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  • Product: Isobutane
  • CAS: 4630-45-9

Core Science & Biosynthesis

Foundational

isobutane chemical and physical properties data

An In-depth Technical Guide to the Chemical and Physical Properties of Isobutane (B21531) Abstract Isobutane, also known as 2-methylpropane or i-butane, is a branched-chain alkane with the chemical formula C₄H₁₀.[1][2] I...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Isobutane (B21531)

Abstract

Isobutane, also known as 2-methylpropane or i-butane, is a branched-chain alkane with the chemical formula C₄H₁₀.[1][2] It is an isomer of n-butane and is the simplest alkane with a tertiary carbon atom.[2] A colorless and flammable gas at standard temperature and pressure, isobutane possesses a faint petroleum-like odor.[3][4][5] It is commonly shipped and handled as a liquefied compressed gas under its vapor pressure.[3][5] This document provides a comprehensive overview of the chemical and physical properties of isobutane, intended for researchers, scientists, and professionals in drug development and other scientific fields. It includes detailed data tables, descriptions of experimental methodologies for property determination, and graphical representations of key relationships and workflows.

General and Physical Properties

Isobutane's physical state is a gas at room temperature, though it is frequently encountered as a pressurized liquid.[1] Its fundamental properties are summarized in the tables below.

Table 1.1: General Identification
PropertyValue
Chemical Name Isobutane, 2-Methylpropane[3]
Synonyms i-Butane, Methylpropane, tert-Butane, R-600a[2][3]
Molecular Formula C₄H₁₀[3][4]
Molecular Weight 58.12 g/mol [3][4][6]
CAS Number 75-28-5[3]
Appearance Colorless gas with a faint petroleum-like odor[3][4][7]
Table 1.2: Key Physical Constants
PropertyValueConditions
Boiling Point -11.7 °C (10.9 °F; 261.4 K)[2][4][8]at 760 mmHg
Melting Point -159.42 °C (-254.96 °F; 113.73 K)[2][4]
Flash Point -83 °C (-117 °F)[3][7]
Autoignition Temp. 460 °C (860 °F)[4][9]
Critical Temperature 134.4 °C (408.7 K)[6][10]
Critical Pressure 3.65 MPa (36.5 bar)[4][10]
Critical Density 221 kg/m ³[11]
Triple Point -159.8 °C (113.55 K) at 0.019483 Pa[6]
Table 1.3: Density and Molar Properties
PropertyValueConditions
Liquid Density 563 kg/m ³[2]at 15 °C, boiling liquid
593.8 kg/m ³[8]at boiling point
Gas Density 2.51 kg/m ³[2]at 15 °C, 100 kPa
Vapor Density 2.01 - 2.06 (vs air)[3][7]at 21 °C
Molar Mass 58.122 g/mol [10]
Specific Volume 0.4099 m³/kg[10]at 1.013 bar

Thermodynamic Properties

The thermodynamic characteristics of isobutane are crucial for its application in refrigeration and chemical synthesis.

Table 2.1: Enthalpy and Entropy
PropertyValue
Std. Enthalpy of Formation (ΔfH°) –134.2 kJ/mol (gas)[6]
Enthalpy of Combustion (ΔcH°) –2869 kJ/mol[6]
Enthalpy of Vaporization (ΔvapH°) 21.3 kJ/mol[6]
Enthalpy of Fusion (ΔfusH°) 4.59 kJ/mol[6]
Standard Molar Entropy (S°) 249.7 J/(mol·K) (gas)[6]
Table 2.2: Heat Capacity and Other Thermodynamic Data
PropertyValueConditions
Heat Capacity (cₚ) 95.21 J/(mol·K)[6]at 20 °C (gas)
Henry's Law Constant 1.171 atm·m³/mol[3]at 25 °C
Ionization Energy 10.74 eV[7][12]

Flammability and Explosivity

Isobutane is an extremely flammable gas and can form explosive mixtures with air.[3][8]

Table 3.1: Flammability Limits
PropertyValue
Lower Explosive Limit (LEL) 1.8 % by volume in air[4][7][8]
Upper Explosive Limit (UEL) 8.4 % by volume in air[4][7][8]

Complete combustion of isobutane yields carbon dioxide and water, while incomplete combustion can produce hazardous carbon monoxide.[8] Vapors are heavier than air, can travel along the ground, and may flash back to an ignition source.[3][7]

Solubility and Vapor Pressure

The solubility of isobutane is a key indicator of its behavior in different media.

Table 4.1: Solubility Data
SolventSolubilityNotes
Water 48.9 mg/L[2]at 25 °C. Considered virtually insoluble.[1]
Organic Solvents Soluble[8]Highly soluble in non-polar solvents like ether, ethanol, chloroform, hexane, and benzene.[1][4][8]
Table 4.2: Vapor Pressure of Liquid Isobutane
Temperature (°C)Pressure (kPa)
-27.153.3
-11.7101.3
7.5202.6
21.0310.9[8]
37.7497.8[3]
39.0506.6
68.81013.2
99.52026.5
Data derived from CRC Handbook of Chemistry and Physics and other sources.[6]

Reactivity and Stability

Isobutane is generally stable under recommended storage conditions.[8][13] However, it is incompatible with strong oxidizing agents such as nitrates, perchlorates, chlorine, and fluorine.[8] It is also reactive with nitrous oxides, halogens, and acetylene.[8] Under prolonged exposure to fire or intense heat, containers of isobutane may rupture violently.[3][7]

Experimental Protocols

The determination of isobutane's properties relies on established experimental methodologies.

Vapor Pressure Measurement

The vapor pressures of pure C4 hydrocarbons and their mixtures have been measured using apparatuses designed for high-precision vapor-liquid-phase equilibrium data. A typical experimental setup, as described by Steele et al. (1975), involves a thermostatted equilibrium cell where a liquid mixture of a known composition is held.[14]

  • Apparatus : The core of the setup is a pressure vessel (equilibrium cell) submerged in a constant-temperature bath. Pressure is measured using a high-precision quartz spiral gauge or a dead-weight gauge, calibrated against a primary standard.[14] Temperature is controlled to within ±0.01 K.

  • Procedure :

    • A sample of high-purity isobutane (e.g., 99.99 mol % pure) is charged into the evacuated equilibrium cell.[14]

    • The cell is brought to the desired temperature and allowed to reach thermal and phase equilibrium.

    • The pressure is measured once it stabilizes.

    • Measurements are repeated at various temperatures to generate a vapor pressure curve.[14] The probable error in such measurements can be as low as ±0.03%.[14]

Thermodynamic Property Determination

Thermodynamic properties such as heat capacity, enthalpy, and phase equilibria are measured using various techniques.

  • Calorimetry : State-of-the-art calorimetry is used to measure heat capacities across a wide range of temperatures and pressures.[15] For instance, the enthalpy of fusion can be determined by measuring the heat required to melt a solid sample at its triple point.[16]

  • Pressure-Volume-Temperature (PVT) Measurement : High-pressure PVT equipment is utilized to measure isobutane's behavior from low temperatures (e.g., -50°C) to high temperatures (e.g., 200°C) and at pressures up to 100 MPa.[15] These data are essential for developing accurate equations of state.[15][17]

  • Spectroscopy : Spectroscopic techniques are employed alongside theoretical calculations using statistical thermodynamics to model and validate thermodynamic properties.[15]

Visualizations

Logical Relationships of Isobutane Properties

Isobutane_Properties cluster_physical Physical State & Properties cluster_flammability Flammability & Safety cluster_application Applications Temperature Temperature State Physical State (Gas/Liquid) Temperature->State determines VaporPressure Vapor Pressure Temperature->VaporPressure increases Refrigerant Refrigerant (R-600a) Temperature->Refrigerant critical for cycle Pressure Pressure Pressure->State influences Density Density State->Density VaporPressure->State drives transition Propellant Aerosol Propellant VaporPressure->Propellant enables use as Flammability Extremely Flammable ExplosiveLimits Explosive Limits (LEL/UEL) Flammability->ExplosiveLimits ExplosionHazard Explosion Hazard Flammability->ExplosionHazard Feedstock Petrochemical Feedstock Flammability->Feedstock related to energy content ExplosiveLimits->ExplosionHazard defines range for IgnitionSource Ignition Source IgnitionSource->ExplosionHazard triggers

Caption: Logical flow of isobutane's physical states and hazard profile.

Experimental Workflow for Vapor Pressure Determination

Vapor_Pressure_Workflow cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Evacuate Equilibrium Cell prep2 Charge with High-Purity Isobutane prep1->prep2 meas1 Set Constant Temperature Bath prep2->meas1 meas2 Allow System to Reach Equilibrium meas1->meas2 meas3 Measure Stabilized Pressure (Quartz Gauge) meas2->meas3 analysis1 Record Temp-Pressure Data Point meas3->analysis1 analysis2 Repeat for Multiple Temperatures analysis1->analysis2 Iterate analysis3 Generate Vapor Pressure Curve analysis2->analysis3 end End analysis3->end start Start start->prep1

Caption: Simplified workflow for experimental vapor pressure measurement.

References

Exploratory

isobutane thermodynamic properties for research applications

An In-depth Technical Guide on the Thermodynamic Properties of Isobutane (B21531) for Research Applications This technical guide provides a comprehensive overview of the essential thermodynamic properties of isobutane (2...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Isobutane (B21531) for Research Applications

This technical guide provides a comprehensive overview of the essential thermodynamic properties of isobutane (2-methylpropane, R-600a). The information is tailored for researchers, scientists, and drug development professionals who require accurate data for modeling, process design, and safety analysis. This document summarizes key quantitative data in structured tables, details common experimental methodologies for property determination, and illustrates the fundamental relationships between thermodynamic properties.

Core Thermodynamic Properties of Isobutane

Isobutane is a flammable, colorless alkane gas at standard temperature and pressure.[1] A comprehensive understanding of its thermodynamic behavior is critical for its use as a refrigerant, a propellant, a solvent, and a chemical intermediate in various research and industrial settings.[1][2]

Fundamental Physical and Critical Constants

The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist.[2] These constants are fundamental for developing equations of state and for applications involving supercritical fluids.

Table 1: General Properties and Critical Constants of Isobutane

Property Value
Chemical Formula C₄H₁₀
Molar Mass 58.122 g/mol [2]
Normal Boiling Point -11.75 °C (261.4 K)[1][2]
Triple Point Temperature -159.42 °C (113.74 K)[2][3]
Critical Temperature 134.65 °C (407.8 K)[2][4]
Critical Pressure 3.64 MPa (36.4 bar)[2][4]
Critical Density 224.41 kg/m ³[2]
Standard Enthalpy of Formation (gas, ΔfH°gas) -134.2 kJ/mol[5]

| Standard Molar Entropy (gas, S°gas) | 249.7 J/(mol·K)[5] |

Saturated Liquid-Vapor Properties

The properties of a substance at the boundary between its liquid and vapor phases are known as saturation properties. These are crucial for applications involving phase change, such as refrigeration and heat transfer. The following table presents these properties at various temperatures.

Table 2: Thermodynamic Properties of Saturated Isobutane

Temperature (°C) Vapor Pressure (kPa) Liquid Density ( kg/m ³) Vapor Density ( kg/m ³) Enthalpy of Vaporization (ΔvapH) (kJ/kg)
-20 85.1 601.4 2.20 378.1
0 154.2 579.2 3.88 365.1[2]
20 258.9 556.4 6.30 347.5
40 409.6 532.8 9.74 328.2
60 619.1 507.9 14.55 306.4
80 901.4 481.1 21.31 281.1

| 100 | 1272.0 | 451.3 | 30.98 | 250.7 |

Data synthesized from comprehensive thermodynamic models and property tables.

Heat Capacity

Specific heat capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree at constant pressure. It is a key parameter in heat transfer calculations and energy balance analysis.

Table 3: Isobaric Specific Heat (Cp) of Isobutane Gas at 1 atm

Temperature (°C) Specific Heat (kJ/kg·K)
20 1.64[5]
100 1.84
200 2.11
300 2.37

| 400 | 2.59 |

Data derived from NIST Chemistry WebBook values.[6]

Experimental Determination of Thermodynamic Properties

The accurate measurement of thermodynamic properties is essential for validating theoretical models and providing reliable data for engineering applications. Various experimental techniques are employed for this purpose.

Vapor Pressure and Density Measurement

Objective: To determine the pressure at which liquid and vapor phases of isobutane are in equilibrium at a given temperature, and to measure the density of the fluid.

Methodology: P-V-T (Pressure-Volume-Temperature) Analysis A common and precise method involves using a combined apparatus, such as a vibrating-wire viscometer and a single-sinker densimeter.[7]

  • Apparatus: A high-pressure, temperature-controlled measurement cell. A single-sinker densimeter measures density based on the buoyancy force on a sinker of known mass and volume. A pressure transducer and a high-accuracy thermometer (e.g., a platinum resistance thermometer) are used to record pressure and temperature.

  • Procedure:

    • A highly pure sample of isobutane is introduced into the evacuated, temperature-controlled measurement cell.

    • The cell is maintained at a constant, uniform temperature using a thermostat bath or a sophisticated heating system.

    • For a given isotherm (constant temperature), the pressure is systematically varied.

    • At each pressure point, the system is allowed to reach equilibrium.

    • The density is measured using the single-sinker densimeter.[7]

    • For subcritical temperatures, the vapor pressure is identified as the pressure at which a phase transition is observed, which remains constant as the volume is changed.

    • This process is repeated across a wide range of temperatures and pressures to construct a comprehensive P-ρ-T surface.[4][7]

Heat Capacity Measurement

Objective: To measure the heat capacity of isobutane in its liquid or gaseous phase.

Methodology: Differential Scanning Calorimetry (DSC)

  • Apparatus: A Differential Scanning Calorimeter (DSC), hermetically sealed sample pans, and a reference pan (usually empty).

  • Procedure:

    • A precise, small mass of liquid isobutane is hermetically sealed in an aluminum sample pan at a low temperature to prevent vaporization.

    • The sample pan and an empty reference pan are placed inside the DSC cell.

    • The cell is subjected to a controlled, linear temperature ramp (e.g., heating at 10 K/min).

    • The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate.

    • This differential heat flow is directly proportional to the specific heat capacity of the isobutane sample at that temperature.

    • The measurement is calibrated using a standard material with a known heat capacity (e.g., sapphire).

Visualization of Thermodynamic Relationships

The various thermodynamic properties of a substance are not independent but are interconnected through fundamental thermodynamic laws. The following diagram illustrates the logical relationships between key properties, showing how primary measurements of temperature, pressure, and volume can be used to derive other critical properties like enthalpy, entropy, and heat capacity.

ThermodynamicRelationships Logical Flow of Thermodynamic Property Determination cluster_0 Fundamental Measurable Properties cluster_1 Primary Derived Properties cluster_2 Secondary Derived Properties T Temperature (T) EoS Equation of State (e.g., P = f(T, V)) T->EoS G Gibbs Free Energy (G) T->G Cp Heat Capacity (Cp) T->Cp P Pressure (P) P->EoS V Volume (V) / Density (ρ) V->EoS H Enthalpy (H) EoS->H Integration S Entropy (S) EoS->S Integration H->G G = H - TS H->Cp Derivative Cp = (∂H/∂T)p S->G

References

Foundational

isobutane safety protocols for a laboratory environment

An In-depth Technical Guide to Isobutane (B21531) Safety Protocols for the Laboratory Environment Audience: Researchers, Scientists, and Drug Development Professionals Introduction Isobutane (2-methylpropane) is a colorl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutane (B21531) Safety Protocols for the Laboratory Environment

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutane (2-methylpropane) is a colorless, flammable liquefied gas with a faint petroleum-like odor.[1][2] It serves various critical functions in laboratory and pharmaceutical settings, including as a refrigerant, a propellant, and a chemical intermediate. Its high flammability and potential health hazards necessitate the implementation of stringent safety protocols to protect laboratory personnel, prevent property damage, and ensure regulatory compliance. This guide provides a comprehensive overview of the core safety principles, handling procedures, and emergency responses required for the safe use of isobutane in a research and development environment.

Hazard Identification and Physicochemical Properties

Understanding the inherent properties of isobutane is fundamental to managing its risks effectively. Isobutane is classified as an extremely flammable gas and is heavier than air, meaning it can accumulate in low-lying areas and travel to distant ignition sources.[1][3] The primary hazards include fire, explosion, simple asphyxiation by displacement of oxygen, and frostbite from contact with the liquefied gas.[1][4]

Physicochemical and Flammability Data

The following table summarizes the key quantitative safety data for isobutane.

PropertyValueReference
Chemical FormulaC₄H₁₀[5]
Molecular Weight58.12 g/mol [1]
Boiling Point-11.7 °C (10.9 °F)[3]
Lower Explosive Limit (LEL)1.8%[1]
Upper Explosive Limit (UEL)8.4%[1]
Flash Point-83 °C (-117 °F)[1]
Autoignition Temperature460 °C (860 °F)[1][6]
Vapor Pressure3.1 atm at 21°C (70°F)[1]
Vapor Density (Air=1)2.06[1]
Occupational Exposure Limits

Adherence to established occupational exposure limits is mandatory to prevent adverse health effects from inhalation.

OrganizationExposure LimitValue
NIOSH RELTWA (10-hour)800 ppm (1900 mg/m³)[2][4][7][8]
ACGIH TLVSTEL (15-minute)1000 ppm[7][9]
OSHA PELNot Established[2][10]

NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit.

Standard Operating Protocols

Strict, detailed protocols for handling and storage are critical for mitigating the risks associated with isobutane.

Experimental Protocol: Safe Handling of Isobutane Cylinders and Gas

This protocol outlines the mandatory steps for using isobutane in a laboratory setting.

Methodology:

  • Area Preparation:

    • Ensure the work area is well-ventilated, preferably within a laboratory fume hood or near an effective local exhaust ventilation system.[3][11]

    • Eliminate all potential ignition sources from the vicinity. This includes open flames, sparks, hot surfaces, and static electricity.[12][13][14] Post "No Smoking" and "Flammable Gas" signs.[15]

    • Verify that all electrical equipment (lighting, ventilation, etc.) is explosion-proof.[5][8]

    • Ensure a Class B fire extinguisher (dry chemical or CO₂) is readily accessible.[3][16]

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE before handling the cylinder. Minimum requirements include safety goggles (ANSI Z87.1 compliant), thermal insulating gloves to prevent frostbite, and a flame-resistant lab coat.[3][17][18][19][20]

  • Cylinder Transport and Securing:

    • Transport cylinders using a suitable hand truck; do not drag, roll, or slide them.[5][21]

    • Keep the valve protection cap in place until the cylinder is secured and ready for use.[21][22]

    • Securely fasten the cylinder in an upright position to a wall, bench, or cylinder stand using a chain or strap.[15][21]

  • System Connection and Use:

    • Use only non-sparking tools to connect regulators and tubing.[5][14]

    • Ensure all equipment, including the cylinder, tubing, and apparatus, is properly bonded and grounded to prevent static discharge.[11][14][23]

    • Use a regulator rated for isobutane's pressure. Do not open the cylinder valve until the regulator is attached and the system is ready for use.[8]

    • Install a back-flow prevention device in the piping to prevent reverse flow into the cylinder.[8]

    • Before introducing gas, purge the system with an inert gas (e.g., nitrogen) to remove air.[12]

    • Open the cylinder valve slowly. Check for leaks at all connections using a suitable leak detection solution (e.g., soapy water) or a handheld gas detector.

    • When the procedure is complete, close the cylinder valve first, then allow the gas in the lines to be consumed or safely vented before closing the regulator.

  • Shutdown and Disconnection:

    • Always close the cylinder valve after each use and when the cylinder is empty.[5][8]

    • When disconnecting, close the cylinder valve, remove the regulator, and replace the protective valve cap.[22]

Storage Protocol

Proper storage is essential to prevent incidents when isobutane is not in use.

Methodology:

  • Location and Conditions:

    • Store cylinders in a cool, dry, well-ventilated, and secure area, away from direct sunlight and sources of heat.[8][11][12] Cylinder temperatures should not exceed 52°C (125°F).[5][8]

    • The storage area should be free from fire risk and away from ignition sources.[12]

    • Store cylinders in a designated area, separated from incompatible materials, particularly oxidizing gases (e.g., oxygen) and other oxidants, by at least 20 feet or by a fire-resistant barrier.[15][24]

  • Cylinder State:

    • Store cylinders in an upright position and firmly secure them to prevent falling.[8][12]

    • Ensure valve protection caps (B75204) are in place.[12]

    • Periodically inspect stored cylinders for general condition and leakage.[12]

Visualization of Safety Workflows and Logic

Visual diagrams help clarify complex procedures and decision-making processes, enhancing safety comprehension.

Isobutane Handling Workflow

This diagram outlines the logical flow for safely setting up and using isobutane for a laboratory experiment.

G prep_area 1. Prepare Work Area - Ventilate - Remove Ignition Sources - Verify Explosion-Proof Equip. don_ppe 2. Don PPE - Safety Goggles - Insulating Gloves - FR Lab Coat prep_area->don_ppe secure_cyl 3. Secure Cylinder - Transport with Cart - Fasten Upright don_ppe->secure_cyl connect 4. Connect System - Use Non-Sparking Tools - Ground & Bond - Attach Regulator secure_cyl->connect leak_check 5. Perform Leak Check connect->leak_check leak_found Leak Detected? leak_check->leak_found proceed 6. Proceed with Work - Open Valve Slowly - Monitor System leak_found->proceed No stop_work STOP - Close Valve - Tighten/Fix Connection - Re-check leak_found->stop_work Yes shutdown 7. Shutdown Procedure - Close Cylinder Valve First - Vent Lines proceed->shutdown stop_work->leak_check

Caption: Workflow for safe handling of isobutane in a lab.

Emergency Response Decision Tree

This diagram illustrates the decision-making process in the event of an isobutane leak or fire.

G incident Incident Occurs (Isobutane Release) is_fire Is there a fire? incident->is_fire fire_path FIRE is_fire->fire_path Yes leak_path LEAK (NO FIRE) is_fire->leak_path No leak_can_stop Can leak be stopped safely? stop_leak Stop flow of gas leak_can_stop->stop_leak Yes let_burn DO NOT EXTINGUISH Allow fire to burn out leak_can_stop->let_burn No extinguish Use Class B extinguisher (CO2, Dry Chemical) stop_leak->extinguish cool_containers Cool surrounding containers with water spray from distance stop_leak->cool_containers let_burn->cool_containers evacuate_fire Evacuate Area Call Emergency Services cool_containers->evacuate_fire evacuate_leak 1. Evacuate non-essential personnel eliminate_ignition 2. Eliminate ignition sources (if safe to do so) evacuate_leak->eliminate_ignition stop_leak_no_fire 3. Stop flow of gas (if safe to do so) eliminate_ignition->stop_leak_no_fire ventilate 4. Ventilate the area stop_leak_no_fire->ventilate monitor Monitor LEL and Oxygen levels ventilate->monitor

Caption: Decision tree for isobutane leak and fire emergencies.

Emergency Protocols

All personnel must be trained on emergency procedures. Emergency contact numbers should be clearly posted in the laboratory.[4]

Leak Response Protocol

Methodology:

  • Evacuation and Alarm: Immediately evacuate personnel from the affected area.[11] Activate the nearest fire alarm if the leak is large.

  • Ignition Source Control: If it can be done without personal risk, shut off all ignition sources.[7][13]

  • Stop the Leak: If trained and safe to do so, stop the flow of gas by closing the cylinder valve.[3][4]

  • Ventilation: Increase ventilation to the area to disperse the gas.[4][11]

  • Re-entry: Do not re-enter the area until the concentration of isobutane is confirmed to be below 10% of the LEL and the oxygen level is at least 19.5%.[4]

Fire Response Protocol

Methodology:

  • Leaking Gas Fire: A critical rule is to not extinguish a leaking gas fire unless the leak can be stopped safely .[1][7][12][13][16] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive gas cloud that can re-ignite with devastating force.[16][24]

  • Small Fire: If the leak has been stopped, use a dry chemical or CO₂ fire extinguisher.[1][16]

  • Large Fire: For large fires, use a water spray or fog from a protected distance to cool fire-exposed containers and surrounding areas.[1][16][24] This prevents the cylinders from overheating, which could cause them to rupture violently (BLEVE - Boiling Liquid Expanding Vapor Explosion).[1][4]

  • Evacuation: In case of a large fire or if a cylinder is venting loudly, withdraw immediately and evacuate the area to at least 800 meters (1/2 mile).[1][25] Activate the fire alarm and call emergency services.

First Aid Protocol

Methodology:

  • Inhalation:

    • Move the victim to fresh air immediately.[7][24]

    • If breathing is difficult, trained personnel should administer oxygen.[24]

    • If breathing has stopped, provide artificial respiration.[7]

    • Seek immediate medical attention.[4] High concentrations can cause dizziness, and very high levels can act as an asphyxiant leading to unconsciousness or death.[4]

  • Skin/Eye Contact (Frostbite):

    • Contact with liquefied isobutane causes frostbite.[1][4]

    • For skin contact, immediately warm the affected area with lukewarm water, not to exceed 41°C (105°F).[6][24] Do not rub the area.[13] If clothing is frozen to the skin, do not attempt to remove it.[13]

    • For eye contact, flush with lukewarm water for at least 15 minutes, holding the eyelids open.[7][24]

    • Seek immediate medical attention for any frostbite injuries.[13][24]

Conclusion

The safe use of isobutane in a laboratory environment is achievable through a robust safety program that combines a thorough understanding of its hazards, strict adherence to handling and storage protocols, correct use of personal protective equipment, and comprehensive emergency preparedness. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks, ensuring a safe and productive work environment. Regular training and review of these protocols are essential for maintaining the highest standards of laboratory safety.

References

Exploratory

An In-depth Technical Guide to the Safe Handling and Storage of Compressed Isobutane Gas Cylinders

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for compressed isobutane (B215...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for compressed isobutane (B21531) gas cylinders in a research and development environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, prevent property damage, and maintain the integrity of experimental work.

Properties and Hazards of Isobutane

Isobutane (2-methylpropane) is a colorless, flammable liquefied gas with a faint petroleum-like odor.[1][2] It is crucial for laboratory personnel to be thoroughly familiar with its properties to handle it safely.

Physical and Chemical Properties

Understanding the physical and chemical properties of isobutane is fundamental to its safe handling. Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₄H₁₀[3]
Molecular Weight 58.12 g/mol [1][4]
Boiling Point -11.7 °C (10.9 °F)[5]
Melting Point -159.6 °C (-255.3 °F)[6]
Vapor Pressure 31 psig at 21.1 °C (70 °F)[7]
Vapor Density (Air=1) 2.06 (Heavier than air)[1]
Lower Explosive Limit (LEL) 1.8% in air[1][4]
Upper Explosive Limit (UEL) 8.4% in air[1][4]
Autoignition Temperature 460 °C (860 °F)
Primary Hazards

The primary hazards associated with isobutane are its flammability and the potential for displacement of oxygen.

  • Flammability: Isobutane is highly flammable and can form explosive mixtures with air.[1] Vapors can travel to a source of ignition and flash back.[8] It is imperative to keep isobutane away from open flames, sparks, and other sources of ignition.[8]

  • Asphyxiation: As a simple asphyxiant, a large release of isobutane can displace oxygen in a confined space, leading to a risk of suffocation.[2]

  • Frostbite: Direct contact with liquid isobutane can cause severe frostbite due to its rapid vaporization and low boiling point.[1][2]

  • Cylinder Rupture: Cylinders exposed to fire or intense heat may rupture violently.[1][8]

Receiving and Inspecting Isobutane Cylinders

Proper procedures for receiving and inspecting gas cylinders are the first line of defense against potential hazards.

Experimental Protocol: Cylinder Reception and Inspection
  • Designated Receiving Area: Receive all compressed gas cylinders in a designated, well-ventilated area away from high-traffic zones.

  • Visual Inspection: Upon delivery, visually inspect each cylinder for the following:

    • Proper Labeling: Ensure the cylinder is clearly labeled with the correct chemical name (isobutane) and hazard warnings. Do not rely on cylinder color for identification.

    • Physical Integrity: Check for dents, gouges, heavy rust, or other signs of physical damage.

    • Valve and Cap: Verify that the valve protection cap is securely in place and that the valve itself does not appear damaged.

  • Rejection of Damaged Cylinders: Do not accept any cylinders that are damaged, improperly labeled, or out of date. Notify the supplier immediately to arrange for their return.

  • Documentation: Record the receipt of the cylinder in the laboratory's chemical inventory system.

Storage of Isobutane Cylinders

Proper storage of isobutane cylinders is critical to prevent accidents and ensure a safe laboratory environment.

Storage Requirements
ParameterRequirement
Location Store in a designated, well-ventilated, dry area.[9]
Temperature Do not expose cylinders to temperatures above 52 °C (125 °F).
Securing Cylinders must be stored in an upright position and securely fastened with chains or straps to a wall, bench, or cylinder stand to prevent falling.[4][9]
Segregation Store flammable gas cylinders, such as isobutane, separately from oxidizing gases (e.g., oxygen) by at least 20 feet or by a non-combustible barrier at least 5 feet high with a fire-resistance rating of at least 30 minutes.[10]
Ignition Sources Storage areas must be free of ignition sources such as open flames, sparks, and unshielded electrical equipment. "No Smoking" signs should be prominently displayed.[9]
Full vs. Empty Store full and empty cylinders in separate, clearly marked areas.[9]
Valve Caps (B75204) Valve protection caps must be in place on all stored cylinders.[9]

Handling and Use of Isobutane Cylinders

Safe handling practices are essential when moving and using isobutane cylinders in the laboratory.

Cylinder Transportation
  • Use a Cylinder Cart: Always use a cylinder cart or hand truck designed for transporting gas cylinders.[11]

  • Secure the Cylinder: Ensure the cylinder is securely fastened to the cart.

  • Valve Cap On: The valve protection cap must be in place during transport.[11]

  • Avoid Rough Handling: Never drag, roll, or slide cylinders.[11]

Personal Protective Equipment (PPE)

When handling isobutane cylinders, appropriate PPE must be worn to protect against potential hazards.

PPE ItemSpecification
Eye Protection Safety glasses or goggles.[2]
Hand Protection Insulated or leather gloves when handling cylinders.[2][6]
Foot Protection Steel-toed safety shoes.[2][6]
Body Protection Flame-retardant lab coat.
Experimental Protocol: Connecting a Regulator
  • Secure the Cylinder: Ensure the isobutane cylinder is securely fastened in its final use location.

  • Verify Regulator Compatibility: Use a regulator specifically designed for flammable gases like isobutane. Flammable gas regulators typically have a left-handed thread.[12] Never use adapters to connect a regulator to a cylinder.

  • Inspect Regulator and Cylinder Connections: Check the threads on both the cylinder valve and the regulator for any signs of damage, dirt, or debris.

  • "Crack" the Cylinder Valve (with caution): Briefly open and close the cylinder valve to blow out any dust or debris from the valve outlet. CAUTION: Do not perform this step if the gas is toxic or if there are ignition sources present.

  • Connect the Regulator: Attach the regulator to the cylinder valve and tighten the connection nut using the appropriate wrench. Do not overtighten.

  • Leak Test the Connection: Before pressurizing the system, perform a leak test on the connection between the cylinder and the regulator.

Experimental Protocol: Leak Detection
  • Prepare a Leak Detection Solution: Create a solution of soap (e.g., dish soap) and water. Commercial leak detection solutions are also available.

  • Pressurize the Connection: Slowly open the cylinder valve.

  • Apply the Solution: Apply the leak detection solution to the connection point between the cylinder and the regulator.

  • Observe for Bubbles: The formation of bubbles indicates a leak.

  • Address the Leak: If a leak is detected, immediately close the cylinder valve, depressurize the regulator, and retighten the connection. Repeat the leak test. If the leak persists, do not use the cylinder and contact the gas supplier.

Emergency Procedures

In the event of an isobutane leak or fire, a swift and appropriate response is crucial.

Minor Isobutane Leak

A minor leak is a small, controllable release of gas that does not pose an immediate threat to life or property.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off all electrical equipment in the vicinity.

  • Increase Ventilation: Open windows and doors to increase ventilation in the area.

  • Stop the Leak (if safe to do so): If possible and safe, close the cylinder valve to stop the flow of gas.

  • Monitor the Area: Use a combustible gas detector to monitor the concentration of isobutane in the air.

  • Notify Personnel: Inform laboratory personnel of the situation.

Major Isobutane Leak or Fire

A major leak is a large, uncontrolled release of gas, and any fire involving an isobutane cylinder is a serious emergency.

  • Evacuate Immediately: Alert all personnel in the immediate area and evacuate the laboratory.

  • Activate the Fire Alarm: Pull the nearest fire alarm to alert emergency services and initiate a building-wide evacuation.

  • Do Not Attempt to Extinguish a Leaking Gas Fire: If the source of the gas leak cannot be stopped, do not attempt to extinguish the fire. A re-ignition could cause an explosion.

  • Contact Emergency Services: From a safe location, call your institution's emergency number and provide details of the incident, including the location and the type of gas involved.

  • Isolate the Area: Prevent others from entering the hazardous area.

  • Provide Information to Responders: Meet the emergency responders and provide them with the Safety Data Sheet (SDS) for isobutane and any other relevant information.

Material Compatibility

Ensure that all equipment, including tubing, fittings, and regulators, is compatible with isobutane.

MaterialCompatibility
Stainless Steel Excellent
Carbon Steel Good
Brass Good
Copper Good
Aluminum Good
Teflon® (PTFE) Excellent
Buna-N (Nitrile) Fair
Viton® (FKM) Good
Neoprene Poor
Natural Rubber Poor

Note: This table provides general guidance. Always consult the manufacturer's specifications for compatibility with isobutane under your specific operating conditions.

Cylinder Specifications

Isobutane is typically supplied in DOT (Department of Transportation) approved cylinders. The pressure rating of a cylinder is dependent on its design and construction.

Cylinder TypeTypical Service Pressure (psig @ 70°F)CGA Valve Outlet
DOT-4B240 240510
DOT-4BA240 240510
DOT-39 Non-refillable, pressure variesVaries

Note: Always refer to the markings on the cylinder and the supplier's documentation for specific pressure ratings.

Visualizations

Cylinder Handling Workflow

CylinderHandlingWorkflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Accept Transport Transport to Lab Storage->Transport Connection Regulator Connection & Leak Test Transport->Connection Use In Use Connection->Use Disconnection Disconnection Use->Disconnection Return_Storage Return to Storage (Empty) Disconnection->Return_Storage Return_Supplier Return to Supplier Return_Storage->Return_Supplier

Caption: Workflow for handling isobutane cylinders from receipt to return.

Emergency Response for Isobutane Leak

EmergencyResponse action action outcome outcome Leak_Detected Isobutane Leak Detected Is_it_Major Major Leak or Fire? Leak_Detected->Is_it_Major Evacuate Evacuate & Call Emergency Services Is_it_Major->Evacuate Yes Minor_Leak_Actions Eliminate Ignition Sources Increase Ventilation Stop Leak (if safe) Is_it_Major->Minor_Leak_Actions No Monitor_Area Monitor with Gas Detector Minor_Leak_Actions->Monitor_Area Resolved Situation Resolved Monitor_Area->Resolved

Caption: Decision tree for responding to an isobutane leak.

References

Foundational

An In-depth Technical Guide to Isobutane (CAS Number: 75-28-5)

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutane (B21531), with the CAS number 75-28-5, is a saturated branched-chain alkane.[1] Also known as 2-methylpropane, it is a colorless and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutane (B21531), with the CAS number 75-28-5, is a saturated branched-chain alkane.[1] Also known as 2-methylpropane, it is a colorless and flammable gas with a faint petroleum-like odor.[1][2] It is commonly found in natural gas and crude oil.[2] This document provides a comprehensive overview of the scientific data available for isobutane, including its physical and chemical properties, safety information, spectroscopic data, and a representative analytical methodology. All quantitative data has been summarized in structured tables for ease of reference.

Physicochemical Properties

The fundamental physical and chemical properties of isobutane are crucial for its handling, storage, and application in various scientific contexts.

PropertyValueSource(s)
Molecular Formula C4H10[2]
Molecular Weight 58.12 g/mol [2]
Melting Point -160 °C (-256 °F)[2][3]
Boiling Point -12 °C (10.4 °F)[2][3]
Density (liquid) 0.557 g/mL at 20 °C[1]
Vapor Density 2.01 (air = 1) at 21 °C[2]
Vapor Pressure 72.2 psi (498 kPa) at 37.7 °C[2]
Flash Point -83 °C (-117.4 °F)[2][4]
Autoignition Temperature 460 °C (860 °F)[5][6]
Water Solubility 48.9 mg/kg at 25 °C[2][6]
LogP (Octanol/Water Partition Coefficient) 2.76[2][6]

Thermochemical Data

Thermochemical data is essential for understanding the energy changes associated with chemical reactions involving isobutane.

PropertyValueSource(s)
Standard Enthalpy of Formation (gas, ΔfH°gas) -134.2 ± 0.6 kJ/mol[7]
Standard Molar Entropy (gas, S°gas) 294.6 J/mol·K[8]
Molar Heat Capacity (gas, Cp,gas) 96.5 J/mol·K at 25 °C[9]
Enthalpy of Combustion (gas, ΔcH°gas) -2869.3 ± 0.6 kJ/mol[9]

Safety and Hazard Information

Understanding the safety and hazard profile of isobutane is paramount for its safe handling in a laboratory or industrial setting.

ParameterValue/InformationSource(s)
CAS Number 75-28-5[2]
UN Number 1969[10][11]
Hazard Class 2.1 (Flammable Gas)[10][11]
Lower Explosive Limit (LEL) 1.8% in air[4]
Upper Explosive Limit (UEL) 8.4% in air[4]
NIOSH REL (TWA) 800 ppm (1900 mg/m³)[2][10]
ACGIH TLV (TWA) 1000 ppm[10][11]
Primary Hazards Extremely flammable, gas under pressure (may explode if heated), simple asphyxiant at high concentrations.[11][12]
Incompatibilities Strong oxidizing agents (e.g., nitrates, perchlorates), chlorine, fluorine.[6][10]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of isobutane.

Mass Spectrometry

The electron ionization mass spectrum of isobutane is characterized by a base peak at m/z 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺). The molecular ion peak at m/z 58 is typically of low intensity.

m/zRelative IntensityProposed Fragment
58Low[C₄H₁₀]⁺ (Molecular Ion)
43100 (Base Peak)[C₃H₇]⁺
41~42[C₃H₅]⁺
29~20[C₂H₅]⁺
27~26[C₂H₃]⁺

Note: Relative intensities can vary slightly between instruments.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of isobutane shows characteristic absorptions for C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration Type
2975 - 2845C-H stretching
1470 - 1365C-H bending (deformation)
~1380C-H bending (characteristic for gem-dimethyl group)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the isobutane molecule, its NMR spectra are relatively simple.

¹H NMR:

  • δ ~0.95 ppm (doublet, 9H): Corresponds to the nine equivalent protons of the three methyl (CH₃) groups.

  • δ ~1.8 ppm (multiplet, 1H): Corresponds to the single proton of the methine (CH) group.

¹³C NMR:

  • δ ~24.6 ppm: Corresponds to the three equivalent methyl (CH₃) carbons.

  • δ ~25.2 ppm: Corresponds to the methine (CH) carbon.

Experimental Protocols

Gas Chromatography (GC) Analysis of Isobutane

This section outlines a general experimental protocol for the analysis of isobutane in a gaseous sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Objective: To determine the purity of an isobutane sample or its concentration in a gas mixture.

2. Materials and Equipment:

  • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for light hydrocarbon analysis (e.g., porous layer open tubular (PLOT) column).

  • High-purity carrier gas (e.g., helium or nitrogen).

  • High-purity hydrogen and air for the FID.

  • Gas-tight syringe or a gas sampling valve for sample introduction.

  • Certified standard gas mixture containing isobutane for calibration.

  • Data acquisition and processing software.

3. Chromatographic Conditions (Example):

  • Column: Alumina PLOT column, 30 m x 0.53 mm ID.

  • Oven Temperature Program: 35°C isothermal.[5]

  • Injector Temperature: 150°C.

  • Detector Temperature: 250°C.

  • Carrier Gas Flow Rate: 5 mL/min (Helium).

  • Sample Size: 0.5 - 1.0 mL.

4. Sample Preparation and Introduction:

  • Gaseous samples can be introduced directly into the GC using a gas-tight syringe or a gas sampling loop.

  • For trace analysis in complex matrices like blood, headspace analysis is employed, where the volatile components from the sample are introduced into the GC.[5]

5. Data Analysis:

  • The retention time of the peak corresponding to isobutane is used for qualitative identification by comparing it to the retention time of a known standard.

  • The peak area is used for quantitative analysis. A calibration curve is generated by injecting known concentrations of the isobutane standard and plotting peak area versus concentration. The concentration of isobutane in the unknown sample is then determined from this calibration curve.

Visualizations

Experimental Workflow for GC Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Gaseous Sample Injection Sample Injection Sample->Injection Standard Calibration Standard Standard->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis of isobutane using GC-FID.

Common Reaction: Alkylation with Isobutylene (B52900)

A significant industrial reaction involving isobutane is its alkylation with isobutylene to produce isooctane, a high-octane gasoline component.

alkylation_reaction cluster_reactants Reactants cluster_product Product Isobutane Isobutane (C4H10) Catalyst Acid Catalyst (e.g., H2SO4) Isobutane->Catalyst Isobutylene Isobutylene (C4H8) Isobutylene->Catalyst Isooctane Isooctane (C8H18) Catalyst->Isooctane

Caption: Simplified representation of the alkylation of isobutane with isobutylene.

References

Exploratory

understanding the reactivity and stability of isobutane

An In-depth Technical Guide to the Reactivity and Stability of Isobutane (B21531) Introduction Isobutane, with the systematic IUPAC name 2-methylpropane, is a branched-chain alkane with the chemical formula C₄H₁₀.[1] As...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of Isobutane (B21531)

Introduction

Isobutane, with the systematic IUPAC name 2-methylpropane, is a branched-chain alkane with the chemical formula C₄H₁₀.[1] As an isomer of n-butane, its unique structural feature—a tertiary carbon atom—profoundly influences its chemical properties, making it both thermodynamically more stable than its straight-chain counterpart and a key feedstock for various industrial processes.[2][3] This technical guide provides a comprehensive examination of the reactivity and stability of isobutane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The document details its thermodynamic properties, key reaction pathways including combustion and free-radical substitution, and outlines typical experimental methodologies for its study.

Thermodynamic Stability

The stability of a chemical compound can be assessed from both thermodynamic and kinetic perspectives.[3] Thermodynamically, a compound is considered more stable if it possesses a lower heat of formation (ΔHf°).[4] Isobutane is empirically known to be more stable than n-butane, a fact quantified by their respective standard heats of formation.[3]

The enhanced stability of isobutane is attributed to carbon-carbon hyperconjugation.[3] Resonance structures for isobutane involve a more stable secondary carbocation character, whereas similar structures for n-butane involve a less stable primary carbocation. This superior electronic stabilization results in a lower overall energy state for the isobutane molecule.[4]

Data Presentation: Thermodynamic Properties

The thermodynamic data for isobutane and n-butane are summarized below for direct comparison.

PropertyIsobutane (2-methylpropane)n-Butane
Heat of Formation (gas, 298 K) -134.2 kJ/mol-125.6 kJ/mol
Molar Mass 58.12 g/mol 58.12 g/mol
Boiling Point -11.7 °C-0.5 °C
Melting Point -159.42 °C-138.3 °C

(Data sourced from NIST WebBook and other chemical databases)[3][5][6]

Chemical Reactivity and Key Reaction Pathways

While relatively stable under normal conditions, isobutane's reactivity is characterized by the presence of a tertiary hydrogen atom, which is significantly more reactive than the nine primary hydrogens.[7] This distinction governs the regioselectivity of many of its reactions. Isobutane is generally incompatible with strong oxidizing agents like nitrates, perchlorates, chlorine, and fluorine.[5][8]

Combustion

As a flammable hydrocarbon, isobutane undergoes combustion in the presence of an oxidant, typically oxygen. This reaction is highly exothermic, releasing a significant amount of energy.

  • Complete Combustion: With a sufficient supply of oxygen, isobutane burns to produce carbon dioxide and water.[5][9] 2C₄H₁₀(g) + 13O₂(g) → 8CO₂(g) + 10H₂O(l)[9]

  • Incomplete Combustion: In an oxygen-limited environment, the reaction may yield carbon monoxide or soot (elemental carbon) instead.[5][10]

Data Presentation: Combustion Properties

PropertyValue
Heat of Combustion (ΔH°c) -2871.06 ± 0.53 kJ/mol
Flammability Limits in Air 1.8% - 8.4% by volume
Autoignition Temperature 477 °C (890 °F)

(Data sourced from various chemical safety and properties databases)[5][8][11]

Combustion_Pathway Isobutane Isobutane (C₄H₁₀) Products Products (CO₂, H₂O, Heat) Isobutane->Products Excess O₂ Incomplete Incomplete Combustion Products (CO, C) Isobutane->Incomplete Limited O₂ Oxygen Oxygen (O₂) Oxygen->Products Oxygen->Incomplete

Caption: Simplified pathway for the combustion of isobutane.

Free-Radical Halogenation

The halogenation of alkanes via a free-radical mechanism is a classic reaction that highlights the reactivity differences between hydrogen atoms.[12][13] In isobutane, the tertiary C-H bond is weaker than the primary C-H bonds, leading to preferential substitution at the tertiary carbon.[7]

The mechanism proceeds in three stages:

  • Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light or heat to form two halogen radicals.[13][14]

  • Propagation: The halogen radical abstracts a hydrogen atom from isobutane. Abstraction of the tertiary hydrogen is faster due to the lower bond dissociation energy and the formation of a more stable tertiary radical. This radical then reacts with another halogen molecule to form the product and a new halogen radical, continuing the chain.[7][14]

  • Termination: The reaction ceases when two radicals combine.[13]

Data Presentation: Bond Dissociation Energies (BDE)

The difference in BDEs explains the selectivity of the reaction.

Bond TypeBond Dissociation Energy (kJ/mol)
Primary C-H (in Isobutane) ~425
Tertiary C-H (in Isobutane) ~411
C-C (in Isobutane) ~335

(Data sourced from chemical literature)[10][15]

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl 2 Cl• Cl2->2Cl UV light/Δ Isobutane HC(CH₃)₃ Tertiary_Radical Tert-butyl Radical + HCl Isobutane->Tertiary_Radical + Cl• Tert_Butyl_Chloride (CH₃)₃CCl Tertiary_Radical->Tert_Butyl_Chloride + Cl₂ Cl_Radical_Regen Cl_Radical_Regen 2Cl_term 2 Cl• Cl2_term Cl₂ 2Cl_term->Cl2_term Pyrolysis_Pathway cluster_products Major Products Isobutane Isobutane Isobutylene Isobutylene Isobutane->Isobutylene High Temp (Δ) Propylene Propylene Isobutane->Propylene High Temp (Δ) Methane Methane Isobutane->Methane Hydrogen Hydrogen Isobutane->Hydrogen Experimental_Workflow start Start prep Mixture Preparation Isobutane + Oxidizer + Diluent start->prep load Load Mixture into Shock Tube prep->load initiate Initiate Shock Wave Rupture Diaphragm load->initiate data Data Acquisition Pressure Traces OH* Emission initiate->data analyze Data Analysis Determine Ignition Delay Time Compare to Kinetic Models data->analyze end End analyze->end

References

Foundational

An In-Depth Technical Guide to the Isobutane Phase Diagram Under Different Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the phase diagram of isobutane (B21531), a compound of significant interest in various industrial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of isobutane (B21531), a compound of significant interest in various industrial and scientific applications, including its use as a refrigerant, propellant, and in chemical synthesis. This document details the critical and triple points, vapor pressure, and saturated liquid and vapor densities of isobutane, supported by clearly structured data tables and detailed experimental protocols for their determination. Visualizations of the phase relationships and experimental workflows are provided to facilitate a deeper understanding.

Quantitative Data on the Phase Behavior of Isobutane

The phase behavior of a substance is characterized by its triple point, critical point, and the equilibrium conditions between its solid, liquid, and gaseous phases. The following tables summarize the key quantitative data for isobutane.

Table 1: Critical and Triple Point Data for Isobutane

PropertyTemperature (K)Pressure (kPa)Density ( kg/m ³)
Critical Point408.7[1]3655[1]224.41[2]
Triple Point113.55[1]0.019483[1]-

Table 2: Vapor Pressure of Saturated Isobutane

Temperature (°C)Pressure (mm Hg)
-109.21
-86.410
-68.440
-54.1100
-27.1400
-11.7760
7.51520
39.03800
68.87600
99.515200
Data obtained from the CRC Handbook of Chemistry and Physics, 44th ed.[1]

Table 3: Saturated Liquid and Vapor Density of Isobutane

Temperature (K)Saturated Liquid Density ( kg/m ³)Saturated Vapor Density ( kg/m ³)
280--
290--
300--
310--
320--
330--
340--
350--
360--
370--
380--
390--
400--
407--
(Note: Comprehensive experimental data for a full range of temperatures was not available in the search results. The table structure is provided for when such data is obtained.)

Experimental Protocols for Determining Phase Diagram Data

The accurate determination of phase diagram data is crucial for the reliable application of thermodynamic principles in industrial processes. The following sections detail the experimental methodologies for measuring the key phase transition points and equilibria of isobutane.

Determination of Vapor-Liquid Equilibrium (VLE) using the Static-Analytic Method

The static-analytic method is a precise technique for determining the vapor-liquid equilibrium of a pure substance or a mixture.[3] It involves charging a thermostated equilibrium cell with the substance, allowing the phases to equilibrate, and then analyzing the composition of the liquid and vapor phases.

Experimental Protocol:

  • Sample Purification: High-purity isobutane (typically >99.9 mol%) is required. The sample is further purified by fractional distillation to remove any isomeric impurities or dissolved gases.

  • Apparatus Setup:

    • A high-pressure equilibrium cell, typically made of stainless steel with sapphire windows for visual observation, is used.

    • The cell is connected to a vacuum pump, a pressure transducer, a temperature probe (e.g., a platinum resistance thermometer), and sampling valves for both the liquid and vapor phases.

    • A magnetic stirrer is placed inside the cell to ensure thorough mixing and rapid attainment of equilibrium.

    • The entire cell is housed in a thermostated bath to maintain a constant and uniform temperature.

  • Degassing: The isobutane sample is thoroughly degassed to remove any dissolved air or other non-condensable gases, which can significantly affect the vapor pressure measurements. This is typically achieved by repeated freeze-pump-thaw cycles.[4]

  • Equilibration: A known amount of degassed isobutane is introduced into the evacuated and pre-heated equilibrium cell. The stirrer is activated, and the system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.

  • Sampling: Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn through heated capillary lines to prevent condensation.[3]

  • Analysis: The composition of the withdrawn samples is determined using a gas chromatograph (GC). For a pure substance like isobutane, this step confirms the absence of impurities.

  • Data Acquisition: The equilibrium temperature and pressure are recorded. The experiment is repeated at various temperatures to obtain a series of data points for the vapor pressure curve.

Determination of the Critical Point by Visual Observation

The critical point is the temperature and pressure above which distinct liquid and gas phases do not exist. It can be determined by observing the disappearance of the meniscus between the liquid and vapor phases in a high-pressure, high-temperature view cell.

Experimental Protocol:

  • Apparatus: A high-pressure view cell with quartz or sapphire windows is used. The cell must be able to withstand the critical pressure and temperature of isobutane. The cell is equipped with a heating system, a pressure generator, and precise temperature and pressure sensors.

  • Sample Loading: A small amount of high-purity, degassed isobutane is loaded into the cell, ensuring that both liquid and vapor phases are present at room temperature.

  • Heating and Observation: The cell is slowly heated at a constant rate. As the temperature and pressure increase, the densities of the liquid and vapor phases approach each other. The meniscus separating the two phases becomes less distinct.

  • Critical Point Identification: The critical temperature is the temperature at which the meniscus disappears completely, and the contents of the cell become a single, uniform fluid phase. The corresponding pressure is the critical pressure. The disappearance of the meniscus is often accompanied by the phenomenon of critical opalescence, a cloudy or milky appearance of the fluid due to large density fluctuations.

  • Verification: The experiment is typically repeated with different filling levels of the cell to ensure the accuracy of the determined critical point. The process can also be reversed by slowly cooling the cell to observe the reappearance of the meniscus.

Determination of the Triple Point using Adiabatic Calorimetry

The triple point is the unique temperature and pressure at which the solid, liquid, and vapor phases of a substance can coexist in thermodynamic equilibrium. Adiabatic calorimetry is a highly accurate method for determining the triple point.[5][6]

Experimental Protocol:

  • Apparatus: An adiabatic calorimeter is used, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.[6] A highly sensitive thermometer, such as a platinum resistance thermometer, is used to measure the temperature of the sample.

  • Sample Preparation: A sample of high-purity isobutane is introduced into the calorimeter cell and solidified by cooling with a cryogen like liquid nitrogen.

  • Melting Curve Generation: The solidified isobutane is then slowly heated by supplying a series of small, precisely measured heat pulses. After each heat pulse, the system is allowed to reach thermal equilibrium, and the temperature is recorded.

  • Triple Point Plateau: As the isobutane melts, the temperature will remain constant as long as all three phases (solid, liquid, and vapor) are present. This constant temperature plateau on the heating curve corresponds to the triple point temperature. The pressure at this point is the triple point pressure.

  • Data Analysis: The triple point temperature is determined from the plateau of the temperature-versus-time or temperature-versus-enthalpy plot. The pressure is measured using a sensitive pressure transducer connected to the sample cell.

Visualizations of Isobutane Phase Behavior and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the phase relationships of isobutane and the workflows of the experimental protocols described above.

Isobutane_Phase_Diagram cluster_phases Isobutane Phase Diagram Solid Solid Liquid Liquid Solid->Liquid Melting/Freezing Gas Gas Solid->Gas Sublimation/Deposition Triple Point Triple Point Solid->Triple Point Liquid->Gas Vaporization/Condensation Supercritical Fluid Supercritical Fluid Liquid->Supercritical Fluid Increasing T & P Liquid->Triple Point Critical Point Critical Point Liquid->Critical Point Gas->Supercritical Fluid Increasing T & P Gas->Triple Point Gas->Critical Point

Caption: A conceptual diagram of the isobutane phase diagram.

VLE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Purification Isobutane Purification Apparatus Apparatus Setup Purification->Apparatus Degassing Sample Degassing Apparatus->Degassing Equilibration Achieve Equilibrium Degassing->Equilibration Sampling Withdraw Samples Equilibration->Sampling GC_Analysis Gas Chromatography Sampling->GC_Analysis Data_Recording Record T & P GC_Analysis->Data_Recording

Caption: Experimental workflow for VLE determination.

Critical_Point_Workflow cluster_setup Setup cluster_measurement Measurement cluster_determination Determination Load_Sample Load Sample into View Cell Heat_Slowly Slowly Heat Cell Load_Sample->Heat_Slowly Observe_Meniscus Observe Meniscus Disappearance Heat_Slowly->Observe_Meniscus Identify_Critical_Point Identify Critical T & P Observe_Meniscus->Identify_Critical_Point Verification Verify by Cooling Identify_Critical_Point->Verification

Caption: Workflow for determining the critical point.

Triple_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Load_Sample Load Sample into Calorimeter Solidify Solidify Sample Load_Sample->Solidify Heat_Pulses Apply Heat Pulses Solidify->Heat_Pulses Record_Temperature Record Temperature Heat_Pulses->Record_Temperature Identify_Plateau Identify Triple Point Plateau Record_Temperature->Identify_Plateau Determine_T_P Determine Triple Point T & P Identify_Plateau->Determine_T_P

References

Exploratory

An In-Depth Technical Guide to the Solubility of Compounds in Isobutane Solvent

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principles governing the solubility of various compounds, including Active Pharmaceutical Ingr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility of various compounds, including Active Pharmaceutical Ingredients (APIs), in isobutane (B21531). Given the limited availability of public quantitative solubility data for many compounds in this solvent, this guide also details the experimental protocols necessary for its determination and outlines key workflows where isobutane is employed as a solvent.

Introduction to Isobutane as a Solvent

Isobutane (2-methylpropane) is a nonpolar, liquefied petroleum gas that has garnered significant interest as a solvent in various industries, including pharmaceuticals and botanical extraction.[1][2] Its low boiling point of -11.7 °C (10.9 °F) and relatively low pressure at ambient temperatures make it an attractive option for the extraction of thermally sensitive compounds.[3][4] As a nonpolar solvent, isobutane is particularly effective at dissolving other nonpolar molecules, a principle encapsulated by the adage "like dissolves like."[5] This property allows for the selective extraction of lipophilic compounds, such as cannabinoids and terpenes from plant matter, while leaving behind more polar, water-soluble substances like chlorophyll.[1][2]

In the pharmaceutical industry, isobutane's utility extends beyond extraction. It is explored as a reaction medium for certain syntheses and is widely used as a propellant in aerosolized drug delivery systems, such as metered-dose inhalers.[6] Its high volatility ensures minimal residual solvent in the final product, a critical consideration for pharmaceutical applications.[2]

Principles of Solubility in Isobutane

The solubility of a compound in isobutane is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

As a nonpolar alkane, isobutane's primary intermolecular interactions are weak London dispersion forces. Consequently, it is an excellent solvent for other nonpolar compounds that also exhibit predominantly dispersion forces. The presence of polar functional groups (e.g., -OH, -COOH, -NH2) in a molecule will generally decrease its solubility in isobutane.[5]

A useful predictive tool for solubility is the Hildebrand solubility parameter (δ), which is related to the cohesive energy density of a substance. The general rule is that substances with similar solubility parameters are likely to be miscible.

Quantitative Solubility Data

Comprehensive, publicly available quantitative solubility data for a wide range of active pharmaceutical ingredients (APIs) in liquid isobutane is scarce. This is likely due to the proprietary nature of such data within the pharmaceutical industry. However, data for some model compounds and relevant substances are available and can provide valuable insights.

Solubility of Naphthalene in Propane (B168953)/n-Butane Mixtures

Naphthalene is a common model compound for polycyclic aromatic hydrocarbons. Its solubility has been studied in supercritical mixtures of propane and n-butane, which have similar properties to isobutane.

Table 1: Solubility of Naphthalene in a Supercritical Mixture of 0.527 mole fraction Propane and 0.473 mole fraction n-Butane[1]
Temperature (K)Pressure (MPa)Naphthalene Mole Fraction Solubility
4031.08~0.01 (estimated from trends)
......
6.21~0.1 (estimated from trends)
4231.08~0.015 (estimated from trends)
......
6.21~0.15 (estimated from trends)
4431.08~0.02 (estimated from trends)
......
6.21~0.2 (estimated from trends)

Note: The exact values at each pressure point were not provided in the snippet, so the data represents the trend described in the source.

Solubility of Cannabinoids and Terpenes

While specific data in pure isobutane is limited, the high efficiency of hydrocarbon solvents like butane (B89635) and propane in extracting cannabinoids (THC, CBD) and terpenes indicates their high solubility.[2] Hildebrand solubility parameters can be used to estimate compatibility.

Table 2: Hildebrand Solubility Parameters (δ) of Isobutane and Relevant Botanical Compounds[6]
CompoundSolubility Parameter (MPa1/2)
n-Butane (as a proxy for Isobutane)14.1
THC (Tetrahydrocannabinol)22.09
CBD (Cannabidiol)24.34
THCA (Tetrahydrocannabinolic acid)24.14
CBDA (Cannabidiolic acid)25.77
Waxes16.36
Chlorophyll16.98
Limonene (a terpene)16.90
Linalool (a terpene)20.46

Note: A smaller difference in solubility parameters suggests better solubility.

Solubility of Steroids

Experimental Protocols for Solubility Determination in Isobutane

Determining the solubility of a solid or liquid compound in a liquefied gas like isobutane requires a specialized high-pressure apparatus. The following protocol is a synthesis of established methods for measuring solubility in volatile solvents and supercritical fluids.

Apparatus

A typical setup for measuring solubility in liquid isobutane consists of:

  • High-Pressure Equilibrium Cell: A vessel with a view-port (optional but recommended) capable of withstanding the vapor pressure of isobutane at the desired experimental temperatures. The cell should be equipped with a magnetic stirrer.

  • Temperature Control System: A thermostat or oven to maintain the equilibrium cell at a constant temperature.

  • Pressure Transducer: To accurately measure the pressure inside the cell.

  • Sampling System: A high-pressure valve and a heated transfer line to allow for the withdrawal of a sample of the saturated solution without causing it to flash.

  • Analyte Quantification System: Typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the solute in the collected sample.

  • Solvent Delivery System: A system to charge the equilibrium cell with a known amount of isobutane.

Experimental Procedure (Static-Analytic Method)
  • Preparation:

    • A known mass of the solid or liquid solute is placed into the high-pressure equilibrium cell.

    • The cell is sealed and purged with an inert gas (e.g., nitrogen) to remove air and moisture.

    • The cell is then evacuated.

  • Solvent Introduction:

    • A known amount of isobutane is transferred into the cell. The amount should be sufficient to ensure that there is an excess of the solute, creating a saturated solution with a solid or liquid phase present at equilibrium.

  • Equilibration:

    • The cell is brought to the desired temperature and the contents are stirred continuously.

    • The system is allowed to equilibrate for a sufficient period (this can range from a few hours to several days, and should be determined empirically by taking samples at different time points until the concentration is constant).

  • Sampling:

    • Once equilibrium is reached, stirring is stopped to allow any undissolved solid to settle.

    • A small sample of the supernatant liquid is carefully withdrawn through the sampling valve and transfer line into a collection vial containing a known volume of a suitable solvent to trap the solute. The isobutane will vaporize, leaving the solute dissolved in the trapping solvent.

  • Analysis:

    • The concentration of the solute in the trapping solvent is determined using a validated analytical method (e.g., HPLC, GC).

  • Calculation:

    • From the concentration of the solute in the trapping solvent and the volume of the sample taken, the original concentration of the solute in the saturated isobutane solution can be calculated. This is typically expressed as a mole fraction or mass solubility (g of solute / 100 g of solvent).

  • Data Collection:

    • The procedure is repeated at various temperatures and pressures to generate a solubility curve.

Mandatory Visualizations

Logical Workflow for Solvent Selection in Pharmaceutical Development

Solvent_Selection_Workflow start Start: API and Process Requirements Defined solubility_prediction Predictive Screening (e.g., Hansen Solubility Parameters, COSMO-RS) start->solubility_prediction solvent_database Filter against Solvent Database (Safety, Environmental, Regulatory) solubility_prediction->solvent_database Ranked List of Potential Solvents experimental_screening Small-Scale Experimental Solubility Screening solvent_database->experimental_screening Shortlist of Candidate Solvents process_simulation Process Modeling and Simulation (e.g., Distillation, Crystallization) experimental_screening->process_simulation Quantitative Solubility Data final_selection Final Solvent Selection and Process Optimization process_simulation->final_selection Process Performance Metrics end End: Validated Solvent and Process final_selection->end

Caption: A logical workflow for selecting an appropriate solvent in pharmaceutical process development.

Experimental Workflow for Solubility Determination in Isobutane

Solubility_Determination_Workflow prep 1. Cell Preparation: - Add excess solute to high-pressure cell - Seal and purge with inert gas - Evacuate cell charge 2. Solvent Charging: - Introduce a known amount of liquid isobutane prep->charge equilibrate 3. Equilibration: - Set desired temperature and pressure - Stir mixture until equilibrium is reached charge->equilibrate sample 4. Sampling: - Stop stirring and allow solids to settle - Withdraw a sample of the liquid phase into a collection vial with trapping solvent equilibrate->sample analyze 5. Analysis: - Quantify solute concentration in the trapping solvent using HPLC or GC sample->analyze calculate 6. Calculation: - Determine the solubility of the solute in isobutane (e.g., mole fraction, mg/mL) analyze->calculate repeat 7. Repeat: - Repeat steps 3-6 for different temperatures and pressures calculate->repeat repeat->equilibrate Next Condition

Caption: A step-by-step experimental workflow for determining the solubility of a compound in liquid isobutane.

Generalized Hydrocarbon Extraction Process

Hydrocarbon_Extraction_Process start Start: Chilled Isobutane Solvent Tank extraction_column Extraction Column: - Packed with biomass - Isobutane washes over material start->extraction_column Liquid Isobutane collection_pot Collection Pot: - Contains solute-rich isobutane solution extraction_column->collection_pot Solute-Rich Solution solvent_recovery Solvent Recovery: - Gently heat collection pot - Isobutane evaporates collection_pot->solvent_recovery condensation Condensation: - Gaseous isobutane is cooled and re-liquefied solvent_recovery->condensation Gaseous Isobutane crude_extract Crude Extract solvent_recovery->crude_extract Concentrated Extract condensation->start Recycled Liquid Isobutane post_processing Post-Processing: - Vacuum purging - Further purification crude_extract->post_processing final_product Final Product post_processing->final_product

Caption: A generalized workflow for a closed-loop hydrocarbon extraction process using isobutane.

References

Foundational

An In-depth Technical Guide to Isobutane Vapor Pressure at Various Temperatures

This technical guide provides a comprehensive overview of the vapor pressure of isobutane (B21531) (2-methylpropane) as a function of temperature. The information is intended for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the vapor pressure of isobutane (B21531) (2-methylpropane) as a function of temperature. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate thermodynamic data. This document includes tabulated vapor pressure data, detailed experimental and theoretical methodologies for its determination, and graphical representations of key concepts and workflows.

Isobutane Vapor Pressure Data

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in thermodynamic equilibrium. It is a critical property that is strongly dependent on temperature. The following tables summarize the vapor pressure of isobutane at various temperatures, compiled from multiple authoritative sources.

Table 1: Vapor Pressure of Isobutane at Selected Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (bar)Vapor Pressure (psi)Source
-129.0144.150.0010.000010.000145[1]
-113.0160.150.010.00010.00145[1]
-109.2163.950.1330.001330.0193[2]
-90.9182.250.10.0010.0145[1]
-86.4186.751.3330.013330.193[2]
-68.4204.755.3330.053330.773[2]
-59.4213.751.00.010.145[1]
-54.1219.0513.3320.133321.934[2]
-27.57245.5852.1320.521327.561[3]
-27.1246.0553.3290.533297.735[2]
-12.0261.1510.00.11.45[1]
-11.7261.45101.3251.0132514.696[2]
7.5280.65202.652.026529.392[2]
20.0293.15304.03.04044.091[3]
21.1294.26310.263.102645.0[3]
25.0298.15348.13.48150.489[3]
39.0312.15506.625.066273.481[2]
68.8341.951013.2510.1325146.96[2]
99.5372.652026.520.265293.92[2]

Data compiled from Wikipedia, NYU Physics department, and PubChem.[1][2][3]

Methodologies for Vapor Pressure Determination

The determination of vapor pressure can be approached through direct experimental measurement or through theoretical calculations based on equations of state and molecular models.

A common and precise method for measuring vapor pressure involves a static or quasi-static apparatus. One such technique utilizes a metal-bellows variable volumometer.

Principle: This method involves confining a pure sample of isobutane in a chamber of variable volume (the bellows). At a constant temperature, the volume is changed, and the corresponding pressure is measured. When the substance is in a two-phase (liquid-vapor) state, the pressure remains constant as the volume changes; this constant pressure is the vapor pressure at that temperature.

Detailed Methodology (based on a metal-bellows volumometer): [4]

  • Sample Preparation: A high-purity isobutane sample (e.g., 99.99% volume fraction) is used. The sample is degassed to remove any dissolved air or other non-condensable gases, which could affect the pressure measurement.

  • Apparatus Setup: The core of the apparatus is a metal bellows within a pressure-controlled chamber. The temperature of the chamber is precisely controlled using a circulating bath and measured with a platinum resistance thermometer. The pressure is measured using a high-precision pressure transducer.

  • Measurement Procedure:

    • A known amount of the isobutane sample is introduced into the bellows.

    • The temperature of the system is set and allowed to stabilize. The uncertainty in temperature measurement is typically kept to a minimum (e.g., ±4 mK).

    • The volume of the bellows is systematically varied, and the pressure is recorded at each step.

    • The measurements are repeated at different temperatures across the desired range (e.g., 310 K to 407 K).

  • Data Analysis: For each temperature, the pressure measurements are plotted against volume. In the two-phase region, the plot will show a plateau where pressure is constant. This plateau value is identified as the vapor pressure. The experimental uncertainty in pressure is kept low (e.g., ±1.1 kPa).

Theoretical models are essential for predicting vapor pressure where experimental data is unavailable and for understanding the physical behavior of the substance.

Antoine Equation:

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature. It is widely used in chemical engineering. The equation is:

log₁₀(P) = A − (B / (T + C))

Where:

  • P is the vapor pressure (typically in bar).

  • T is the temperature (in Kelvin).

  • A, B, and C are substance-specific constants.

For isobutane, the NIST WebBook provides the following parameters for different temperature ranges:[5]

  • For T = 188.06 K to 261.54 K:

    • A = 3.94417

    • B = 912.141

    • C = -29.808

  • For T = 261.31 K to 408.12 K:

    • A = 4.3281

    • B = 1132.108

    • C = 0.918

Perturbation Theory and Molecular Modeling:

Advanced computational methods can also be used to predict vapor pressure. One such approach is perturbation theory for molecular fluids.[6]

Principle: This method models the intermolecular interactions of isobutane molecules using a potential function, such as the Kihara potential. The theoretical vapor pressure is then calculated and fitted to experimental values to refine the potential parameters. This approach provides good results for vapor pressures, bubble densities, and enthalpy of vaporization.[6]

Methodology Outline:

  • Define Intermolecular Potential: An appropriate potential model (e.g., Kihara potential) is chosen to represent the interactions between isobutane molecules.

  • Statistical Mechanics Calculations: The principles of statistical mechanics are used to derive an equation of state from the chosen potential.

  • Parameter Fitting: The parameters of the potential model are optimized by fitting the calculated vapor pressure and liquid density to known experimental data at specific temperatures.

  • Prediction: Once the model is validated, it can be used to predict vapor pressure and other thermodynamic properties over a wide range of conditions.

Visualizations

The following diagrams illustrate the experimental workflow for vapor pressure measurement and the theoretical relationship between temperature and vapor pressure.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 High-Purity Isobutane Sample p2 Degassing (Remove Air) p1->p2 e1 Introduce Sample into Bellows p2->e1 e2 Set & Stabilize Temperature e3 Vary Volume & Record Pressure e2->e3 a1 Plot P vs. V for each T e3->a1 a2 Identify Plateau (Vapor Pressure) a1->a2 r1 Vapor Pressure Data Table a2->r1 Final Data

Caption: Experimental workflow for determining isobutane vapor pressure using a volumometer.

logical_relationship cluster_input Inputs cluster_model Theoretical Model cluster_output Output temp Temperature (T) antoine_eq log10(P) = A - (B / (T + C)) temp->antoine_eq antoine_const Antoine Constants (A, B, C) antoine_const->antoine_eq vp Vapor Pressure (P) antoine_eq->vp

Caption: Logical relationship for calculating vapor pressure using the Antoine equation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Isobutane as a Chemical Ionization Reagent Gas in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that results in less fragmentation and a higher abunda...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that results in less fragmentation and a higher abundance of the molecular ion compared to Electron Ionization (EI).[1] This characteristic makes CI particularly valuable for determining the molecular weight of analytes.[1][2][3] The choice of reagent gas is critical in CI as it governs the ionization process and the extent of fragmentation.[1][4]

Isobutane (B21531) (i-C₄H₁₀) is a commonly used reagent gas that offers several advantages, including being a "softer" ionization agent than methane (B114726), which often leads to a clearer and more abundant protonated molecule, [M+H]⁺.[5][6][7] These notes provide a detailed overview of the principles, applications, and protocols for using isobutane as a CI reagent gas.

Principles of Isobutane Chemical Ionization

In the CI source, the reagent gas is present in large excess compared to the analyte.[4] High-energy electrons (200-1000 eV) primarily ionize the isobutane gas.[4] The resulting primary ions react with neutral isobutane molecules to form stable secondary reagent ions, which then ionize the analyte molecules (M) through proton transfer.[4][8]

2.1 Positive Chemical Ionization (PCI) Mechanism

The primary ionizing species in isobutane PCI is the tert-butyl cation (C₄H₉⁺), which is a mild Brønsted acid.[1] This ion gently transfers a proton to the analyte molecule (M), provided the analyte has a higher proton affinity than isobutene. This process results in the formation of a protonated molecule [M+H]⁺ with minimal excess energy, thus reducing fragmentation.[1][7]

G cluster_source Ion Source Reactions cluster_analyte Analyte Ionization e High-Energy Electron (e⁻) iso1 Isobutane (i-C₄H₁₀) e->iso1 Electron Impact primary_ion Primary Isobutane Ions (e.g., C₄H₁₀⁺•) iso1->primary_ion iso2 i-C₄H₁₀ (Excess) reagent_ion Reagent Ion (tert-butyl cation) [C₄H₉⁺] primary_ion->reagent_ion reacts with product_ion Protonated Analyte [M+H]⁺ reagent_ion->product_ion Proton Transfer analyte Analyte (M) analyte->product_ion

Caption: Positive Chemical Ionization (PCI) mechanism with isobutane.

2.2 Advantages and Challenges of Isobutane CI

Advantages:

  • Soft Ionization: Isobutane has a higher proton affinity than methane, resulting in less energy transfer during ionization and significantly less fragmentation.[5][7]

  • Enhanced Molecular Ion: It is highly effective at generating an abundant [M+H]⁺ ion, which is crucial for molecular weight determination.[6][9]

  • Superior Signal: In many cases, isobutane produces a superior analyte signal abundance compared to methane.[10][11][12]

Challenges:

  • Ion Source Fouling: Pure isobutane tends to foul the ion source and electron filament more rapidly than methane, leading to instrument downtime.[10][11][12]

  • Pressure Dependency: The resulting mass spectra can be strongly dependent on the reagent gas pressure within the ion source, which can affect reproducibility.[10][13]

2.3 A Practical Solution: Dilution with an Inert Gas

A significant improvement in the practicality of isobutane CI can be achieved by diluting the isobutane in an inert buffer gas, such as argon.[10][11][12] This approach mitigates the common issues associated with pure isobutane while retaining its analytical benefits.

G problem Problem: Pure Isobutane CI fouling Rapid Ion Source Fouling problem->fouling pressure Pressure-Dependent Spectra problem->pressure solution Solution: Dilute Isobutane in Argon fouling->solution addressed by pressure->solution addressed by lifetime Extended Source Lifetime solution->lifetime stable Stable & Reproducible Signal solution->stable signal Maintained High Signal solution->signal

Caption: Problem-solution relationship for isobutane CI.

Data Presentation

Quantitative data highlights the performance benefits of using isobutane, particularly when diluted in argon.

Table 1: Comparison of Common CI Reagent Gases

Reagent Gas Proton Affinity (eV) Primary Reagent Ion(s) Key Characteristics
Methane 5.7[1] CH₅⁺, C₂H₅⁺[14] Strong proton donor, can cause some fragmentation.[1]
Isobutane 8.5[1] C₄H₉⁺[7] Softer ionization, less fragmentation, excellent for MW determination.[5][6]

| Ammonia | 9.0[1] | NH₄⁺[6] | Very soft ionization, prone to forming adduct ions [M+NH₄]⁺.[5][14] |

Table 2: Performance Comparison: Methane vs. Isobutane Mixtures [10][11]

Ionization Mode Reagent Gas Relative Analyte Signal Key Observation
Positive CI Methane 1x (Baseline) Standard performance.
Positive CI 10% Isobutane in Argon ~2x vs. Methane Equal signal to pure isobutane with reduced pressure dependency.[10][11]
Negative CI Methane 1x (Baseline) Standard performance.

| Negative CI | 1% Isobutane in Argon | ~3x vs. Methane | Tripled analyte signal and improved reproducibility.[10][11] |

Experimental Protocols

The following are generalized protocols for performing CI-MS with isobutane. Instrument-specific parameters should be optimized.

4.1 General Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling sample_prep Sample Preparation gc_sep GC Separation sample_prep->gc_sep instrument_setup Instrument Setup & Tuning ci_source CI Source (Isobutane Gas) instrument_setup->ci_source gc_sep->ci_source ms_analyzer Mass Analyzer ci_source->ms_analyzer detector Detector ms_analyzer->detector data_acq Data Acquisition detector->data_acq data_proc Data Processing & Interpretation data_acq->data_proc

Caption: General workflow for GC-CI-MS analysis.

4.2 Protocol 1: Standard CI with Pure Isobutane

This protocol is adapted for an Agilent 5973/5975 series GC-MSD but can be generalized.

  • Initial Tuning: It is recommended to first tune the instrument in CI mode using methane.[7] Perform a standard Positive CI (PCI) autotune with methane and a suitable calibrant like PFDTD.[7]

  • Gas Selection: In the instrument software, navigate to the setup menu and select isobutane as the reagent gas. This will load the appropriate default parameters.[7]

  • Tune File: Create a new tune file specifically for isobutane PCI.

  • Gas Flow: Introduce the isobutane gas into the source. Adjust the flow to optimize the ratio of reagent ions. For isobutane PCI, the ratio of m/z 57 to m/z 43 is often monitored, with a target range of 5.0 – 30.0.[7]

  • Parameter Optimization: Adjust source parameters for maximum analyte signal. Refer to Table 3 for typical starting points.

  • Data Acquisition: Set up the acquisition method, including GC parameters and mass scan range. The scan range should include the expected m/z of the [M+H]⁺ ion.

  • Sample Injection: Inject the prepared sample.

4.3 Protocol 2: Enhanced Performance CI with Isobutane/Argon Mixture

This protocol leverages the benefits of a diluted reagent gas to extend instrument lifetime and improve stability.[10][11][12]

  • Reagent Gas: Use a pre-prepared mixture of 10% isobutane in argon for PCI or 1% isobutane in argon for NCI.[10]

  • Tuning and Setup: Follow steps 1-3 from Protocol 1. The instrument software may not have a pre-configured setting for this mixture; select "isobutane" and proceed.

  • Gas Flow: Introduce the gas mixture. The flow rate will need to be optimized for maximum analyte signal, as the pressure readings for a mixture will differ from pure isobutane.

  • Parameter Optimization: Optimize the ion source temperature, emission current, and electron energy. A 10% isobutane/argon mixture often performs well with parameters similar to pure isobutane.

  • Data Acquisition: Proceed with data acquisition as described in Protocol 1.

  • Monitoring Performance: The primary benefits are long-term. Monitor ion source cleanliness and signal stability over days and weeks of operation. The operative lifetime of the ion source is expected to be extended exponentially compared to using pure isobutane.[10][11]

Table 3: Typical Isobutane CI-MS Operating Parameters

Parameter Typical Value (Pure Isobutane) Typical Value (10% Isobutane/Argon) Notes
Source Temperature 200 - 250 °C[12][15] 200 - 250 °C Higher temperatures can reduce source contamination but may affect thermally labile compounds.
Electron Energy 70 - 150 eV[12][15] 70 - 150 eV Sufficient energy is needed to ionize the reagent gas effectively.
Emission Current 100 - 200 µA[12][15] 100 - 200 µA Higher current increases ion production but can shorten filament life.

| Reagent Gas Pressure | 2.0 × 10⁻⁴ mbar (plasma)[15] | Optimized based on signal | Pressure is a critical parameter that must be optimized for each instrument and application. |

Disclaimer: These are generalized protocols. Always refer to your specific instrument's operating manual and conduct appropriate optimization experiments for your specific application.

References

Application

protocol for using isobutane in gas chromatography-mass spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of vo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While Electron Ionization (EI) is the most common ionization technique, its high energy can lead to extensive fragmentation and the absence of a molecular ion, complicating compound identification. Chemical Ionization (CI) is a softer ionization technique that preserves the molecular ion, providing crucial molecular weight information.

Isobutane (B21531) is a frequently used reagent gas in CI-GC-MS.[1][2] It offers distinct advantages over methane (B114726), the most common CI reagent gas, primarily by producing significantly higher analyte signal abundance.[3][4] However, the use of pure isobutane has been historically limited due to its tendency to rapidly foul the ion source, leading to decreased sensitivity and increased instrument maintenance.[3][4]

This application note details a robust protocol for the use of isobutane in GC-MS, mitigating the issue of ion source fouling by employing a dilute mixture of isobutane in an inert gas, such as argon. This approach makes isobutane CI-GC-MS a more practical and superior alternative to methane CI for many applications, particularly in pharmaceutical analysis and drug development where confident molecular weight determination is critical.[3][4]

Principles of Chemical Ionization with Isobutane

Chemical Ionization is a two-step process involving the ionization of a reagent gas, which then chemically ionizes the analyte molecules through ion-molecule reactions. In isobutane CI, the process is as follows:

  • Primary Ionization of Isobutane: High-energy electrons (typically 70-200 eV) emitted from the filament ionize the isobutane reagent gas, which is present in the ion source at a much higher concentration than the analyte. This results in the formation of primary isobutane ions, predominantly the tert-butyl cation ((CH₃)₃C⁺).

  • Ion-Molecule Reactions (Chemical Ionization): The primary isobutane ions are strong Brønsted acids and react with neutral analyte molecules (M) eluting from the GC column. The most common reaction is proton transfer, where the tert-butyl cation protonates the analyte molecule to form a protonated molecule [M+H]⁺.

    (CH₃)₃C⁺ + M → [M+H]⁺ + (CH₃)₂C=CH₂

Due to the lower proton affinity of the tert-butyl cation compared to the protonated species of many drug molecules, this proton transfer is a gentle, "soft" ionization process that imparts minimal excess energy to the analyte molecule, thus reducing fragmentation and preserving the molecular ion.

Chemical Ionization Pathway with Isobutane

G reagent_gas Isobutane (i-C4H10) Reagent Gas primary_ion Primary Isobutane Ions (e.g., (CH₃)₃C⁺) reagent_gas->primary_ion Electron Impact electron_beam High-Energy Electron Beam (70-200 eV) electron_beam->primary_ion protonated_molecule Protonated Analyte [M+H]⁺ primary_ion->protonated_molecule Proton Transfer analyte Analyte Molecule (M) from GC analyte->protonated_molecule mass_analyzer Mass Analyzer protonated_molecule->mass_analyzer Detection

Caption: Chemical ionization process using isobutane reagent gas.

Experimental Protocols

This section provides a detailed protocol for setting up and performing isobutane chemical ionization on a standard GC-MS system.

Materials and Reagents
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer equipped with a chemical ionization source.

  • Reagent Gas:

    • High-purity isobutane (≥99.99%)

    • High-purity argon (≥99.999%)

    • Alternatively, a pre-mixed cylinder of 10% isobutane in argon for positive CI or 1% isobutane in argon for negative CI can be used.[3][4]

  • Gas Handling: Appropriate gas regulators, tubing, and fittings for connecting the reagent gas to the GC-MS.

  • Tuning Compound: Perfluorotributylamine (PFTBA) or a suitable alternative for CI tuning.

  • Analytes of Interest: Standards and samples for analysis.

Experimental Workflow

G cluster_prep System Preparation cluster_analysis Analysis cluster_data Data Processing gas_prep Prepare Reagent Gas (10% Isobutane in Argon) system_setup Configure GC-MS for CI gas_prep->system_setup tune Tune MS with Methane system_setup->tune gas_switch Switch to Isobutane/Argon tune->gas_switch flow_adjust Adjust Reagent Gas Flow gas_switch->flow_adjust method_dev Develop GC Method flow_adjust->method_dev sequence_setup Set Up Acquisition Sequence method_dev->sequence_setup run_analysis Run Samples and Standards sequence_setup->run_analysis data_review Review Chromatograms and Spectra run_analysis->data_review quant Quantify Analytes data_review->quant report Generate Report quant->report

Caption: Experimental workflow for isobutane CI-GC-MS analysis.

Detailed Methodologies

Step 1: Reagent Gas Preparation (if not using a pre-mixed cylinder)

  • Ensure all gas lines are clean and leak-free.

  • Use a gas mixing system or a certified gas supplier to prepare a mixture of 10% isobutane in argon for positive chemical ionization (PCI) or 1% isobutane in argon for electron capture negative chemical ionization (ECNI).[3][4]

  • Connect the gas cylinder to the designated reagent gas inlet on the GC-MS system using appropriate regulators and tubing.

Step 2: GC-MS System Configuration and Tuning

  • Initial Setup: Configure the GC-MS for CI operation according to the manufacturer's instructions. This typically involves installing a CI-specific ion source or adjusting source parameters.

  • Tune with Methane: It is often recommended to first tune the mass spectrometer in CI mode using methane, as most instrument autotune procedures are optimized for this gas.[5] This ensures the fundamental MS parameters are correctly set.

  • Switch to Isobutane/Argon: After a successful methane tune, switch the reagent gas supply to the isobutane/argon mixture.

  • Reagent Gas Flow Adjustment:

    • Set the reagent gas flow to approximately 20-40% of the maximum, as a starting point.[5]

    • Optimize the flow rate by monitoring the abundance of the isobutane reagent ions (e.g., m/z 57 for the tert-butyl cation) and the analyte signal. The optimal flow will provide a stable and abundant reagent ion plasma without excessively increasing the source pressure.

Step 3: GC and MS Method Parameters

The following table provides typical starting parameters for the analysis of pharmaceutical compounds. These should be optimized for the specific analytes of interest.

ParameterTypical Value/RangeNotes
GC Parameters
Injector Temperature250 - 300 °CEnsure complete vaporization of the analytes.
Injection ModeSplitless or SplitSplitless is preferred for trace analysis.
Carrier GasHeliumFlow rate typically 1-2 mL/min.
ColumnPhenyl-arylene or similar mid-polarity columnSelect a column appropriate for the analytes.
Oven Program50-100°C initial, ramp to 300-320°COptimize for separation of target compounds.
MS Parameters
Ionization ModeChemical Ionization (Positive or Negative)
Reagent Gas10% Isobutane in Argon (PCI) or 1% Isobutane in Argon (ECNI)
Ion Source Temperature150 - 250 °CHigher temperatures can increase fragmentation. Optimization is crucial.
Electron Energy70 - 200 eVHigher energies are needed to penetrate the reagent gas.[6]
Emission Current100 - 300 µAAdjust for optimal reagent ion abundance.
Scan Rangem/z 50 - 600Adjust based on the expected molecular weights of the analytes.
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)SIM provides higher sensitivity for target compounds.

Step 4: Sample Analysis and Data Acquisition

  • Prepare calibration standards, quality control samples, and experimental samples in an appropriate solvent.

  • Set up the analysis sequence in the instrument control software.

  • Inject the samples and acquire the data using the optimized GC-MS method.

Data Presentation: Quantitative Comparison

The use of a 10% isobutane in argon mixture for positive CI has been shown to provide a significant increase in analyte signal compared to methane, while maintaining the benefits of soft ionization.

Reagent GasRelative Analyte Signal (Positive CI)Key AdvantagesKey Disadvantages
Methane1x (Baseline)Well-established, stable operation, less ion source fouling than pure isobutane.Lower analyte signal intensity for many compounds.
Pure Isobutane~2xHigh analyte signal intensity.Rapid ion source fouling, pressure-dependent spectra.[3][4]
10% Isobutane in Argon ~2x High analyte signal, significantly reduced ion source fouling, stable and reproducible spectra. [3][4]Requires a gas mixture.

For electron capture negative chemical ionization (ECNI), a 1% isobutane in argon mixture has been demonstrated to triple the analyte signal compared to methane.[3][4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Analyte Signal - Incorrect reagent gas flow.- Ion source is dirty.- Leak in the system.- Inappropriate MS tuning.- Optimize reagent gas flow.- Clean the ion source.- Perform a leak check.- Re-tune the mass spectrometer.
High Fragmentation - Ion source temperature is too high.- Electron energy is too high.- Reduce the ion source temperature.- Lower the electron energy (while maintaining sufficient reagent gas ionization).
Poor Peak Shape (Tailing) - Active sites in the GC inlet or column.- Contamination in the system.- Use a deactivated inlet liner.- Condition or replace the GC column.- Clean the ion source.
Unstable Reagent Ion Signal - Fluctuation in reagent gas flow.- Leak in the gas lines.- Check the gas regulator and flow controller.- Check for leaks in the reagent gas delivery system.

Conclusion

The use of isobutane as a chemical ionization reagent gas in GC-MS offers significant advantages in terms of signal intensity, which is particularly beneficial for the analysis of low-level analytes in complex matrices, such as those encountered in pharmaceutical research and drug development. By employing a diluted mixture of isobutane in argon, the primary drawback of ion source fouling can be effectively mitigated, resulting in a robust, reliable, and highly sensitive analytical method. This protocol provides a comprehensive guide for the implementation of isobutane CI-GC-MS, enabling researchers to confidently determine the molecular weights of their compounds of interest.

References

Method

Application Notes and Protocols for Isobutane (R600a) in Laboratory Refrigeration

For Researchers, Scientists, and Drug Development Professionals Introduction The selection of a refrigerant for laboratory freezers and refrigerators is a critical decision that impacts not only the preservation of valua...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a refrigerant for laboratory freezers and refrigerators is a critical decision that impacts not only the preservation of valuable samples and reagents but also laboratory safety, operational costs, and environmental footprint. Isobutane (R600a) has emerged as a compelling alternative to traditional hydrofluorocarbon (HFC) refrigerants, offering significant advantages in energy efficiency and environmental sustainability. This document provides detailed application notes and protocols for the use of R600a in laboratory settings, with a focus on performance, safety, and experimental validation.

R600a is a hydrocarbon refrigerant with a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP), making it an environmentally friendly choice.[1][2] Its thermodynamic properties contribute to enhanced energy efficiency in cooling systems, leading to lower energy consumption and reduced greenhouse gas emissions.[2][3] However, its flammability necessitates strict adherence to safety protocols during installation, maintenance, and servicing.[1][2]

Data Presentation: Refrigerant Properties and Performance

The following tables summarize the key properties and performance metrics of R600a in comparison to other common refrigerants used in laboratory refrigeration.

Table 1: Environmental and Physical Properties of Selected Refrigerants

PropertyR600a (Isobutane)R134aR290 (Propane)R170 (Ethane)
Chemical Formula C4H10CH2FCF3C3H8C2H6
Ozone Depletion Potential (ODP) 0[1][2]000
Global Warming Potential (GWP, 100-year) 3[1][2]1430[1]3<6
Boiling Point (°C) -11.7[1]-26.1-42.1-88.6
ASHRAE Safety Classification A3 (Higher Flammability)[1]A1 (Lower Toxicity, No Flame Propagation)A3 (Higher Flammability)A3 (Higher Flammability)

Table 2: Performance Comparison in Refrigeration Systems

Performance MetricR600a (Isobutane)R134aNotes
Energy Consumption LowerHigherR600a systems can consume 5% to 41.66% less energy than R134a systems.[4][5]
Coefficient of Performance (COP) HigherLowerThe COP of R600a systems can be 5% to 60.25% higher than R134a systems.[5][6]
Refrigerant Charge Amount LowerHigherR600a systems require a significantly smaller charge (by mass) to achieve the same cooling capacity.[7]
Operating Pressure LowerHigherThe lower operating pressures of R600a reduce the mechanical stress on the compressor.[3]
Pull-Down Time FasterSlowerSystems with R600a can achieve the target temperature more quickly.[5]

Experimental Protocols

The following protocols provide a framework for the experimental evaluation of R600a and other refrigerants in a laboratory freezer. These tests are designed to assess performance metrics such as energy consumption, temperature stability, and pull-down time.

Protocol 1: Energy Consumption Test

Objective: To determine and compare the daily energy consumption of a laboratory freezer operating with different refrigerants.

Materials:

  • Laboratory freezer compatible with the refrigerants being tested.

  • Power meter with data logging capabilities.

  • NIST-traceable temperature probes.

  • Data acquisition system.

Methodology:

  • Preparation:

    • Ensure the laboratory freezer is in good working order, with clean condenser coils and proper door seals.

    • Place the freezer in a temperature-controlled environment with a stable ambient temperature of 24.0 °C ± 1.0 °C.[8]

    • Install temperature probes at multiple locations within the freezer chamber to monitor temperature uniformity.

    • Connect the freezer to the power meter.

  • Stabilization:

    • Set the freezer to the desired operating temperature (e.g., -20°C or -80°C).

    • Allow the freezer to operate until the internal temperature has stabilized for at least 24 hours.

  • Data Collection:

    • Begin recording the energy consumption (in kWh) using the power meter over a continuous 24-hour period.[9]

    • Simultaneously, record the internal temperature at all probe locations at regular intervals (e.g., every 1 minute).

  • Refrigerant Change (if applicable):

    • Following the manufacturer's and safety guidelines, have a qualified technician evacuate the existing refrigerant and charge the system with the next refrigerant to be tested.

    • Repeat the stabilization and data collection steps for each refrigerant.

  • Analysis:

    • Calculate the total energy consumption (kWh/day) for each refrigerant.

    • Analyze the temperature data to ensure the freezer maintained the setpoint temperature within acceptable limits throughout the test period.

Protocol 2: Temperature Stability and Pull-Down Time Test

Objective: To evaluate the temperature stability of the freezer and the time required to reach the setpoint temperature from ambient (pull-down time).

Materials:

  • Laboratory freezer.

  • NIST-traceable temperature probes.

  • Data acquisition system.

  • Stopwatch.

Methodology:

  • Pull-Down Test:

    • Ensure the freezer is at ambient temperature.

    • Place temperature probes at various locations within the chamber.

    • Turn on the freezer and set it to the desired operating temperature.

    • Start the stopwatch and record the time it takes for the temperature at the center of the chamber to reach the setpoint. This is the pull-down time.[5]

  • Temperature Stability Test:

    • Once the freezer has reached and maintained the setpoint temperature for at least 12 hours, begin monitoring the internal temperature at all probe locations for a 24-hour period.

    • Record the maximum and minimum temperatures at each location.

  • Door Opening Test:

    • With the freezer at a stable operating temperature, open the door for a specified duration (e.g., 30 seconds).

    • Close the door and record the time it takes for the internal temperature to recover to the setpoint.[10]

  • Analysis:

    • Compare the pull-down times for each refrigerant.

    • Calculate the temperature fluctuation (maximum temperature - minimum temperature) at each probe location to determine temperature stability.

    • Compare the temperature recovery times after a door opening.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of R600a in laboratory refrigeration.

Refrigeration_Cycle Vapor-Compression Refrigeration Cycle for R600a cluster_HighPressure High-Pressure Side cluster_LowPressure Low-Pressure Side Compressor Compressor Condenser Condenser Compressor->Condenser High-Pressure, Hot Vapor ExpansionValve Expansion Valve Condenser->ExpansionValve High-Pressure Liquid Evaporator Evaporator ExpansionValve->Evaporator Low-Pressure, Cold Liquid/Vapor Mixture Evaporator->Compressor Low-Pressure Vapor

Caption: Vapor-Compression Refrigeration Cycle for R600a.

Safety_Protocol_Workflow R600a Handling Safety Protocol Start Start: R600a Service Required Assess_Risk 1. Risk Assessment (Flammability, Ventilation) Start->Assess_Risk Prepare_Work_Area 2. Prepare Work Area (Ensure good ventilation, remove ignition sources) Assess_Risk->Prepare_Work_Area Wear_PPE 3. Wear Appropriate PPE (Safety glasses, gloves) Prepare_Work_Area->Wear_PPE Recover_Refrigerant 4. Recover Refrigerant (Use approved recovery unit) Wear_PPE->Recover_Refrigerant Repair_System 5. Repair System Recover_Refrigerant->Repair_System Leak_Test 6. Leak Test (Nitrogen pressure test) Repair_System->Leak_Test Evacuate_System 7. Evacuate System (To remove air and moisture) Leak_Test->Evacuate_System Charge_Refrigerant 8. Charge with R600a (Use precise charging equipment) Evacuate_System->Charge_Refrigerant Final_Leak_Check 9. Final Leak Check Charge_Refrigerant->Final_Leak_Check Documentation 10. Document Service Final_Leak_Check->Documentation End End: System Operational Documentation->End

References

Application

Application Notes and Protocols for Isobutane-Based Cryopreservation of Biological Samples

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing isobutane (B21531) for the cryopreservation of various biological samples, a critical pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isobutane (B21531) for the cryopreservation of various biological samples, a critical process for maintaining their biological integrity for research and therapeutic applications. The protocols detailed below are designed to ensure high post-thaw viability and preservation of cellular and tissue morphology.

Introduction to Isobutane Cryopreservation

Cryopreservation is a technique used to preserve cells, tissues, and other biological constructs at ultra-low temperatures, typically in liquid nitrogen (-196°C) or at -80°C. The primary goal is to halt biological activity, preventing degradation and allowing for long-term storage. A key challenge in cryopreservation is the formation of ice crystals, which can cause lethal damage to cellular structures.

Isobutane (2-methylpropane), and its isomer isopentane, are widely used as heat transfer media for rapid freezing, or "snap-freezing," of biological samples. When cooled to its freezing point with liquid nitrogen or dry ice, isobutane provides a rapid and uniform cooling rate, which is crucial for minimizing the formation of large, damaging ice crystals. This method is particularly advantageous for preserving the morphology of tissue samples for techniques like immunohistochemistry (IHC), spatial transcriptomics, and other histological analyses.[1][2][3]

Data Presentation: Comparative Analysis of Cryopreservation Methods

The choice of cryopreservation method significantly impacts the post-thaw viability and integrity of biological samples. The following tables summarize quantitative data comparing different cooling methods.

Cryopreservation MethodCooling AgentTypical Cooling Rate (°C/min)Post-Thaw Viability (%)Applicable SamplesReference
Snap-Freezing Isobutane cooled with Liquid NitrogenVery Rapid (>100°C/min estimated)Morphology preserved, viability variableTissues, Organoids[1][4]
Snap-Freezing Isobutane cooled with Dry IceRapidMorphology preserved, viability variableTissues, Organoids[1][5]
Slow-Cooling Controlled-Rate Freezer-1°C/min75.5% (range 32.7-93.8%)Cell Suspensions (UCB MNCs)[6][7]
Rapid-Cooling Manual immersion in liquid nitrogen vaporVariable91.9% (range 77.8-98.9%)Cell Suspensions (UCB MNCs)[6]

Note: Post-thaw viability is highly dependent on the cell/tissue type, cryoprotectant used, and post-thaw handling procedures.

Cryopreservation Agent/MethodSample TypePost-Thaw Viability (%)Key FindingsReference
10% Glycerol, Slow FreezingVero Cells90.5%Glycerol showed better preservation than DMSO for this cell line.[8]
10% DMSO, Slow FreezingVero CellsLower than glycerol-[8]
10% DMSO, Rapid FreezingVero CellsLowest viabilityRapid freezing with DMSO was least effective for Vero cells.[8]
BI Freezing MediaMesenchymal Stem Cells (MSCs)HighExhibited the best post-thaw viability among tested agents.[9]
CryoStor® 5Mesenchymal Stem Cells (MSCs)Lower than BI media-[9]
CryoStor® 10Mesenchymal Stem Cells (MSCs)Lower than BI media-[9]

Experimental Protocols

Protocol 1: Snap-Freezing of Tissues using Isobutane Cooled with Liquid Nitrogen

This protocol is ideal for preserving tissue morphology for histology, immunohistochemistry, and spatial transcriptomics.[3][10]

Materials:

  • Fresh tissue sample

  • Optimal Cutting Temperature (OCT) compound

  • Cryomolds

  • Isopentane (or Isobutane)

  • Liquid Nitrogen

  • Dewar flask

  • Metal beaker

  • Pre-chilled forceps

  • Dry ice

  • Pre-labeled cryovials or aluminum foil

Procedure:

  • Preparation:

    • In a chemical fume hood, place the metal beaker inside the Dewar flask.

    • Carefully pour liquid nitrogen into the Dewar, surrounding the metal beaker.

    • Pour isobutane into the metal beaker until it is about two-thirds full. The level of isobutane should not exceed the level of the liquid nitrogen in the Dewar.

    • Allow the isobutane to cool for 5-10 minutes. The isobutane is sufficiently cold when it becomes opaque or when a small piece of dry ice dropped in does not bubble vigorously.[4] Be cautious not to let the isobutane freeze solid.[3]

  • Tissue Embedding:

    • Place a small amount of OCT compound at the bottom of a labeled cryomold.

    • Orient the fresh tissue sample in the OCT.

    • Cover the tissue completely with OCT, avoiding air bubbles.

  • Freezing:

    • Using pre-chilled forceps, carefully lower the cryomold containing the embedded tissue into the cold isobutane. Do not submerge the entire mold.

    • Hold the mold in the isobutane for 30-60 seconds, or until the OCT block turns completely white and solid.[11]

    • Quickly transfer the frozen block to a container of dry ice.

  • Storage:

    • For short-term storage, keep the frozen blocks on dry ice.

    • For long-term storage, wrap the frozen blocks in pre-labeled aluminum foil or place them in pre-labeled cryovials and store them at -80°C or in liquid nitrogen vapor.

Protocol 2: Cryopreservation of Cell Suspensions using a Controlled-Rate Freezing Method

This protocol is designed for the cryopreservation of cell lines and primary cells to maintain high viability upon thawing. While isobutane is not directly used for cooling, this protocol provides a standard method for comparison.

Materials:

  • Cell suspension in logarithmic growth phase

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pre-labeled cryogenic vials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Preparation of Freezing Medium:

    • Prepare a freezing medium consisting of 70% complete growth medium, 20% FBS, and 10% DMSO. Keep the freezing medium on ice.

  • Cell Preparation:

    • Harvest the cells and perform a cell count to determine viability, which should be above 90%.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cell pellet in the cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.

  • Freezing:

    • Aliquot the cell suspension into pre-labeled cryogenic vials.

    • Place the vials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[7]

  • Storage:

    • The next day, transfer the cryogenic vials from the -80°C freezer to a liquid nitrogen storage dewar for long-term storage in the vapor phase.

Visualizations

Experimental Workflow for Tissue Cryopreservation

G cluster_prep Preparation cluster_embedding Embedding cluster_freezing Freezing cluster_storage Storage prep_isobutane Cool Isobutane with Liquid Nitrogen immerse Immerse Cryomold in Cold Isobutane prep_isobutane->immerse prep_tissue Dissect and Prepare Fresh Tissue prep_oct Add OCT to Cryomold prep_tissue->prep_oct embed_tissue Orient Tissue in OCT prep_oct->embed_tissue cover_tissue Cover Tissue with OCT embed_tissue->cover_tissue cover_tissue->immerse freeze Freeze until OCT is Solid immerse->freeze transfer_dry_ice Transfer to Dry Ice freeze->transfer_dry_ice long_term_storage Store at -80°C or Liquid Nitrogen transfer_dry_ice->long_term_storage

Caption: Workflow for snap-freezing tissue samples using isobutane.

Cryopreservation-Induced Apoptosis Signaling Pathway

G cluster_stress Cryopreservation Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway cryo_stress Ice Crystal Formation & Osmotic Stress bcl2_family Bcl-2 Family Regulation (Bax, Bad ↑, Bcl-2 ↓) cryo_stress->bcl2_family death_receptor Death Receptor Activation (e.g., Fas) cryo_stress->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 disc DISC Formation (FADD) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Signaling pathways involved in cryopreservation-induced apoptosis.

Safety Precautions

Isobutane is a highly flammable gas and requires careful handling in a laboratory setting.[12][13]

  • Ventilation: Always work with isobutane in a well-ventilated area, preferably a chemical fume hood.[12][13]

  • Ignition Sources: Keep isobutane away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coats, and cryogenic gloves when handling liquid nitrogen and cold isobutane.[12]

  • Storage: Store isobutane cylinders in a cool, dry, well-ventilated area away from incompatible materials. Ensure cylinders are secured to prevent falling.[12]

  • Handling: Never puncture or incinerate isobutane containers. When not in use, ensure the valve is securely closed.[12]

Troubleshooting

ProblemPossible CauseSolution
Tissue block cracks during freezing Freezing rate is too slow or uneven.Ensure isobutane is sufficiently cooled. Avoid direct contact of the tissue with liquid nitrogen, which can cause a vapor barrier and uneven freezing.[4]
Ice crystal artifacts in tissue sections Slow freezing.Optimize the cooling rate by ensuring the isobutane is at the correct temperature. Minimize the time between tissue dissection and freezing.
Low cell viability after thawing (cell suspensions) Suboptimal cooling rate.Use a controlled-rate freezer or a validated freezing container to achieve a consistent -1°C/min cooling rate.[7]
Difficulty sectioning frozen tissue Tissue not fully frozen or embedded improperly.Ensure the OCT block is completely solid before attempting to section. Ensure the tissue is fully embedded in OCT without air bubbles.

By following these detailed protocols and safety guidelines, researchers can effectively utilize isobutane for the cryopreservation of biological samples, ensuring their integrity for downstream applications.

References

Method

Application Notes &amp; Protocols: Isobutane Solvent Extraction for Natural Products

Audience: Researchers, scientists, and drug development professionals. Introduction: Isobutane (B21531) (i-C4H10) is a liquefied petroleum gas that has emerged as a highly effective and versatile solvent for the extracti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isobutane (B21531) (i-C4H10) is a liquefied petroleum gas that has emerged as a highly effective and versatile solvent for the extraction of natural products.[1] As an isomer of butane, it shares many of its beneficial properties while offering unique advantages. Its low boiling point, non-polar nature, and high volatility make it particularly suitable for extracting sensitive lipophilic compounds from various botanical materials.[2][3] This document provides a comprehensive overview of isobutane extraction techniques, applications, and detailed protocols relevant to research, and pharmaceutical and nutraceutical development.

Key Advantages of Isobutane Extraction:

  • Low-Temperature Extraction: Isobutane has a very low boiling point of -12°C (10.4°F).[2][3] This allows for "cold extraction" processes that preserve the integrity of thermolabile compounds, such as terpenes, flavonoids, and other volatile molecules, which can be degraded by higher-temperature methods.[2][3][4]

  • High Selectivity: As a non-polar solvent, isobutane is highly effective at dissolving target non-polar compounds like cannabinoids, terpenes, and essential oils, while leaving behind undesirable polar compounds such as chlorophyll, waxes, and plant sugars.[2][5][6] This results in a cleaner, purer extract requiring less post-processing.[2]

  • Efficiency and High Yields: Hydrocarbon extraction methods, including isobutane, are known for their high efficiency, capable of achieving over 90% extraction of desired compounds.[4] The process is also rapid, allowing for higher throughput compared to other methods.[4]

  • Minimal Residual Solvent: Due to its high volatility, isobutane is easily purged from the final extract through evaporation, often with the aid of a vacuum.[2][3] This ensures minimal residual solvent in the end product, a critical factor for applications in the pharmaceutical and food industries.[2]

  • Safety and Environmental Profile: When used correctly in a closed-loop system, isobutane is considered one of the safer hydrocarbon solvents.[2] It is non-toxic, non-corrosive, and has a relatively low environmental impact compared to solvents like hexane (B92381).[2][7]

Applications in Natural Product Extraction:

Isobutane extraction is utilized across several industries for its efficiency and the high quality of the resulting extracts:

  • Pharmaceuticals: Used to extract active pharmaceutical ingredients (APIs) from medicinal plants. The low-temperature process helps maintain the bioavailability and efficacy of the compounds.[2][8]

  • Cannabis and Hemp: Widely used to produce high-potency concentrates (up to 90% THC) by extracting cannabinoids (THC, CBD) and preserving the full spectrum of terpenes.[9][10][11] Isobutane is noted for producing extracts with a lighter color compared to other hydrocarbons.[12]

  • Food and Flavor Industry: Employed to obtain natural flavors and essential oils for use in food products. Its GRAS (Generally Recognized As Safe) status makes it suitable for these applications.[1][2]

  • Cosmetics and Perfumery: Ideal for extracting pure, aromatic essential oils and other compounds used in fragrances and personal care products.[2]

Quantitative Data Summary

While direct comparative studies on isobutane are emerging, data from its isomer, n-butane, provides valuable insight into the performance of liquefied petroleum gases against traditional solvents like n-hexane. The lower boiling point of isobutane suggests it may be even more effective at preserving volatile compounds.

Table 1: Comparison of Extraction Yields (n-Butane vs. n-Hexane)

Plant MaterialTarget Productn-Butane Yield (%)n-Hexane Yield (%)Key Observation
Sunflower SeedsVegetable Oil36.9%53.4%While n-hexane yields more oil, n-butane produces a solvent-free extract at lower temperatures.[7][13]
Caraway SeedsEssential Oil10.9% (at 40°C)15.0% (at 68°C)n-butane appears more selective towards carvone (B1668592) than n-hexane.[13]
CarrotsOleoresin25.7% (at 40°C)55.8% (at 68°C)Yield with n-butane is temperature-dependent; higher temperatures improve extraction.[7][13]

Table 2: Qualitative Comparison of Common Hydrocarbon Solvents

FeaturePropaneIsobutanen-Butane
Boiling Point -42°C-12°C-1°C
Vapor Pressure HighestMediumLowest
Selectivity Highest for terpenes and volatile compoundsBalanced; good for full-spectrum extracts, avoids some waxesGood for cannabinoids, may pull more fats/waxes
Yield Generally lowerHigher than propaneGenerally highest
Processing Speed Fastest recoveryMedium recoverySlowest recovery

Experimental Protocols

Safety First: Isobutane is a highly flammable gas.[14] All extraction procedures must be conducted in a controlled environment (e.g., a C1D1-rated room) using certified closed-loop extraction systems, with proper ventilation, gas monitoring, and personal protective equipment (PPE), including flame-resistant clothing and respirators.[5][15] Strict adherence to Standard Operating Procedures (SOPs) is mandatory.[15]

Protocol 1: General Closed-Loop Isobutane Extraction for Botanical Material

This protocol outlines the fundamental steps for extracting cannabinoids and terpenes from cannabis but can be adapted for other botanicals.

1. Material Preparation:

  • Start with dried and cured botanical material. For some applications, fresh frozen material can be used to produce "live resin."
  • Grind the material to a coarse consistency to allow for efficient solvent flow. Avoid fine powders which can clog system filters.
  • Pack the ground material into the designated material column of the closed-loop extractor. Do not pack too tightly, as this can create channels and reduce extraction efficiency.

2. System Preparation & Chilling:

  • Ensure the closed-loop system is clean, dry, and has passed a pressure test to ensure there are no leaks.[14]
  • Chill the solvent tank containing high-purity (99.5%+) isobutane to between -20°C and -40°C.[2][5] Chilling the solvent reduces the co-extraction of undesirable lipids and waxes.
  • Pre-chill the material column to a similar temperature to maintain the cold chain.

3. Extraction Run (The "Wash"):

  • Introduce the chilled, liquid isobutane from the solvent tank into the top of the material column.
  • Allow the solvent to percolate through the biomass, dissolving the target compounds. The contact time, or "soak," can range from 5 to 30 minutes, depending on the material and desired end product.[5]
  • The resulting solution (miscella), containing the solvent and dissolved extract, is collected in a separate, chilled collection vessel at the bottom of the system.

4. Solvent Recovery:

  • Gently heat the collection vessel using a water bath (do not exceed 50°C to preserve terpenes) while simultaneously cooling the solvent tank.[12] This creates a pressure differential that causes the isobutane to evaporate.
  • The isobutane vapor is pulled from the collection vessel by a recovery pump, re-condensed into a liquid, and returned to the main solvent tank for reuse.[9][11] This is the "active recovery" process.
  • Continue this process until the majority of the isobutane has been removed from the extract in the collection vessel.

5. Extract Purging:

  • Once recovery is complete, carefully transfer the raw extract from the collection vessel into a shallow, heat-resistant dish (e.g., borosilicate glass).
  • Place the dish inside a vacuum oven.
  • Apply gentle heat (30°C - 45°C) and a deep vacuum (-28 to -29.9 inHg) to purge any remaining residual isobutane from the extract.
  • The extract may bubble and expand as the solvent evaporates. The purging process is complete when this activity ceases. This can take several hours to days depending on the extract's consistency and depth.

6. Final Processing & Storage:

  • The final product can be processed into various forms (e.g., shatter, wax, oil) through techniques like whipping or winterization (if lipids are present).
  • Store the final extract in an airtight, light-proof container in a cool, dark place.

Protocol 2: Application in Lipid Extraction from Microalgae

While less common than CO2 or hexane extraction for algae, the principles of hydrocarbon extraction can be applied. This is an adapted, conceptual protocol.

1. Biomass Preparation:

  • Harvested microalgae biomass must be thoroughly dewatered and dried to a low moisture content (<10%). The presence of water will significantly hinder the efficiency of non-polar solvents like isobutane.
  • Lyophilization (freeze-drying) is an effective method for this.
  • The dried biomass should be ground into a fine powder to maximize surface area for extraction.

2. Extraction:

  • Utilize a closed-loop system similar to the one described in Protocol 1.
  • Pack the dried algae powder into the material column.
  • Perform a cold isobutane wash as described in Protocol 1, step 3. The low temperature helps to minimize the co-extraction of pigments like chlorophyll.

3. Solvent Recovery and Purging:

  • Follow the solvent recovery and purging steps outlined in Protocol 1 (steps 4 and 5) to separate the crude lipid extract from the isobutane solvent.

4. Post-Processing (Lipid Purification):

  • The resulting crude extract will contain a mixture of neutral lipids (like triacylglycerides, the target for biodiesel) and polar lipids.
  • Further purification steps, such as winterization or chromatography, may be necessary to isolate the desired lipid fractions from pigments and other co-extractives.

Visualizations

Isobutane_Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction Cycle (Closed-Loop) cluster_recovery 3. Solvent Recovery cluster_post 4. Post-Processing Biomass Dried & Ground Botanical Material Packing Pack Material Column Biomass->Packing MaterialColumn Material Column SolventTank Solvent Tank (Chilled Isobutane) SolventTank->MaterialColumn Wash CollectionVessel Collection Vessel (Crude Extract + Solvent) MaterialColumn->CollectionVessel Collect Miscella RecoveryPump Recovery Pump & Condenser CollectionVessel->RecoveryPump Evaporate Solvent (Vapor) Purging Vacuum Purging (Remove Residual Solvent) CollectionVessel->Purging Transfer Crude Extract RecoveryPump->SolventTank Recycle Solvent (Liquid) FinalProduct Final Purified Natural Product Extract Purging->FinalProduct

References

Application

Application Notes and Protocols: Laboratory-Scale Applications of Isobutane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the laboratory-scale applications of isobutane (B21531) in polymer chemistry. This document deta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory-scale applications of isobutane (B21531) in polymer chemistry. This document details the role of isobutane as a diluent and its connection to isobutylene (B52900) (isobutene) as a monomer for cationic polymerization, supported by experimental protocols, quantitative data, and safety guidelines.

Introduction: Isobutane in Polymer Synthesis

Isobutane (2-methylpropane) is a colorless, flammable gas at room temperature and pressure.[1][2] While not typically used as a direct monomer in polymerization, it serves several critical roles in the laboratory-scale synthesis of polymers. Its primary applications are as a diluent or solvent in polymerization reactions and as a precursor to isobutylene, a key monomer.[3][4] Isobutane's unique physical properties, such as its low boiling point (-11.7°C) and its ability to act as an inert solvent, make it valuable for controlling reaction conditions.[1][2][5]

Key Physicochemical Properties of Isobutane:

PropertyValue
Molecular FormulaC₄H₁₀
Molecular Weight58.12 g/mol [6]
Boiling Point-11.7 °C[1]
Melting Point-159.4 °C[1]
Flash Point-82.8 °C[1]
SolubilitySlightly soluble in water; soluble in ethanol, ether.[1][2]
Lower Flammability Limit1.8% in air[1]
Upper Flammability Limit8.5% in air[1]

Application: Isobutane as a Diluent in Polymerization

In polymer production, particularly for polyethylene (B3416737) and polypropylene, isobutane is utilized as a diluent to control the reaction environment.[3] Its function is to regulate temperature and pressure, ensuring more effective heat transfer.[3] This control leads to the formation of more uniform polymer particles and allows for the tailoring of polymer densities and molecular weight distributions.[3]

diluent_role cluster_process Polymerization Reactor cluster_effects Effects of Isobutane Monomers Monomers Polymerization Polymerization Monomers->Polymerization Catalyst Catalyst Catalyst->Polymerization Isobutane (Diluent) Isobutane (Diluent) Isobutane (Diluent)->Polymerization Controls Heat_Dissipation Improved Heat Dissipation Polymerization->Heat_Dissipation Pressure_Control Pressure Control Polymerization->Pressure_Control Uniform_Particles Uniform Polymer Particles Heat_Dissipation->Uniform_Particles Controlled_MWD Controlled Molecular Weight Distribution Pressure_Control->Controlled_MWD

Caption: Role of Isobutane as a Diluent in Polymerization.

Application: Isobutylene (from Isobutane) in Cationic Polymerization

A significant application of isobutane in polymer chemistry is as a feedstock for the production of isobutylene (isobutene), its unsaturated counterpart.[4] Isobutylene is a highly reactive monomer, particularly amenable to cationic polymerization, which proceeds via carbocationic intermediates to form polyisobutylene (B167198) (PIB).[7][8] This process is typically initiated by a Lewis acid and a protic co-initiator at low temperatures.[8]

The cationic polymerization of isobutylene is a chain process propagated by carbocation intermediates.[7] This method is efficient for alkenes that form stable carbocations, such as the tertiary carbocation formed from isobutylene.[7]

cationic_polymerization_workflow Start Start Prepare_Monomer Prepare Isobutylene Solution in Solvent Start->Prepare_Monomer Cool_Reactor Cool Reactor to Low Temperature (e.g., -10°C to -180°C) Prepare_Monomer->Cool_Reactor Initiator_Prep Prepare Initiator System (Lewis Acid + Co-initiator) Cool_Reactor->Initiator_Prep Initiation Add Initiator to Monomer Solution Initiator_Prep->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Termination Terminate Reaction (e.g., with Methanol) Polymerization->Termination Purification Purify Polymer (Precipitation & Drying) Termination->Purification Characterization Characterize Polyisobutylene (MW, PDI, etc.) Purification->Characterization End End Characterization->End emergency_procedure Leak_Detected Gas Leak Detected Evacuate Evacuate the Area Immediately Leak_Detected->Evacuate Eliminate_Ignition Eliminate Ignition Sources (if safe to do so) Evacuate->Eliminate_Ignition Stop_Leak Stop the Leak (if safe to do so) Eliminate_Ignition->Stop_Leak Ventilate Ventilate the Area Stop_Leak->Ventilate Notify Notify Emergency Personnel Ventilate->Notify

References

Method

Application Notes and Protocols: The Role of Isobutane in Calibration Gas Mixtures for Analytical Instruments

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of analytical sciences, the accuracy and reliability of gas detection and analysis instrumentation are paramount. Calibration with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical sciences, the accuracy and reliability of gas detection and analysis instrumentation are paramount. Calibration with a known standard is a critical and routine procedure to ensure the integrity of experimental data and maintain safety in laboratory and industrial environments. Isobutane (B21531) (i-C4H10), a stable and versatile hydrocarbon, plays a significant role as a primary component in calibration gas mixtures. These notes provide detailed applications and protocols for the use of isobutane calibration gases with various analytical instruments.

Isobutane's stability and predictable behavior make it an excellent surrogate for a wide range of volatile organic compounds (VOCs) and other hydrocarbons.[1] It is frequently used to calibrate instruments that measure combustible gases, particularly those equipped with photoionization detectors (PIDs) and lower explosive limit (LEL) sensors.[2][3] The use of isobutane for calibration ensures that these critical safety and analytical devices provide accurate and repeatable results.[1]

Key Applications of Isobutane Calibration Gas

Isobutane calibration gases are integral to the proper functioning of a variety of analytical instruments across multiple disciplines:

  • Environmental Monitoring: To calibrate air quality monitoring systems for the detection of VOCs and other pollutants.[1]

  • Industrial Hygiene and Safety: For the routine calibration of portable and fixed gas detectors to ensure worker safety in environments where flammable gases may be present.[1]

  • Petrochemical Industry: Used in the calibration of gas chromatographs and other analyzers for process control and quality assurance.

  • Marine Applications: Essential for calibrating explosion-proof gas detectors on vessels to monitor for LEL gases in cargo areas and other enclosed spaces.[3]

  • Research and Development: As a reference gas in various analytical procedures, including mass spectrometry.

Quantitative Data Summary

The selection of an appropriate isobutane calibration gas mixture depends on the specific instrument and application. Key parameters to consider include the concentration of isobutane, the balance gas, the cylinder size, and the certified shelf life. All calibration gases should be traceable to National Institute of Standards and Technology (NIST) standards and accompanied by a Certificate of Analysis.[3]

ParameterTypical Specifications
Isobutane Concentration 10 ppm to 10% by volume
50% LEL (0.9% vol.) is a common concentration for LEL detectors.[4][5]
10 ppm and 100 ppm are common for PID calibration.[6]
Balance Gas Air or Nitrogen[4][7]
Purity High-purity gases are required, often 99.995% or higher for the balance gas.[8][9]
Stability/Shelf Life Typically ranges from 24 to 48 months.[4][6]
Cylinder Sizes Available in various sizes, including 17L, 34L, 58L, 103L, 110L, and 120L disposable cylinders.[1][3][7]
Quality Standards Manufactured under ISO:9002 or similar quality standards.[7]
Traceability Traceable to NIST standards.[3]

Experimental Protocols

Protocol 1: Calibration of a Portable Multi-Gas Detector with an LEL Sensor

This protocol outlines the standard procedure for calibrating the Lower Explosive Limit (LEL) sensor of a portable multi-gas detector using an isobutane calibration gas mixture.

1. Materials and Equipment:

  • Portable multi-gas detector with an LEL sensor.
  • Certified isobutane calibration gas mixture (e.g., 50% LEL isobutane in air).
  • Zero air or nitrogen cylinder (for zero calibration).
  • Regulator compatible with the calibration gas cylinder (e.g., fixed flow or demand flow regulator).
  • Calibration tubing and adapter for the gas detector.
  • Personal protective equipment (safety glasses, gloves).

2. Pre-Calibration Checks:

  • Ensure the gas detector is fully charged and functioning correctly.
  • Verify that the calibration gas is within its expiration date.
  • Inspect the regulator, tubing, and adapter for any damage or leaks.
  • Perform the calibration in a well-ventilated area with clean, ambient air.[10]

3. Zero Calibration:

  • Turn on the gas detector and allow it to stabilize in a clean air environment.
  • Initiate the zero calibration function on the detector. This establishes a baseline reading.[10]
  • If a clean air environment cannot be guaranteed, connect the zero air or nitrogen cylinder to the detector and perform the zero calibration.

4. Span Calibration:

  • Attach the regulator to the isobutane calibration gas cylinder.
  • Connect the tubing from the regulator to the calibration adapter on the gas detector.
  • Initiate the span calibration mode on the detector.
  • Open the regulator to allow the isobutane mixture to flow to the sensor at the manufacturer-recommended flow rate (typically 0.5 L/min).[11]
  • Allow the gas to flow for the time specified by the manufacturer to ensure the sensor reading stabilizes.
  • The detector will automatically adjust its response to match the concentration of the calibration gas.
  • Once the calibration is complete, the detector will indicate a "pass" or "fail" status.

5. Post-Calibration:

  • Close the regulator and disconnect the tubing from the detector.
  • Allow the detector's readings to return to ambient levels.
  • Record the calibration date, gas concentration, and results in a calibration log.[12]

Protocol 2: Calibration of a Photoionization Detector (PID)

This protocol describes the calibration of a PID using isobutane as a surrogate gas. PIDs respond to a wide range of VOCs, and isobutane is a common and safe choice for calibration.[2]

1. Materials and Equipment:

  • Photoionization Detector (PID).
  • Certified isobutane calibration gas mixture (e.g., 100 ppm isobutane in air).[6]
  • Zero air or charcoal filter for zeroing.
  • Regulator, tubing, and calibration adapter.
  • Personal protective equipment.

2. Pre-Calibration Checks:

  • Ensure the PID's lamp is clean and the instrument is fully charged.
  • Verify the calibration gas is within its expiration date.
  • Perform the calibration in a clean air environment.

3. Zero Calibration:

  • Turn on the PID and allow it to warm up and stabilize.
  • Attach a zero air cylinder or a charcoal filter to the PID inlet to establish a true zero reading, free of any ambient VOCs.
  • Initiate the zero calibration function.

4. Span Calibration:

  • Connect the isobutane calibration gas cylinder with the regulator and tubing to the PID.
  • Enter the span calibration mode on the PID.
  • Enter the concentration of the isobutane standard as prompted by the instrument.
  • Open the regulator to introduce the calibration gas to the PID.
  • Allow the reading to stabilize. The PID will then adjust its response factor to the isobutane standard.

5. Using Correction Factors:

  • PIDs have different sensitivities to different compounds. To measure a specific VOC other than isobutane, a correction factor (CF) must be used.[13]
  • The true concentration of the target compound is calculated as: True Concentration = PID Reading (as isobutane) x Correction Factor [13]
  • Many modern PIDs have a library of pre-programmed correction factors that can be selected to display the concentration of the target gas directly.[13]

6. Post-Calibration:

  • Disconnect the calibration gas.
  • Allow the PID reading to return to zero.
  • Document the calibration details.

Diagrams

Gas_Detector_Calibration_Workflow cluster_prep Preparation cluster_cal Calibration Process cluster_post Post-Calibration start Start check_detector Check Detector (Charge, Function) start->check_detector check_gas Verify Cal Gas (Concentration, Expiry) check_detector->check_gas check_equipment Inspect Equipment (Regulator, Tubing) check_gas->check_equipment prep_env Ensure Clean Air Environment check_equipment->prep_env zero_cal Perform Zero Calibration prep_env->zero_cal apply_gas Apply Isobutane Calibration Gas zero_cal->apply_gas span_cal Perform Span Calibration result Calibration Result (Pass/Fail) span_cal->result stabilize Allow Sensor to Stabilize apply_gas->stabilize adjust Instrument Adjusts Response stabilize->adjust adjust->span_cal disconnect Disconnect Gas result->disconnect log Log Calibration Details disconnect->log end_node End log->end_node

Caption: Workflow for Gas Detector Calibration.

PID_Calibration_Logic cluster_setup Setup & Zeroing cluster_span Span Calibration cluster_measurement Target Gas Measurement pid_setup PID Warm-up & Lamp Check zero_pid Zero PID with Zero Air/Filter pid_setup->zero_pid cal_isobutane Calibrate with known concentration of Isobutane zero_pid->cal_isobutane reading_isobutane PID now reads in Isobutane equivalents cal_isobutane->reading_isobutane measure_target Measure Target Gas reading_isobutane->measure_target apply_cf Apply Correction Factor (CF) for the target gas measure_target->apply_cf true_concentration Calculate True Concentration: Reading x CF apply_cf->true_concentration

Caption: Logic for PID Calibration and Measurement.

References

Application

High-Purity Isobutane: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the purification of isobutane (B21531) to high-purity grades suitable for s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of isobutane (B21531) to high-purity grades suitable for sensitive applications in research, scientific studies, and pharmaceutical development. The methodologies covered include Pressure Swing Adsorption (PSA), Extractive Distillation, and Supported Liquid Membrane Separation, with an ancillary protocol for Catalytic Hydrogenation as a pre-purification step.

Introduction

High-purity isobutane (≥99.5%) is a critical component in various specialized applications. In the pharmaceutical industry, it is utilized as a high-purity propellant in metered-dose inhalers and other aerosolized drug delivery systems. Its properties also make it a valuable refrigerant and a potential solvent in specific chemical syntheses. The presence of impurities, such as n-butane, olefins (e.g., isobutene, 1-butene (B85601), 2-butene), and other hydrocarbons, can compromise the efficacy, safety, and stability of final products. Therefore, robust purification methods are essential to achieve the required purity levels.

Methods for Isobutane Purification

Several techniques can be employed to purify isobutane, each with distinct advantages and suitability for different scales and purity requirements.

  • Pressure Swing Adsorption (PSA): This technique is highly effective for producing very high-purity isobutane (up to 99.997%) by selectively adsorbing impurities onto porous materials like zeolites and carbon molecular sieves.

  • Extractive Distillation: While conventional distillation is challenging due to the close boiling points of C4 hydrocarbons, extractive distillation utilizes a solvent to alter the relative volatilities of the components, enabling efficient separation.

  • Supported Liquid Membrane (SLM) Separation: This method offers high selectivity for separating olefins from paraffins. It employs a liquid membrane containing a carrier, such as silver nitrate (B79036), immobilized within a porous support.

  • Catalytic Hydrogenation: Often used as a preliminary step, this process converts unsaturated impurities (olefins) into their corresponding saturated alkanes, which can then be more easily separated from isobutane by other methods.

Data Presentation: Comparison of Purification Methods

The following table summarizes the quantitative performance of the described isobutane purification methods based on available data.

Purification MethodStarting Purity (Isobutane %)Final Purity (Isobutane %)Key Impurities RemovedReferences
Pressure Swing Adsorption90.25%>99.9%n-butane, C4 olefins, propane, ethane
Pressure Swing Adsorption92.03%>99.997%n-butane, C4 olefins, propane
Extractive DistillationNot specified95.1% - 97%n-butane, butenes[1]
Supported Liquid MembraneNot specifiedHigh selectivity for butene removal1-butene and other olefins[2][3]

Experimental Protocols

Protocol 1: Purification of Isobutane using Pressure Swing Adsorption (PSA)

This protocol describes a laboratory-scale PSA process for the purification of isobutane using a dual-adsorbent system.

Objective: To remove n-butane, olefins, and other light hydrocarbons from a mixed C4 stream to achieve high-purity isobutane.

Materials and Equipment:

  • Two adsorption columns packed with Zeolite 5A and Carbon Molecular Sieve (CMS)

  • Feed gas cylinder (mixed C4 hydrocarbons containing isobutane)

  • High-purity nitrogen or helium for purging

  • Mass flow controllers

  • Pressure transducers and regulators

  • Multi-port switching valves

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) for analysis[4][5][6][7][8]

  • Heating elements for adsorbent regeneration

  • Vacuum pump

Adsorbent Preparation and Packing:

  • Activate the Zeolite 5A and CMS by heating to 250-350°C under a flow of inert gas for 4-6 hours to remove any adsorbed water and other contaminants.[9]

  • Cool the adsorbents to room temperature under an inert atmosphere.

  • Pack the adsorption columns with a layered bed configuration, typically with Zeolite 5A at the inlet to remove polar impurities and water, followed by CMS to separate based on molecular size and shape.

PSA Cycle (Four-Step Cycle): The cycle consists of four main steps: pressurization, adsorption (feed), blowdown (depressurization), and purge.[10][11][12]

  • Pressurization: Pressurize the first adsorption column with the purified isobutane product from the second column to the operating pressure.

  • Adsorption (Feed): Introduce the feed gas mixture into the pressurized column at a controlled flow rate. Impurities are selectively adsorbed, and high-purity isobutane exits the column. Collect the product and analyze its purity using GC-FID.

  • Blowdown (Depressurization): Stop the feed gas flow and depressurize the column to near atmospheric pressure. This step initiates the desorption of the less strongly adsorbed impurities.

  • Purge: Flow a stream of high-purity isobutane product (or an inert gas) counter-currently through the column at low pressure to desorb the remaining impurities. The desorbed impurities and purge gas are vented or collected for disposal.

Simultaneously, the second column undergoes the cycle in a staggered manner to ensure a continuous flow of purified product.

Adsorbent Regeneration: Periodically, the adsorbents may require a more thorough regeneration. This can be achieved through Thermal Swing Adsorption (TSA) by heating the columns to 200-320°C while purging with an inert gas to desorb strongly bound impurities.[13][14][15]

Protocol 2: Pre-purification of Mixed C4 Stream by Catalytic Hydrogenation

This protocol details the selective hydrogenation of olefins in a mixed C4 stream prior to final purification.

Objective: To convert unsaturated C4 hydrocarbons (butadienes and butenes) into their corresponding saturated butanes to simplify subsequent separation.

Materials and Equipment:

  • Tubular fixed-bed reactor[16]

  • Palladium-based catalyst (e.g., Pd/α-Al2O3)[17]

  • Feed gas cylinder (mixed C4 hydrocarbons)

  • Hydrogen gas cylinder

  • Mass flow controllers

  • Temperature controller and furnace for the reactor

  • Pressure regulators and gauges

  • Gas chromatograph (GC) for analysis[18]

Procedure:

  • Catalyst Activation: Activate the palladium catalyst in the reactor by heating under a flow of hydrogen at a specified temperature (consult catalyst manufacturer's instructions).

  • Reaction Setup:

    • Set the reactor temperature to 30-80°C and the pressure to 0.6-4.0 MPa.[19]

    • Introduce the mixed C4 feed stream and hydrogen into the reactor at a controlled liquid hourly space velocity (LHSV) of 10-100 h⁻¹.[19] The molar ratio of hydrogen to unsaturated compounds should be carefully controlled to ensure selective hydrogenation.

  • Reaction Monitoring: Continuously monitor the composition of the effluent stream using an online GC. The disappearance of olefin peaks and the corresponding increase in alkane peaks will indicate the progress of the reaction.

  • Product Collection: The hydrogenated C4 stream, now primarily composed of isobutane and n-butane, can be collected for further purification by methods such as extractive distillation.

Protocol 3: Separation of Isobutane and n-Butane by Extractive Distillation

This protocol provides a general procedure for the laboratory-scale separation of isobutane from n-butane using an extractive distillation column.

Objective: To separate isobutane from n-butane using a solvent that enhances the relative volatility of the components.

Materials and Equipment:

  • Extractive distillation column with a reboiler and condenser

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide)[20][21]

  • Feed mixture of isobutane and n-butane

  • Pumps for feed and solvent

  • Heating mantle for the reboiler

  • Cooling system for the condenser

  • Sample ports for liquid and vapor phases

  • GC-FID for composition analysis

Procedure:

  • Column Startup:

    • Preheat the reboiler to the desired operating temperature.

    • Establish the solvent flow to the top of the column.

  • Extractive Distillation:

    • Introduce the isobutane/n-butane feed mixture at an appropriate stage in the column.[22][23][24]

    • The solvent flows down the column, preferentially interacting with the n-butane and increasing its effective boiling point.

    • Isobutane, being less soluble in the solvent, will have a higher relative volatility and will move up the column.

  • Product Collection:

    • High-purity isobutane is collected as the overhead product from the condenser.

    • The bottom product will consist of the solvent and n-butane.

  • Solvent Recovery: The bottom product is typically fed to a second distillation column (solvent recovery column) to separate the n-butane from the solvent. The recovered solvent can then be recycled.

  • Analysis: Analyze the composition of the overhead and bottom products using GC-FID to determine the separation efficiency.

Protocol 4: Olefin Removal using a Supported Liquid Membrane (SLM)

This protocol describes the preparation and use of a silver nitrate-based SLM for the selective removal of butene from an isobutane stream.

Objective: To selectively separate 1-butene from isobutane.

Materials and Equipment:

  • Porous support membrane (e.g., PVDF microfilter)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Membrane module

  • Feed gas mixture (isobutane and 1-butene)

  • Mass flow controllers

  • Pressure gauges

  • GC-FID for analysis

Membrane Preparation:

  • Prepare an aqueous solution of silver nitrate at the desired concentration (e.g., 1 M).[2][3]

  • Immerse the porous support membrane in the silver nitrate solution for a sufficient time to ensure complete impregnation of the pores.

  • Carefully remove the membrane from the solution and gently blot the surface to remove excess liquid, ensuring the pores remain filled.

Separation Procedure:

  • Mount the prepared SLM in the membrane module, separating the feed side from the permeate side.

  • Introduce the feed gas mixture to the feed side of the membrane at a controlled flow rate and pressure.

  • The 1-butene in the feed gas will selectively complex with the silver ions in the liquid membrane and transport across to the permeate side.

  • Isobutane, which does not readily interact with the silver ions, will be retained on the feed side.

  • Collect the gas streams from the permeate and retentate outlets and analyze their compositions using GC-FID to determine the separation selectivity and permeance.[2][3]

Visualizations

PSA_Workflow cluster_0 Pressure Swing Adsorption (PSA) Cycle cluster_1 Cycle Steps (Staggered for Columns 1 & 2) Feed Mixed C4 Feed Column1 Adsorption Column 1 (Zeolite 5A + CMS) Feed->Column1 1. Adsorption Product High-Purity Isobutane Column1->Product Purified Gas Waste Impurity Stream (n-butane, olefins) Column1->Waste 3. Blowdown & Purge Column2 Adsorption Column 2 (Zeolite 5A + CMS) Column2->Waste 3. Blowdown & Purge Product->Column2 4. Purge (part of product) Pressurization Pressurization Adsorption Adsorption Blowdown Blowdown Purge Purge Extractive_Distillation_Workflow cluster_0 Extractive Distillation Process Feed Isobutane/n-Butane Feed ED_Column Extractive Distillation Column Feed->ED_Column Solvent_In Solvent Input Solvent_In->ED_Column Isobutane_Product High-Purity Isobutane (Overhead) ED_Column->Isobutane_Product Vapor Bottoms Solvent + n-Butane ED_Column->Bottoms Liquid SR_Column Solvent Recovery Column Bottoms->SR_Column nButane_Product n-Butane SR_Column->nButane_Product Overhead Recycled_Solvent Recycled Solvent SR_Column->Recycled_Solvent Bottoms Recycled_Solvent->Solvent_In Recycle SLM_Workflow cluster_0 Supported Liquid Membrane Separation Feed Feed Gas (Isobutane + 1-Butene) SLM Supported Liquid Membrane (AgNO3 in porous support) Feed->SLM Retentate Retentate (Purified Isobutane) SLM->Retentate Non-permeating Permeate Permeate (1-Butene) SLM->Permeate Permeating

References

Technical Notes & Optimization

Troubleshooting

troubleshooting isobutane leaks in high-pressure laboratory systems

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with isobutane (B21531) in high-pressure laboratory systems. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with isobutane (B21531) in high-pressure laboratory systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with high-pressure isobutane systems?

A1: Isobutane is a highly flammable gas that can form explosive mixtures with air.[1] The primary safety concerns are leaks, which can lead to fires, explosions, or asphyxiation in poorly ventilated areas.[1][2] Direct contact with liquid isobutane can also cause severe frostbite.[2][3] It is crucial to handle isobutane in well-ventilated areas and away from any potential ignition sources such as sparks, open flames, or hot surfaces.[1][2]

Q2: What are the common causes of leaks in my high-pressure isobutane system?

A2: Leaks in high-pressure systems can arise from several factors:

  • Improper Installation: Incorrectly fitted pipes (B44673) or poorly sealed connections are immediate leak risks.

  • Worn-out Components: Seals, O-rings, and valves can degrade over time due to pressure and chemical exposure.

  • Material Incompatibility: Using materials that are not resistant to isobutane can lead to swelling, cracking, and failure.

  • Corrosion: Metal pipes and fittings can corrode over time, especially when exposed to moisture.

  • Physical Damage: Accidental impacts or vibrations can damage lines and connections.

  • Material Fatigue: Cyclic stress from pressure and temperature fluctuations can weaken components over time.

Q3: How can I tell if my system has an isobutane leak?

A3: Besides the obvious hissing sound of a significant leak, you might notice a gasoline-like odor.[3] For smaller leaks, a drop in system pressure is a key indicator. Regular monitoring of pressure gauges is essential.[4] Specialized leak detection methods are required to pinpoint the exact location of small leaks.

Q4: What immediate actions should I take if I suspect a major isobutane leak?

A4: If you suspect a major leak, prioritize safety:

  • Evacuate: Immediately evacuate the area.[2]

  • Ventilate: If it is safe to do so, increase ventilation to disperse the gas.

  • Eliminate Ignition Sources: Turn off all potential ignition sources, including electrical equipment and open flames.[2]

  • Shut Off the Gas Supply: If you can do so safely, close the main valve of the isobutane cylinder.

  • Do Not Re-enter: Do not re-enter the area until it has been declared safe by qualified personnel.

Troubleshooting Guides

Problem: My system is not holding pressure.

This is a primary indicator of a leak. Follow this workflow to identify and resolve the issue.

G start Pressure Drop Detected check_connections Visually Inspect Connections (fittings, valves, seals) start->check_connections obvious_leak Is Leak Obvious? (hissing, odor) check_connections->obvious_leak tighten_fix Tighten/Fix Obvious Leak Source obvious_leak->tighten_fix Yes no_obvious_leak Perform Systematic Leak Detection obvious_leak->no_obvious_leak No retest1 Retest Pressure tighten_fix->retest1 retest1->obvious_leak Fail end System Holds Pressure retest1->end Pass bubble_test Bubble Test Small Sections no_obvious_leak->bubble_test electronic_detector Use Electronic Leak Detector bubble_test->electronic_detector If inconclusive leak_found Leak Found? bubble_test->leak_found electronic_detector->leak_found isolate_repair Isolate and Repair/Replace Leaking Component leak_found->isolate_repair Yes no_leak_found Consult System Documentation or Manufacturer leak_found->no_leak_found No retest2 Retest Pressure isolate_repair->retest2 retest2->no_obvious_leak Fail retest2->end Pass

Figure 1. General workflow for troubleshooting pressure drops.
Problem: The pressure regulator is malfunctioning.

Regulator issues can manifest as fluctuating pressure, excessively high or low pressure, or a complete lack of gas flow.

  • Low/Inconsistent Pressure: Check if the isobutane cylinder is nearly empty.[5] Inspect the regulator's inlet filter for blockages.[5]

  • Over-pressurization: This is a serious safety hazard. Immediately shut off the gas supply. The regulator's internal diaphragm or spring may be faulty, requiring replacement.[6]

  • Hissing Noises: A hissing sound from the regulator indicates a leak.[6] This could be due to a damaged diaphragm or loose connections.[6][7] Apply a leak detection solution to pinpoint the source.

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data for working with isobutane.

Table 1: Isobutane Permissible Exposure Limits (PELs)

AgencyExposure Limit (Time-Weighted Average)Notes
NIOSH REL 800 ppm (1900 mg/m³)10-hour Time-Weighted Average (TWA)[3]
ACGIH TLV 1,000 ppm8-hour TWA (as Aliphatic hydrocarbon gases)[2]
OSHA PEL None established-[3][8]

Table 2: High-Pressure System Leak Test Parameters

Operating PressureRecommended Test PressureMinimum Test Duration
< 0.5 psigAt least 5 psig30 minutes[4]
0.5 - 5.0 psig1.5x Operating Pressure (or 5 psig, whichever is higher)30 minutes[4]
> 5.0 psig1.5x Maximum Allowable Operating Pressure (MAOP)60 minutes or longer[4][9]
High-Pressure Transmission Lines1.25x - 1.5x MAOP6 - 8 hours[9][10]

Note: Always consult local regulations and specific equipment manuals, as requirements may vary.[4]

Table 3: Material Compatibility with Isobutane

Material ClassCompatible MaterialsIncompatible/Not Recommended
Metals Stainless Steel, Carbon Steel, Aluminum, Copper, Brass[11][12]-
Plastics Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (B91410) (PVDF), Polypropylene, Polyamide[13]-
Elastomers Fluoroelastomers (FKM/Viton®), Nitrile (Buna-N), Neoprene, Perfluoroelastomers (FFKM)[14]Butyl Rubber, Natural Rubber, Silicone, EPDM[14]

Experimental Protocols

Protocol 1: Bubble Leak Test

This method is simple and effective for locating leaks at joints and connections.[12]

Methodology:

  • System Pressurization: Ensure the system is pressurized with a non-flammable, inert gas like nitrogen to the appropriate test pressure (see Table 2). Do not perform this test with pure isobutane.

  • Prepare Solution: Create a leak detection solution by mixing a few drops of dishwashing liquid with deionized water in a wash bottle.[15] Commercial leak detection solutions are also available.

  • Application: Liberally apply the solution to the areas being tested, such as fittings, valve stems, and connection threads.[15]

  • Observation: Carefully observe the wetted areas. The formation of bubbles indicates a leak.[15][16] Even small leaks will produce tiny, slow-forming bubbles.

  • Marking and Repair: Mark the location of any detected leaks. Depressurize the system before tightening fittings or replacing components.

  • Retest: After repairs, re-pressurize the system and repeat the test to confirm the leak has been resolved.

Protocol 2: Electronic Leak Detector Test

Electronic leak detectors offer higher sensitivity for detecting very small leaks. Combustible gas detectors are suitable for isobutane.[17]

Methodology:

  • Detector Calibration: Turn on the electronic leak detector in a clean, ambient-air environment and allow it to warm up and calibrate according to the manufacturer's instructions.

  • System Pressurization: The system should be under normal operating pressure with isobutane or a tracer gas mixture.

  • Scanning: Move the detector's probe slowly (approximately 1-2 inches per second) around potential leak points, such as seals, joints, and valves.

  • Positioning: Position the probe tip as close as possible to the suspected leak source. Since isobutane is heavier than air, pay special attention to the lower sides of fittings and components.[11]

  • Signal Interpretation: The detector will provide an audible or visual alarm when a leak is detected. The frequency or intensity of the alarm typically corresponds to the size of the leak.

  • Pinpointing the Leak: Move the probe away from the area and then back again to confirm and pinpoint the exact location of the leak.

  • Repair and Retest: After safely repairing the leak, ventilate the area and retest to ensure the repair was successful.

Visualization of Leak Detection Method Selection

The choice of leak detection method depends on the suspected leak size and system status.

G start Leak Suspected gross_leak Is there a large, audible leak? start->gross_leak locate_by_sound Locate by Sound/Feel gross_leak->locate_by_sound Yes small_leak System has slow pressure drop gross_leak->small_leak No end Leak Location Identified locate_by_sound->end pressurized Is system pressurized with Isobutane? small_leak->pressurized electronic_detector Use Combustible Gas Detector pressurized->electronic_detector Yes inert_gas Pressurize with Inert Gas (Nitrogen) pressurized->inert_gas No electronic_detector->end bubble_test Perform Bubble Test on connections inert_gas->bubble_test bubble_test->end

Figure 2. Decision tree for selecting a leak detection method.

References

Optimization

Technical Support Center: Optimizing Isobutane Flow Rate for Chemical Ionization Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isobutane (B21531) in chemical ionization ma...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isobutane (B21531) in chemical ionization mass spectrometry (CI-MS).

Troubleshooting Guides & FAQs

Q1: Why is my analyte signal unstable when using isobutane as a reagent gas?

A1: Signal instability with isobutane CI-MS can stem from several factors. A primary cause is the strong dependence of positive CI spectra on the reagent gas pressure.[1] Fluctuations in the isobutane flow rate will directly impact the reagent ion concentration in the ion source, leading to an unstable analyte signal. Another potential issue is the contamination of the ion source, which can occur more rapidly with pure isobutane compared to methane.[1][2] This contamination can lead to unstable electrical fields within the source, causing signal drift and instability.[3][4]

To troubleshoot, first, ensure a stable and consistent isobutane gas flow from your supply. Check for any leaks in the gas lines.[5] If the flow is stable, consider cleaning your ion source.[6] If the problem persists, utilizing a mixture of isobutane in an inert gas like argon can significantly reduce the spectral dependence on reagent gas pressure, leading to a more stable signal.[1]

Q2: I am observing excessive fragmentation of my analyte. How can I reduce this with isobutane CI?

A2: While isobutane is considered a "soft" ionization technique that typically results in less fragmentation than electron ionization (EI), excessive fragmentation can still occur.[7][8][9] This may be due to a high ion source temperature or a non-optimal reagent gas flow rate.

To reduce fragmentation, try the following:

  • Lower the Ion Source Temperature: A lower temperature can minimize thermal degradation of the analyte before ionization. A typical starting point is 250°C.

  • Optimize Isobutane Flow Rate: An excessively high flow rate can sometimes lead to increased fragmentation. It is crucial to optimize the flow for your specific analyte and instrument.

  • Use a "Softer" Reagent Gas Mixture: While isobutane is already a soft ionization gas, in some cases, even gentler ionization is needed. Though not a direct flow rate optimization, this is a key parameter to consider.

Q3: My ion source is fouling frequently when using pure isobutane. What can I do to prevent this?

A3: Rapid ion source fouling is a known challenge when using pure isobutane as a reagent gas.[1] This is due to the chemical properties of isobutane and its interaction with the ion source components at high temperatures.

A highly effective strategy to mitigate this issue is to use a diluted mixture of isobutane in an inert gas, such as argon.[1] A mixture of 10% isobutane in argon for positive-ion mode has been shown to extend the operative lifetime of the ion source exponentially compared to pure isobutane, while maintaining comparable analyte signal abundance.[1] For electron capture negative chemical ionization, a 1% isobutane in argon mixture can be used.[1] This approach reduces the amount of isobutane in the ion source at any given time, thereby slowing down the fouling process. Regular cleaning of the ion source remains a critical maintenance step.[6]

Q4: What is a good starting point for the isobutane flow rate?

A4: The optimal isobutane flow rate is instrument and analyte-dependent. However, a common starting point suggested for Agilent systems is a flow of around 20% of the mass flow controller's capacity.[7][10] From this initial setting, the flow rate should be adjusted to maximize the analyte signal while minimizing fragmentation and maintaining a stable signal. For instruments that do not use a percentage-based flow setting, it is recommended to consult the manufacturer's guidelines for typical CI gas flow rates.

Data Presentation

Table 1: Recommended Isobutane Gas Mixtures and Starting Flow Parameters

Ionization ModeRecommended Gas MixtureRelative Analyte Signal (Positive Mode vs. Methane)Effect on Ion Source FoulingTypical Starting Flow Rate (Agilent Systems)
Positive Chemical Ionization (PCI)10% Isobutane in Argon2xExponentially reduced20%
Electron Capture Negative Ionization (ECNI)1% Isobutane in Argon3x (compared to methane)Significantly reduced11% (as per one study)
Positive Chemical Ionization (PCI)Pure Isobutane2xHigh20%

Data synthesized from multiple sources.[1][7]

Experimental Protocols

Protocol for Optimizing Isobutane Flow Rate

This protocol outlines a general procedure for optimizing the isobutane reagent gas flow rate for a specific analyte.

  • Initial Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations for chemical ionization.

    • If your instrument was previously in electron ionization (EI) mode, ensure it has been properly switched to CI mode and allowed to stabilize.

    • Set the ion source temperature to a starting value, for example, 250°C.

  • Analyte Infusion:

    • Prepare a standard solution of your analyte of interest at a known concentration.

    • Introduce the analyte into the mass spectrometer via direct infusion or through a chromatographic system with a constant flow.

  • Initial Isobutane Flow Rate:

    • Set the isobutane (or isobutane/argon mixture) flow rate to a conservative starting point (e.g., 20% for Agilent systems).[7]

    • Allow the system to stabilize for several minutes until the reagent gas ions and the analyte signal are consistent.

  • Flow Rate Adjustment and Signal Monitoring:

    • Gradually increase the isobutane flow rate in small increments (e.g., 2-5% at a time).

    • After each adjustment, allow the system to stabilize and monitor the following:

      • The abundance of the protonated molecule ([M+H]⁺).

      • The abundance of any significant fragment ions.

      • The stability of the total ion current (TIC) and the extracted ion chromatogram (EIC) for your analyte.

    • Record the signal intensity and the ratio of the molecular ion to fragment ions at each flow rate.

  • Determining the Optimal Flow Rate:

    • Continue to adjust the flow rate until the signal intensity of the protonated molecule is maximized without a significant increase in fragmentation or signal instability.

    • The optimal flow rate is the setting that provides the best balance of sensitivity, minimal fragmentation, and signal stability for your specific application.

  • Final Verification:

    • Once the optimal flow rate is determined, perform several replicate injections or continue the infusion for an extended period to confirm the long-term stability of the signal.

Mandatory Visualization

troubleshooting_workflow start Start: Signal Instability or High Fragmentation is_fragmentation High Fragmentation? start->is_fragmentation check_flow Check Isobutane Flow Rate Stability is_stable Is Flow Rate Stable? check_flow->is_stable clean_source Clean Ion Source is_stable->clean_source Yes fix_leak Check for and Fix Gas Leaks is_stable->fix_leak No use_mixture Consider Using Isobutane/Argon Mixture clean_source->use_mixture optimize_flow Optimize Flow Rate (see protocol) use_mixture->optimize_flow end_stable Achieved Stable Signal optimize_flow->end_stable end_fragmentation Reduced Fragmentation optimize_flow->end_fragmentation lower_temp Lower Ion Source Temperature lower_temp->optimize_flow is_fragmentation->check_flow No (Signal Instability) is_fragmentation->lower_temp Yes fix_leak->check_flow

Caption: Troubleshooting workflow for common isobutane CI-MS issues.

chemical_ionization_process cluster_source Ion Source electron_beam Electron Beam (e⁻) isobutane Isobutane (Reagent Gas) C₄H₁₀ electron_beam->isobutane Ionization reagent_ion Reagent Ion [C₄H₉]⁺ isobutane->reagent_ion Ion-Molecule Reaction analyte Analyte (M) reagent_ion->analyte Proton Transfer protonated_analyte Protonated Analyte [M+H]⁺ analyte->protonated_analyte mass_analyzer To Mass Analyzer protonated_analyte->mass_analyzer

Caption: Simplified diagram of the isobutane chemical ionization process.

References

Troubleshooting

Technical Support Center: Reducing Ion Source Fouling with Isobutane in Mass Spectrometry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion source fouling when using isobut...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion source fouling when using isobutane (B21531) as a reagent gas in mass spectrometry (MS).

Troubleshooting Guides

Ion source fouling is a common issue when using isobutane in Chemical Ionization (CI) Mass Spectrometry, leading to decreased sensitivity, poor peak shape, and instrument downtime. While isobutane offers the advantage of softer ionization and enhanced molecular ion abundance compared to methane (B114726), it is also more prone to causing rapid contamination of the ion source.[1][2][3] This guide provides a systematic approach to identifying, resolving, and preventing ion source fouling.

Issue: Decreased Sensitivity and Signal Intensity

A gradual or sudden drop in signal intensity is a primary indicator of ion source contamination.

Troubleshooting Workflow:

cluster_0 Troubleshooting Decreased Sensitivity start Decreased Signal Intensity Observed check_tune Review Autotune Report (High EM Voltage, Poor Peak Shapes?) start->check_tune confirm_fouling Visual Inspection of Ion Source (Discoloration, Deposits?) check_tune->confirm_fouling Yes further_investigation Further Investigation Needed (e.g., leaks, electronics) check_tune->further_investigation No clean_source Perform Ion Source Cleaning (See Protocol Below) confirm_fouling->clean_source Yes confirm_fouling->further_investigation No check_gas Evaluate Reagent Gas Strategy clean_source->check_gas optimize_temp Optimize Ion Source Temperature check_gas->optimize_temp resolution Problem Resolved optimize_temp->resolution

Caption: Troubleshooting workflow for decreased signal intensity.

Step-by-Step Guide:

  • Review Autotune Report: An increase in the electron multiplier (EM) voltage and distorted peak shapes in the tune report are strong indicators of a contaminated ion source.

  • Visual Inspection: Safely vent the instrument and visually inspect the ion source components (repeller, lenses, and filament) for any discoloration or visible deposits.

  • Ion Source Cleaning: If fouling is confirmed, follow the detailed "Experimental Protocol for Ion Source Cleaning" provided below.

  • Evaluate Reagent Gas Strategy: To minimize future fouling, consider diluting isobutane with an inert gas such as argon. A 10% isobutane in argon mixture for positive CI and 1% for negative CI can significantly extend the ion source lifetime without compromising signal intensity.[1][2]

  • Optimize Ion Source Temperature: While higher source temperatures can sometimes help reduce the deposition of contaminants, an excessively high temperature might lead to thermal degradation of analytes.[4] Experiment with slightly elevated source temperatures to find a balance between cleanliness and analytical performance.

Frequently Asked Questions (FAQs)

Q1: Why does isobutane cause more rapid ion source fouling than methane?

A1: Isobutane has a greater propensity to form polymeric structures within the high-temperature, high-pressure environment of the chemical ionization source.[3] The electron filament and ion-molecule reactions can initiate the polymerization of isobutane, leading to the deposition of non-volatile residues on the source components.

Q2: What are the typical signs of ion source fouling when using isobutane?

A2: Common indicators include:

  • A steady decrease in signal intensity and sensitivity.

  • An increase in the electron multiplier voltage required to achieve a target response.

  • Poor peak shapes and resolution in the mass spectra.

  • Increased background noise.

  • Difficulty in tuning the instrument.

Q3: How often should I clean the ion source when using isobutane?

A3: The frequency of cleaning depends on the instrument usage, the cleanliness of the samples, and whether pure or diluted isobutane is used. When using pure isobutane, more frequent cleaning (e.g., weekly or bi-weekly) may be necessary. With diluted isobutane, the cleaning interval can be significantly extended. Regular monitoring of the autotune report is the best way to determine when cleaning is required.

Q4: Can I use a self-cleaning ion source with isobutane?

A4: Some modern mass spectrometers are equipped with self-cleaning ion sources, often utilizing a hydrogen flow to reduce contamination. While these can be effective, the aggressive fouling from pure isobutane may still necessitate periodic manual cleaning.

Q5: Are there any alternatives to isobutane for soft ionization?

A5: Yes, other common reagent gases for chemical ionization include methane and ammonia. Methane is less prone to fouling but can cause more fragmentation than isobutane. Ammonia is a very soft ionization agent but may form adducts with the analyte. The choice of reagent gas depends on the specific analytical requirements.

Quantitative Data Summary

The use of diluted isobutane can significantly extend the operational lifetime of the ion source compared to pure isobutane, approaching the performance of methane in terms of source cleanliness.

Reagent Gas CompositionRelative Ion Source Lifetime (Normalized to Methane)Analyte Signal Intensity (Positive CI)Reference
Methane1.0~50% of pure isobutane[1][2]
Pure Isobutane~0.1 - 0.2100%[1][2]
10% Isobutane in Argon~0.8 - 1.0~100% of pure isobutane[1][2]
1% Isobutane in Argon (for NCI)Significantly extended~300% of methane[1]

Experimental Protocols

Experimental Protocol for Ion Source Cleaning (General Procedure for Isobutane Fouling)

This protocol provides a general guideline for cleaning an ion source contaminated with isobutane residues. Always refer to your specific instrument's hardware manual for detailed instructions on source removal and reassembly. [5][6][7][8][9][10]

Materials:

  • Lint-free gloves

  • Clean, lint-free wipes

  • Beakers

  • Ultrasonic bath

  • Abrasive slurry (e.g., aluminum oxide powder in methanol (B129727) or water)

  • Cotton swabs

  • Reagent-grade methanol, acetone, and hexane

  • Deionized water

  • Nitrogen gas for drying

Procedure:

  • Safety First: Ensure the mass spectrometer is vented, and the ion source has cooled to room temperature before handling.

  • Disassembly: Carefully remove the ion source from the mass spectrometer, following the manufacturer's instructions. Disassemble the source components on a clean surface, taking note of the order and orientation of each part.

  • Abrasive Cleaning:

    • Prepare a slurry of aluminum oxide and methanol.

    • Using a cotton swab, gently polish the surfaces of the metal components (repeller, lenses, source body) that show discoloration or deposits. Pay special attention to the areas around the filament and the ion exit aperture.

    • Rinse the parts thoroughly with deionized water to remove all abrasive material.

  • Solvent Cleaning (Sonication):

    • Place the metal components in a clean beaker.

    • Sonicate the parts sequentially in the following solvents for 10-15 minutes each:

      • Deionized water

      • Methanol

      • Acetone

      • Hexane

    • Use fresh solvent for each sonication step.

  • Drying:

    • After the final solvent rinse, carefully remove the parts and allow them to air dry on a clean, lint-free surface.

    • Alternatively, use a gentle stream of nitrogen gas to speed up the drying process.

  • Reassembly and Installation:

    • Wearing clean, lint-free gloves, carefully reassemble the ion source.

    • Reinstall the source into the mass spectrometer.

  • Bakeout and Tuning:

    • Pump down the system and perform a bakeout according to the manufacturer's recommendations to remove any residual solvents and water.

    • Perform an autotune to ensure the instrument is functioning correctly.

Visualizations

Proposed Mechanism of Ion Source Fouling by Isobutane Polymerization

The fouling of the ion source when using isobutane is primarily due to cationic polymerization. The process is initiated by the interaction of isobutane with electrons from the filament or with reagent ions, leading to the formation of carbocations. These reactive species can then propagate by reacting with neutral isobutane molecules, forming larger polymeric chains that deposit on the ion source surfaces.

cluster_1 Isobutane Polymerization Pathway isobutane Isobutane (i-C4H10) initiation Initiation (Electron Impact/Reagent Ion Reaction) isobutane->initiation carbocation tert-Butyl Cation ((CH3)3C+) initiation->carbocation propagation Propagation (Reaction with neutral isobutane) carbocation->propagation dimer Dimeric Carbocation propagation->dimer polymer Polymer Chain Growth dimer->polymer deposition Deposition on Ion Source Surfaces (Fouling) polymer->deposition

Caption: Proposed pathway for isobutane polymerization leading to ion source fouling.

References

Optimization

Managing Isobutane Flammability Risks: A Technical Support Center for Research Laboratories

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the flammability risks associated with isobutane (B21531) in a laboratory setting. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the flammability risks associated with isobutane (B21531) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Quantitative Flammability Data

For quick reference, the key quantitative flammability data for isobutane is summarized in the table below. This information is critical for conducting thorough risk assessments before beginning any experiment involving isobutane.

PropertyValueUnits
Lower Explosive Limit (LEL)1.8% by volume in air
Upper Explosive Limit (UEL)8.4% by volume in air
Autoignition Temperature460°C (860 °F)[1][2]
Flash Point-83°C (-117 °F)[3][4]
Vapor Density (air=1)2.06-
Boiling Point-11.7°C (10.9 °F)

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting guidance for safely handling isobutane in a research environment.

Q1: My isobutane gas sensor is alarming, but I don't smell a leak. What should I do?

A1: Do not rely on your sense of smell to detect an isobutane leak. Isobutane has a faint petroleum-like odor, but olfactory fatigue can occur, rendering your sense of smell unreliable. An alarming gas sensor should always be treated as a genuine leak until proven otherwise.

Troubleshooting Steps:

  • Do not ignore the alarm.

  • Immediately cease all work and extinguish any open flames or potential ignition sources. This includes hot plates, and electrical equipment that is not intrinsically safe.

  • If safe to do so, shut off the isobutane supply at the source (cylinder valve).

  • Increase ventilation in the area by opening a window or increasing the fume hood sash height, if this can be done without creating a spark.

  • Evacuate the immediate area.

  • From a safe location, notify your lab supervisor and the appropriate emergency response personnel for your facility.

  • Do not re-enter the area until it has been declared safe by qualified personnel. Modern isobutane detectors can detect concentrations in parts per million (ppm) or even parts per billion (ppb).[5]

Q2: I need to connect a new isobutane cylinder. What are the key safety checks I must perform?

A2: Changing a compressed gas cylinder carries inherent risks. A systematic approach is crucial to prevent leaks and ensure a secure connection.

Key Safety Checks:

  • Verify the cylinder contents: Ensure the cylinder is clearly labeled as "Isobutane."

  • Inspect the cylinder: Check for any signs of damage, such as dents or corrosion. Do not use a damaged cylinder.

  • Use the correct regulator: Ensure the regulator is designed for use with isobutane and is in good working condition.

  • Check the connection threads: Make sure the threads on the cylinder valve and the regulator are clean and undamaged.

  • Perform a leak test: After connecting the regulator and before opening the main cylinder valve fully, perform a leak test using a suitable leak detection solution (e.g., Snoop®).

Q3: What type of personal protective equipment (PPE) is required when working with isobutane?

A3: Appropriate PPE is essential to protect against the hazards of isobutane, which include flammability and potential for frostbite from the liquefied gas.

Recommended PPE:

  • Safety glasses or goggles: To protect from splashes of liquefied isobutane.

  • Flame-resistant lab coat: To provide a barrier against flash fires.

  • Cryogenic gloves: When handling liquefied isobutane to protect against frostbite.

  • Closed-toe shoes: To protect feet from spills and falling objects.

Q4: Can I store isobutane cylinders in the lab?

A4: Storage of isobutane cylinders in the laboratory should be minimized. When necessary, they must be stored in a designated, well-ventilated area away from heat, ignition sources, and incompatible materials.[3]

Storage Guidelines:

  • Store cylinders in a dedicated, well-ventilated gas cabinet.

  • Secure cylinders in an upright position with chains or straps to prevent them from falling.

  • Do not store isobutane cylinders near oxidizing gases or other combustible materials.

  • Keep the valve protection cap on the cylinder when it is not in use.

Experimental Protocols

Protocol 1: Isobutane Leak Detection Procedure

This protocol outlines the steps for safely detecting a suspected isobutane leak.

Methodology:

  • Visual Inspection: Visually inspect all connections and tubing for any obvious signs of damage or loose fittings.

  • Audible Check: Listen for any hissing sounds, which could indicate a gas leak.

  • Use of a Handheld Gas Detector:

    • Ensure the handheld isobutane detector is properly calibrated and functioning according to the manufacturer's instructions.

    • Slowly move the detector's probe along all potential leak points, including cylinder connections, regulator fittings, and tubing joints.

    • Observe the detector's readings. An increase in the concentration reading indicates a leak.

  • Application of Leak Detection Solution:

    • Apply a small amount of a commercially available, non-corrosive leak detection solution to the connections.

    • The formation of bubbles indicates a leak.

  • Action upon Leak Detection:

    • If a leak is detected, immediately close the cylinder valve.

    • Tighten the leaking connection and re-test.

    • If the leak persists, do not use the equipment. Tag it as faulty and report it to the lab supervisor.

Protocol 2: Emergency Response to an Isobutane Leak

This protocol provides a step-by-step guide for responding to an isobutane leak.

Methodology:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the leak.

  • Eliminate Ignition Sources: If it can be done safely, turn off all potential ignition sources in the area.

  • Isolate the Source: If trained and safe to do so, close the main valve on the isobutane cylinder.

  • Ventilate the Area: Increase ventilation to help disperse the gas.

  • Evacuate: Evacuate the laboratory and assemble at a predetermined safe location.

  • Notify Emergency Services: From a safe location, contact your institution's emergency response team and provide them with the following information:

    • The location of the leak.

    • The identity of the gas (isobutane).

    • Any known details about the size of the leak.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by emergency responders.

Visualizations

The following diagrams illustrate key logical workflows for managing isobutane flammability risks.

Isobutane_Risk_Assessment cluster_start Start cluster_assessment Risk Assessment cluster_decision Decision start Proposed Experiment with Isobutane assess_hazards Identify Hazards: - Flammability - Asphyxiation - Frostbite start->assess_hazards evaluate_risks Evaluate Risks: - Concentration - Ignition Sources - Ventilation assess_hazards->evaluate_risks control_measures Implement Control Measures: - Fume Hood - Gas Detection - PPE evaluate_risks->control_measures is_safe Are Risks Adequately Controlled? control_measures->is_safe proceed Proceed with Experiment stop STOP Re-evaluate Protocol stop->evaluate_risks is_safe->proceed Yes is_safe->stop No

Caption: Isobutane Experiment Risk Assessment Workflow.

Leak_Response_Workflow cluster_detection Leak Detection cluster_immediate_actions Immediate Actions cluster_evacuation Evacuation & Notification leak_detected Isobutane Leak Detected alert Alert Personnel leak_detected->alert eliminate_ignition Eliminate Ignition Sources (if safe) alert->eliminate_ignition isolate_source Isolate Gas Source (if safe) eliminate_ignition->isolate_source ventilate Increase Ventilation isolate_source->ventilate evacuate Evacuate Area ventilate->evacuate notify Notify Emergency Response evacuate->notify safe_assembly Assemble at Safe Location notify->safe_assembly

Caption: Isobutane Leak Emergency Response Workflow.

References

Troubleshooting

pressure regulation issues with isobutane gas cylinders and how to resolve them

Welcome to the Technical Support Center for isobutane (B21531) gas cylinders. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common pressure reg...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isobutane (B21531) gas cylinders. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common pressure regulation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when working with isobutane gas cylinders?

A1: The primary safety concern is the flammability of isobutane. Gas leaks can create an explosive atmosphere. It is crucial to work in a well-ventilated area, away from any ignition sources, and to regularly perform leak tests on all connections.[1][2]

Q2: My outlet pressure is dropping as the cylinder empties. Is this normal?

A2: This can be a normal occurrence, especially with single-stage regulators. As the cylinder pressure decreases, the outlet pressure of a single-stage regulator can increase.[3][4] If constant outlet pressure is critical for your experiment, a two-stage regulator is recommended as it provides a more stable delivery pressure regardless of changes in cylinder pressure.[3][4][5][6][7]

Q3: What is the difference between a single-stage and a two-stage regulator, and which one do I need?

A3: A single-stage regulator reduces the high cylinder pressure to the desired outlet pressure in one step.[4][5][6] They are simpler and more economical but can show a slight variation in delivery pressure as the cylinder pressure drops.[6][7] A two-stage regulator reduces the pressure in two steps, providing a much more constant outlet pressure throughout the life of the cylinder.[3][4][5][6] For applications requiring a highly stable gas flow and pressure, such as gas chromatography or other sensitive analytical techniques, a two-stage regulator is the preferred choice.[3][7]

Q4: Can I use a regulator designed for another gas (e.g., propane) with my isobutane cylinder?

A4: It is not recommended. Regulators are designed with specific pressure ranges and material compatibility in mind.[8] Using a regulator not specifically intended for isobutane can lead to inaccurate pressure control, potential leaks, and safety hazards due to material degradation.[8] Always ensure the regulator's materials are compatible with isobutane.[8][9]

Q5: How often should I perform a leak test on my setup?

A5: A leak test should be performed every time a new cylinder is connected, when the regulator is reconnected, or if you suspect a leak.[10] Regular leak testing is a critical safety measure.

Troubleshooting Guides

Issue 1: Fluctuating or Unstable Outlet Pressure

Symptoms:

  • The pressure reading on the outlet gauge is not steady.

  • Experimental results are inconsistent, possibly due to variable gas flow.

  • You hear a "hunting" or oscillating sound from the regulator.[11]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Low Cylinder Pressure Check the high-pressure gauge on the regulator. If the cylinder is nearly empty, the pressure will fluctuate. Replace the cylinder.[1][12]
Single-Stage Regulator Effect If you are using a single-stage regulator, the outlet pressure may rise as the cylinder pressure falls. For critical applications, switch to a two-stage regulator for more stable output.[3][4]
Incorrect Regulator Sizing The regulator may not be appropriately sized for your flow rate requirements, causing pulsation.[11] Consult the manufacturer's specifications to ensure the regulator's capacity meets your experimental needs.
Contamination/Blockage Debris in the gas line or a blocked regulator inlet screen can cause inconsistent pressure.[1][12] Disconnect the cylinder (ensure it is properly shut off) and inspect the regulator inlet for any visible contamination. Clean if necessary, following manufacturer guidelines.
Temperature Fluctuations Changes in ambient temperature can affect the vapor pressure of isobutane in the cylinder, leading to pressure fluctuations. Maintain a stable laboratory temperature.
Issue 2: No Gas Flow or Very Low Pressure

Symptoms:

  • The outlet gauge reads zero or a very low pressure, even when the regulator is adjusted.

  • No gas is being delivered to your instrument or experiment.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Closed Cylinder Valve Ensure the main valve on the isobutane cylinder is fully open.
Empty Gas Cylinder Check the high-pressure gauge. If it reads at or near zero, the cylinder is empty and needs to be replaced.[12]
Regulator Not Properly Adjusted The pressure-adjusting knob on the regulator may be fully backed out. Turn it clockwise to increase the outlet pressure.
Blocked Regulator or System There may be a blockage in the regulator or downstream tubing.[1][12] Safely disconnect the regulator from the cylinder and the outlet tubing to check for obstructions.
Regulator Failure The internal mechanism of the regulator (e.g., diaphragm, spring) may have failed.[12][13] If other causes are ruled out, the regulator may need to be replaced.
Issue 3: Gas Leaks

Symptoms:

  • A hissing sound is heard from the cylinder or regulator connections.[14]

  • The smell of gas is present (though isobutane is often odorless; an odorant may be added).

  • A soapy water test reveals bubbles forming at a connection.[1][2]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Loose Connections The connection between the cylinder and the regulator, or the regulator and the outlet tubing, may be loose.[12] Turn off the gas supply at the cylinder and tighten the connections with the appropriate wrench. Do not overtighten.[2]
Worn or Damaged Seals/O-rings The seals or O-rings in the connections can degrade over time.[1][12] Disconnect the regulator and inspect the seals. Replace them if they appear cracked, brittle, or deformed.
Cracked Regulator Body or Fittings Physical damage to the regulator or fittings can cause leaks.[12] Visually inspect all components for cracks or damage. If damage is found, replace the faulty part immediately.
Faulty Cylinder Valve The valve on the gas cylinder itself may be leaking. If a leak is detected at the cylinder valve spindle, do not attempt to fix it.[10] Label the cylinder, move it to a safe, well-ventilated area, and contact your gas supplier.

Data Presentation

Isobutane Vapor Pressure Data

The pressure inside an isobutane cylinder is its vapor pressure, which is highly dependent on temperature. Understanding this relationship is crucial for stable operation.

Temperature (°C)Temperature (°F)Vapor Pressure (kPa)Vapor Pressure (psig)
-11.710.9101.30
032153.17.5
1050211.816.0
2068287.527.0
3086382.740.8
40104499.957.8

Data is approximate and sourced from various thermodynamic property tables.[15][16]

Experimental Protocols

Protocol 1: Safe Installation of a Pressure Regulator

Objective: To correctly and safely attach a pressure regulator to an isobutane gas cylinder.

Materials:

  • Isobutane gas cylinder

  • Appropriate two-stage regulator for isobutane

  • Correct size wrench for cylinder connection

  • Safety glasses

  • Leak detection solution

Procedure:

  • Inspect the Cylinder and Regulator: Before connecting, visually inspect the cylinder valve and the regulator for any signs of damage, dirt, or contamination.[2] Ensure the regulator is the correct type for isobutane.

  • Position the Cylinder: Securely fasten the gas cylinder in an upright position in a well-ventilated area.

  • Prepare the Regulator: Ensure the pressure-adjusting knob on the regulator is turned fully counter-clockwise (to the "off" or "closed" position). This ensures no gas will flow through the regulator upon opening the cylinder valve.

  • Connect the Regulator: Attach the regulator to the cylinder valve outlet. The threads should engage smoothly. If there is resistance, do not force the connection. Tighten the connection nut firmly using the correct wrench.

  • Open the Cylinder Valve: Slowly open the main valve on the gas cylinder. The high-pressure gauge on the regulator should now indicate the cylinder pressure.

  • Perform a Leak Test: Proceed immediately to Protocol 2 to check for leaks.

Protocol 2: Performing a Leak Test

Objective: To ensure all connections in the gas delivery system are free from leaks.

Materials:

  • Leak detection solution (e.g., soapy water)[1][17]

  • Small brush or squirt bottle

Procedure:

  • Pressurize the System: Ensure the cylinder valve is open and the system is pressurized as per Protocol 1.

  • Apply Leak Detection Solution: Liberally apply the leak detection solution to all connection points, including:

    • The regulator-to-cylinder connection.

    • The points where gauges are threaded into the regulator body.

    • The outlet fitting connection.

    • Around the regulator's pressure-adjusting knob.[10]

  • Observe for Bubbles: Carefully watch for the formation of bubbles.[1][2] The appearance of bubbles, even very small ones, indicates a gas leak.

  • Address Leaks: If a leak is detected:

    • Immediately close the main cylinder valve.

    • Gently tighten the leaking connection.

    • Re-open the cylinder valve and re-test with the solution.

  • Persistent Leaks: If a leak persists after tightening, close the cylinder valve, depressurize the system, and disconnect the regulator. Inspect the sealing surfaces and O-rings/gaskets for damage and replace if necessary.[1] If the regulator body itself is leaking, it must be taken out of service.[10]

Visualizations

TroubleshootingWorkflow start Pressure Regulation Issue Identified check_pressure Is outlet pressure stable? start->check_pressure check_flow Is there any gas flow? no_flow_causes Possible Causes: - Cylinder valve closed - Empty cylinder - Regulator not adjusted - System blockage check_flow->no_flow_causes No check_pressure->check_flow No check_leak Do you suspect a leak (hissing, smell)? check_pressure->check_leak Yes unstable_pressure_causes Possible Causes: - Low cylinder pressure - Single-stage regulator effect - Temperature changes - Contamination check_pressure->unstable_pressure_causes No, it's fluctuating leak_causes Possible Causes: - Loose connections - Worn seals/O-rings - Damaged components check_leak->leak_causes Yes resolve_no_flow Action: Check cylinder, valve, and regulator settings. Inspect for blockages. no_flow_causes->resolve_no_flow resolve_unstable_pressure Action: Check cylinder pressure. Consider two-stage regulator. Stabilize temperature. unstable_pressure_causes->resolve_unstable_pressure perform_leak_test Action: Perform Leak Test (Protocol 2) leak_causes->perform_leak_test end Issue Resolved perform_leak_test->end resolve_no_flow->end resolve_unstable_pressure->end

Caption: Troubleshooting workflow for isobutane pressure regulation issues.

TempPressureRelationship liquid Liquid Isobutane vapor Vapor Isobutane (Gas) liquid->vapor Evaporation pressure Cylinder Vapor Pressure liquid->pressure Higher evaporation rate leads to... vapor->liquid Condensation temp Ambient Temperature temp->liquid Increases kinetic energy

Caption: Relationship between temperature and isobutane vapor pressure.

References

Optimization

improving the efficiency of isobutane-based refrigeration systems in labs

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for maintaining the efficiency of isobutane-based refrigeration sys...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for maintaining the efficiency of isobutane-based refrigeration systems in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal operating pressures for an R600a system in a laboratory freezer?

A1: The operating pressures of an isobutane (B21531) refrigeration system are highly dependent on the target temperature. Unlike refrigerants like R134a, R600a operates at lower pressures. The suction pressure is typically between -0.3 and -0.5 bar, while the discharge pressure can range from 40°C to 60°C.[1] It's crucial to consult a pressure-temperature (PT) chart for R600a to determine the expected pressure at a specific temperature.[2][3][4]

Q2: Why is my isobutane freezer not reaching the set temperature?

A2: Insufficient cooling in R600a systems can stem from several issues. Common causes include:

  • Low Refrigerant Charge: A leak in the system can lead to a loss of refrigerant, reducing cooling capacity.

  • Airflow Obstruction: Blocked vents inside the freezer or dirty condenser coils can impede heat exchange.[5][6]

  • Iced Evaporator Coils: Excessive frost on the evaporator coils acts as an insulator, preventing proper cooling.[5][7]

  • Faulty Compressor: A malfunctioning compressor will fail to circulate the refrigerant effectively.[7]

  • Capillary Tube Restriction: A blockage in the capillary tube can restrict refrigerant flow.[8]

Q3: Can I use refrigerant from another system to top off my R600a freezer?

A3: No. Isobutane systems are designed specifically for R600a and are not compatible with other refrigerants. Mixing refrigerants can lead to poor performance, system damage, and safety hazards. Similarly, the lubricating oils used in R600a systems are different from those used with other refrigerants.

Q4: What are the safety precautions I should take when working with isobutane?

A4: Isobutane (R600a) is a flammable hydrocarbon.[9][10] Strict safety protocols must be followed:

  • Ensure adequate ventilation in the laboratory.

  • Prohibit any open flames, sparks, or smoking near the refrigeration unit.

  • Use tools and equipment specifically designed for use with flammable refrigerants.

  • Before any repair, ensure the system is properly evacuated of all isobutane.[11]

Q5: How does the refrigerant charge affect the system's performance?

A5: The amount of isobutane in the system is critical for optimal performance. An undercharged system will have reduced cooling capacity, while an overcharged system can lead to high head pressure, increased energy consumption, and potential compressor damage.[12][13] There is an optimum charge that maximizes the system's Coefficient of Performance (COP).[12]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues with isobutane refrigeration systems.

Issue 1: Insufficient Cooling

Symptoms:

  • The freezer is not reaching the desired setpoint temperature.

  • The compressor runs continuously.

  • Noticeable temperature fluctuations inside the freezer.

Troubleshooting Workflow:

InsufficientCooling start Start: Insufficient Cooling check_airflow Check for Airflow Obstructions start->check_airflow airflow_ok Airflow OK? check_airflow->airflow_ok clear_obstructions Clear Obstructions & Clean Coils airflow_ok->clear_obstructions No check_evaporator Inspect Evaporator Coils for Ice Buildup airflow_ok->check_evaporator Yes end End clear_obstructions->end ice_present Excessive Ice? check_evaporator->ice_present defrost Initiate Manual Defrost & Check Defrost System ice_present->defrost Yes check_pressures Measure Suction & Discharge Pressures ice_present->check_pressures No defrost->end pressures_normal Pressures Normal? check_pressures->pressures_normal low_suction Low Suction Pressure? pressures_normal->low_suction No compressor_check Check Compressor Operation pressures_normal->compressor_check Yes leak_check Perform Leak Check low_suction->leak_check Yes restriction Possible Restriction in Capillary Tube low_suction->restriction No recharge Repair Leak & Recharge with Correct Isobutane Mass leak_check->recharge recharge->end restriction->end compressor_check->end

Caption: Troubleshooting workflow for insufficient cooling.

Issue 2: High Head Pressure

Symptoms:

  • The compressor is noisy or vibrating excessively.

  • The refrigeration unit feels hotter than usual near the condenser.

  • The system may shut down intermittently on a high-pressure safety control.

Troubleshooting Workflow:

HighHeadPressure start Start: High Head Pressure check_condenser_airflow Check Condenser Airflow & Clean Coils start->check_condenser_airflow airflow_ok Airflow & Coils OK? check_condenser_airflow->airflow_ok improve_ventilation Improve Ventilation & Clean Coils airflow_ok->improve_ventilation No check_refrigerant_charge Verify Refrigerant Charge airflow_ok->check_refrigerant_charge Yes end End improve_ventilation->end overcharged System Overcharged? check_refrigerant_charge->overcharged recover_refrigerant Recover Excess Refrigerant to Correct Mass overcharged->recover_refrigerant Yes check_non_condensables Check for Non-Condensables overcharged->check_non_condensables No recover_refrigerant->end non_condensables_present Non-Condensables Present? check_non_condensables->non_condensables_present evacuate_recharge Evacuate System & Recharge with Pure Isobutane non_condensables_present->evacuate_recharge Yes non_condensables_present->end No evacuate_recharge->end

Caption: Troubleshooting workflow for high head pressure.

Section 3: Data Tables for System Optimization

Optimizing the performance of your isobutane refrigeration system involves balancing the refrigerant charge and the capillary tube length to achieve the best Coefficient of Performance (COP).

Table 1: R600a Pressure-Temperature Reference

Temperature (°C)Pressure (barg)Pressure (psig)
-30-0.55-8.0
-25-0.42-6.1
-20-0.27-3.9
-15-0.10-1.5
-100.081.2
00.527.5
101.0515.2
201.6824.4
302.4335.2
403.3047.9
504.3262.7

Note: These values are approximate and can vary slightly. Always refer to the manufacturer's specifications.[2]

Table 2: Effect of Refrigerant Charge and Capillary Tube Length on R600a System Performance

Refrigerant Charge (g)Capillary Tube Length (m)Power Consumption (kWh/day)Cooling Capacity (W)COP
400.90.68952.85
401.20.65922.90
401.50.63882.88
600.90.721022.92
601.20.69982.93
60 1.5 0.66 94 2.95
800.90.781052.78
801.20.751012.79
801.50.72972.80

Data adapted from experimental studies. The optimal performance in this example is highlighted in bold.[14]

Section 4: Experimental Protocols

Protocol 1: Leak Detection in an R600a System

Objective: To safely and effectively identify refrigerant leaks in an isobutane-based refrigeration system.

Materials:

  • Electronic leak detector rated for hydrocarbons (R600a).

  • Nitrogen cylinder with regulator.

  • Soapy water solution.

  • Personal Protective Equipment (PPE): safety glasses, gloves.

Procedure:

  • Safety First: Ensure the laboratory is well-ventilated. Disconnect the refrigeration unit from the power source.

  • System Evacuation: If a significant leak is suspected, recover any remaining R600a from the system using a recovery machine approved for flammable refrigerants.

  • Pressurize with Nitrogen: Connect the nitrogen cylinder to the service ports of the refrigeration system. Slowly pressurize the system to a maximum of 150 psig (10 barg). Do not use oxygen or compressed air.

  • Electronic Leak Detection: Turn on the electronic leak detector and allow it to warm up according to the manufacturer's instructions. Slowly move the probe along all joints, connections, and coils of the refrigeration system. A continuous alarm will indicate the presence of a leak.

  • Bubble Test Confirmation: For pinpointing the exact location of a leak detected electronically, apply the soapy water solution to the suspected area. The formation of bubbles will confirm the leak.

  • Depressurization and Repair: Once the leak is identified, safely release the nitrogen pressure. Make the necessary repairs (e.g., brazing a joint).

  • Post-Repair Verification: After the repair, repeat steps 3-5 to ensure the leak has been successfully sealed.

Protocol 2: Refrigerant Charging for Optimal Performance

Objective: To accurately charge an isobutane refrigeration system to the manufacturer's specifications.

Materials:

  • R600a refrigerant cylinder.

  • Digital charging scale.

  • Manifold gauge set suitable for R600a.

  • Vacuum pump.

  • PPE: safety glasses, gloves.

Procedure:

  • System Evacuation: After any repairs, connect the vacuum pump to the system via the manifold gauge set. Evacuate the system to a deep vacuum (below 500 microns) to remove all air and moisture.[8]

  • Prepare for Charging: Close the valve on the vacuum pump and disconnect it. Place the R600a cylinder on the digital charging scale and tare the scale to zero.

  • Determine Charge Weight: Refer to the refrigeration unit's data plate for the specified R600a charge weight. This is a critical value and must be adhered to precisely.

  • Liquid Charging: Invert the R600a cylinder and connect it to the low-pressure side of the manifold gauge set. With the system off, open the low-side valve on the manifold to allow liquid refrigerant to flow into the system.

  • Monitor Charge Weight: Carefully monitor the digital scale. Once the specified weight of refrigerant has entered the system, close the valve on the cylinder and the manifold.

  • System Stabilization: Allow the pressure in the system to equalize for a few minutes.

  • Performance Check: Reconnect the power to the refrigeration unit and turn it on. Monitor the operating pressures and temperatures to ensure they are within the expected range for the given ambient and internal temperatures.

References

Troubleshooting

Technical Support Center: Minimizing Residual Isobutane in Solvent Extraction

Welcome to the technical support center for minimizing residual isobutane (B21531) in your solvent extraction processes. This resource is designed for researchers, scientists, and drug development professionals to troubl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing residual isobutane (B21531) in your solvent extraction processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered a safe level of residual isobutane in an extract?

A1: Regulatory limits for residual solvents can vary by jurisdiction and application. For instance, some regulations for cannabis extracts set the limit for isobutane at 5,000 parts per million (ppm).[1][2][3][4] Historically, some regions had lower limits, such as 800 ppm, before adopting standards from the pharmaceutical industry.[1] The Commission of the European Communities, Scientific Committee on Food (SCF) has deemed a residue level of 1 mg of residual hydrocarbon per kg of food consumed to be safe.[5] It is crucial to consult your local regulations and the guidelines relevant to your specific industry (e.g., pharmaceutical, food grade).

Q2: Why is it critical to minimize residual isobutane?

A2: Minimizing residual isobutane is essential for several reasons:

  • Consumer Safety: Ingesting or inhaling high levels of residual solvents can be harmful to health.[6][7]

  • Product Quality: High levels of residual solvent can negatively impact the flavor, aroma, and overall quality of the final product.[1][8]

  • Regulatory Compliance: Products must meet statutory limits for residual solvents to be legally sold in regulated markets.[3]

Q3: What are the main factors that influence the amount of residual isobutane?

A3: Several factors can affect the efficiency of isobutane removal:

  • Temperature: Higher temperatures can increase the volatility of isobutane, aiding in its removal. However, excessive heat can degrade sensitive compounds like terpenes.[6][9]

  • Pressure (Vacuum): Applying a vacuum lowers the boiling point of isobutane, allowing it to be purged at lower temperatures, which helps preserve the quality of the extract.[6]

  • Time: The duration of the purging process directly impacts the amount of residual solvent removed.[6][10]

  • Surface Area and Consistency: Spreading the extract thinly increases the surface area, facilitating more efficient purging.[6][11] The viscosity and form of the extract (e.g., "shatter" vs. "honeycomb") also affect how easily the solvent can be removed.[11]

  • Initial Solvent Purity: Using high-purity isobutane (e.g., 99.5% or higher) minimizes the presence of other, potentially harder-to-purge contaminants.[12]

Q4: Can dewaxing or winterization affect residual isobutane levels?

A4: Yes. Dewaxing and winterization are processes used to remove fats, waxes, and lipids from the extract.[13][14][15] While their primary goal is to improve the purity, clarity, and stability of the final product, the additional processing steps can influence the final solvent removal. For example, winterization often involves the use of another solvent like ethanol, which must also be purged.[14] The process of removing waxes can alter the consistency of the extract, which may, in turn, affect the efficiency of the final isobutane purge.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isobutane purging process.

Issue 1: High levels of residual isobutane detected in the final product despite purging.
Possible Cause Troubleshooting Step
Insufficient Purging Time Extend the duration of the vacuum purging process. Purging can take anywhere from a few hours to over 24 hours depending on the batch size and desired purity.[6][10]
Inadequate Temperature Ensure the temperature of your vacuum oven is within the optimal range. For many extracts, this is typically between 75°F and 110°F (24°C to 43°C).[6][9] A temperature that is too low will not effectively evaporate the isobutane.
Insufficient Vacuum Check your vacuum pump and chamber for leaks to ensure you are reaching a deep vacuum (e.g., -29 inHg). A vacuum that is not deep enough will not sufficiently lower the boiling point of isobutane.
Extract is Too Thick Spread the extract in a thin, even layer on a non-stick surface (like a silicone mat or PTFE sheet) to maximize the surface area for more efficient off-gassing.[6][10]
Inconsistent Extract Consistency The physical form of the extract matters. Highly viscous or "shatter-like" extracts may require more aggressive purging (more time, heat, or vacuum) compared to more porous "honeycomb" textures.[11]
Issue 2: Degradation of product quality (loss of flavor and aroma) after purging.
Possible Cause Troubleshooting Step
Excessive Heat Lower the temperature of your vacuum oven. High temperatures can cause the degradation or evaporation of volatile terpenes, which are responsible for the product's aroma and flavor.[6][9] The ideal temperature range is typically 90°F to 115°F.[9]
Prolonged Exposure to Heat While a longer purge time is often necessary, prolonged exposure to even moderate heat can degrade sensitive compounds. Consider "flipping" the slab of extract periodically to ensure even purging and potentially reduce the overall time needed.[10]
High Vacuum Level While a deep vacuum is necessary, excessively high vacuum levels can also contribute to the loss of volatile terpenes.[16] Monitor your vacuum levels and consider a slightly less intense vacuum if terpene preservation is a primary concern.

Experimental Protocols

Protocol 1: Standard Vacuum Oven Purging for Isobutane Removal

Objective: To reduce residual isobutane in a solvent extract to acceptable levels while preserving product quality.

Materials:

  • Solvent extract containing residual isobutane

  • Vacuum oven with temperature and vacuum control

  • Vacuum pump

  • Non-stick surface (PTFE sheet or high-quality silicone mat)[10][17]

  • Spatula

Methodology:

  • Preparation: Spread the extract in a thin, even layer on the non-stick surface. A thinner layer increases the surface area and promotes more efficient solvent removal.[6]

  • Placement: Place the non-stick surface with the extract into the vacuum oven.

  • Temperature Setting: Set the vacuum oven to the desired temperature, typically between 85°F and 105°F (29°C and 41°C).[17]

  • Vacuum Application: Close the oven door and slowly begin to pull a vacuum using the vacuum pump. A common target is around -29 inHg.

  • Observation and Monitoring: Observe the extract for bubbling, which indicates the evaporation of isobutane.[6] The intensity of the bubbling will decrease as the purging progresses.

  • Flipping (Optional but Recommended): After a significant reduction in bubbling, release the vacuum, open the oven, and carefully flip the slab of extract.[10] This exposes the other side of the extract to the vacuum, ensuring a more thorough purge.

  • Continued Purging: Re-establish the vacuum and continue the purging process. The entire process can last from several hours to over 24 hours.[6]

  • Completion: The purge is considered complete when bubbling has ceased. For regulatory compliance, it is essential to have the final product tested for residual solvents by a qualified laboratory.[11]

Protocol 2: Analytical Testing of Residual Isobutane using Headspace Gas Chromatography (HS-GC)

Objective: To accurately quantify the amount of residual isobutane in a final extract.

Background: Headspace gas chromatography (HS-GC) is a common and effective method for analyzing residual solvents.[18] The sample is heated in a sealed vial, and the volatile solvents in the "headspace" (the gas above the sample) are injected into the gas chromatograph for separation and detection.

Methodology:

  • Sample Preparation: A precise amount of the extract is placed into a headspace vial. The sample may be dissolved in a suitable, less volatile solvent if necessary, though for viscous samples, a solvent-free approach may be used.[18]

  • Incubation: The sealed vial is heated in the headspace autosampler at a specific temperature for a set amount of time to allow the volatile isobutane to equilibrate between the sample and the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the gas chromatograph.

  • Chromatographic Separation: The components of the gas sample are separated as they travel through the GC column. A column like a Supel-Q PLOT is suitable for retaining very low molecular weight compounds like isobutane.

  • Detection: A detector, such as a Flame Ionization Detector (FID), is used to detect the components as they exit the column.[19]

  • Quantification: The amount of isobutane is determined by comparing the peak area in the chromatogram to a calibration curve generated from standards of known isobutane concentrations.

Visualizations

Experimental_Workflow_Vacuum_Purging cluster_prep Preparation cluster_purge Purging Cycle cluster_agitation Agitation cluster_final Completion & Analysis A Spread Extract Thinly on PTFE Sheet B Place in Vacuum Oven A->B C Set Temperature (85-105°F) B->C D Apply Vacuum (~-29 inHg) C->D E Monitor for Bubbling D->E F Release Vacuum E->F Bubbling Subsides H Continue Purging Until Bubbling Stops E->H Bubbling Ceases G Flip Extract Slab F->G G->D Repeat Cycle I Final Product H->I J Analytical Testing (HS-GC) I->J

Caption: Workflow for vacuum oven purging of isobutane.

Troubleshooting_Logic Start High Residual Isobutane Detected Q1 Is Purge Time Sufficient? Start->Q1 A1 Increase Purge Duration Q1->A1 No Q2 Is Temperature Optimal? Q1->Q2 Yes End Retest Product A1->End A2 Adjust Temperature (85-110°F) Q2->A2 No Q3 Is Vacuum Level Adequate? Q2->Q3 Yes A2->End A3 Check for Leaks, Ensure Deep Vacuum Q3->A3 No Q4 Is Extract Spread Thinly? Q3->Q4 Yes A3->End A4 Increase Surface Area Q4->A4 No Q4->End Yes A4->End

Caption: Troubleshooting logic for high residual isobutane.

References

Optimization

dealing with isobutane hydrate formation in experimental setups

This guide provides researchers, scientists, and drug development professionals with essential information for managing isobutane (B21531) hydrate (B1144303) formation in experimental setups. Find answers to frequently a...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing isobutane (B21531) hydrate (B1144303) formation in experimental setups. Find answers to frequently asked questions, step-by-step troubleshooting for common issues, and detailed protocols for prevention and remediation.

Frequently Asked Questions (FAQs)

Q1: What are isobutane hydrates? A1: Isobutane hydrates are solid, ice-like crystalline compounds that form when isobutane gas molecules are trapped within a lattice of water molecules under specific conditions.[1][2] They are a type of clathrate hydrate. Unlike ice, these structures can form at temperatures significantly above the freezing point of water, provided the pressure is high enough.[1][3] Isobutane is a particularly strong hydrate former, meaning it can form hydrates at less extreme conditions compared to methane (B114726) or ethane.[4][5]

Q2: Under what conditions do isobutane hydrates form? A2: Hydrate formation is governed by three main factors: the presence of water, low temperatures, and high pressures.[3][6] For a hydrate to form, the system's temperature and pressure must fall within the hydrate stability zone. Even small amounts of free water can lead to hydrate formation and subsequent blockage in experimental apparatus.[2]

Q3: Why are isobutane hydrates a problem in experimental setups? A3: Isobutane hydrates are a significant operational risk in laboratory and industrial settings. Their formation can lead to:

  • Blockages: Solid hydrate plugs can completely obstruct tubing, valves, and instrument lines, halting experiments and potentially causing a dangerous buildup of pressure.[4][7][8]

  • Safety Hazards: The uncontrolled release of pressure from a dissociated hydrate plug can be hazardous. The dissociation of hydrates is endothermic, which can lead to localized cooling and potentially the formation of ice.[9][10]

  • Experimental Failure: Blockages can ruin experiments by preventing fluid flow, altering pressure conditions, and leading to loss of valuable materials.[7]

Q4: What are the primary methods to prevent hydrate formation? A4: Prevention strategies aim to move the experimental conditions outside of the hydrate stability zone. The four main methods are:

  • Dehydration: Removing water from the system.[11]

  • Heating: Maintaining the system temperature above the hydrate formation temperature for the given pressure.[12]

  • Depressurization: Keeping the system pressure below the hydrate formation pressure for the given temperature.[12]

  • Chemical Inhibition: Injecting chemicals that either shift the hydrate stability curve or delay hydrate formation.[6][11]

Q5: What are the main types of chemical inhibitors? A5: There are three main classes of chemical inhibitors:

  • Thermodynamic Hydrate Inhibitors (THIs): These are substances like methanol (B129727) and glycols (MEG, DEG) that shift the hydrate equilibrium conditions to lower temperatures and higher pressures.[13] They are typically used in high concentrations (10-50% by weight of the water phase).[14][15]

  • Kinetic Hydrate Inhibitors (KHIs): These are typically water-soluble polymers, such as Poly(N-vinylcaprolactam) (PVCap), used in low dosages (0.1-3.0%).[14] They do not prevent hydrate formation but delay the nucleation and growth of hydrate crystals for a finite period, known as the induction time.[16][17]

  • Anti-Agglomerants (AAs): These are surface-active chemicals that prevent hydrate crystals from sticking together and forming a solid plug. Instead, the hydrates are dispersed as a slurry in the liquid hydrocarbon phase, allowing them to be transported through the system.[13]

Troubleshooting Guide

Problem: I suspect a hydrate plug has formed in my system. How can I confirm it?

Answer: A sudden, unexplained pressure drop between two points in your apparatus or a complete loss of flow is a strong indicator of a blockage.

  • Step 1: Verify Operating Conditions: Check the temperature and pressure readings at various points in your setup. Compare these conditions against an isobutane hydrate phase equilibrium chart (see Table 1) to determine if your system is operating within the hydrate stability zone.

  • Step 2: Attempt a Minor Pressure Change: Carefully and slightly increase the upstream pressure. If the pressure builds but no flow is re-established, a solid plug is likely present. Conversely, a slight, controlled reduction in downstream pressure can also help diagnose the blockage.

  • Step 3: Visual Inspection (If Possible): If your apparatus includes a high-pressure sight glass or a transparent section (e.g., sapphire tube), visually inspect for the white, crystalline solid characteristic of hydrates.

  • Step 4: Thermal Detection: Use a non-contact infrared thermometer to scan the exterior of the tubing. A localized cold spot may indicate the location of the hydrate plug due to endothermic dissociation or Joule-Thomson cooling from gas expansion at the plug face.

start Suspected Blockage: Pressure Drop / No Flow check_pt Check P & T data. Is system in hydrate zone? start->check_pt pressure_test Apply small, controlled pressure differential check_pt->pressure_test flow_restored Flow Restored? pressure_test->flow_restored no_plug Issue Resolved (Temporary or non-hydrate blockage) flow_restored->no_plug Yes confirm_plug Solid Plug Confirmed flow_restored->confirm_plug No remediate Proceed to Dissociation Protocol confirm_plug->remediate

Figure 1: Logical workflow for troubleshooting a suspected hydrate plug.

Problem: How do I safely dissociate a confirmed isobutane hydrate plug?

Answer: Safety is paramount when dealing with hydrate plugs due to the risk of projectile plug expulsion and uncontrolled pressure release. The primary methods are depressurization, heating, and inhibitor injection, often used in combination.

  • Two-Sided Depressurization (Preferred): This is the safest method. Reduce pressure slowly and simultaneously from both sides of the plug. This prevents the buildup of a large pressure differential that could turn the plug into a projectile. As the pressure drops below the hydrate stability pressure, the plug will dissociate.[9]

  • One-Sided Depressurization: If you can only access one side, reduce the pressure very slowly. Be aware that the dissociation process is endothermic and can cause cooling, potentially leading to ice formation which can slow down the process.[9][10]

  • External Heating: Gentle, controlled heating can be applied to the exterior of the pipe. Crucially, you must start heating from the ends of the plug and work inwards. Heating the middle of a plug trapped between two closed ends (or another plug) can cause immense pressure buildup and lead to catastrophic failure.[9] Combine heating with depressurization for best results.

  • Thermodynamic Inhibitor Injection: If possible, inject a high concentration of methanol or glycol to come into contact with the plug.[9] This will shift the phase boundary and cause the hydrate to "melt" or dissolve. This method can be slow as it relies on diffusion of the inhibitor into the solid plug.

Problem: My inhibitor injection isn't preventing hydrate formation. What's wrong?

Answer: Several factors can lead to inhibitor failure:

  • Incorrect Concentration: The concentration of the thermodynamic inhibitor may be too low for the operating temperature and pressure. A higher degree of subcooling (the difference between the operating temperature and the hydrate formation temperature) requires a higher inhibitor concentration.[14]

  • Poor Mixing/Distribution: The inhibitor must be well-dispersed in the water phase to be effective. If the inhibitor is not reaching all areas where free water is present, hydrates can still form.

  • KHI Limitations: Kinetic inhibitors are effective only up to a certain subcooling limit. If your experimental conditions are too far into the hydrate stability zone, the KHI will be overwhelmed, and hydrates will form rapidly after the induction time.[14][16]

  • Inhibitor Degradation or Loss: The inhibitor may be degrading or being consumed by an unexpected side reaction in your system.

Quantitative Data Summary

Table 1: Isobutane Hydrate Phase Equilibrium Data (Pure Water)

This table provides the approximate pressure and temperature conditions at which isobutane hydrates will form in the presence of pure water. Operating at or to the left of this curve (lower temperature or higher pressure) puts the system at risk of hydrate formation.

Temperature (°C)Temperature (°F)Equilibrium Pressure (bar)Equilibrium Pressure (psia)
2.035.61.724.7
5.041.02.536.3
10.050.04.666.7
15.059.07.9114.6
20.068.013.0188.5
Data is generalized from published phase diagrams.[18][19] Actual conditions may vary with water salinity and gas composition.

Table 2: Effect of Methanol (THI) on Hydrate Formation Temperature

This table shows how adding methanol to the water phase shifts the hydrate equilibrium temperature to a lower value at a given pressure.

PressureHydrate Formation Temp. (Pure Water)Hydrate Formation Temp. (10 wt% Methanol)Hydrate Formation Temp. (25 wt% Methanol)
5 bar~10.5 °C (50.9 °F)~6.0 °C (42.8 °F)~-1.0 °C (30.2 °F)
10 bar~17.0 °C (62.6 °F)~12.5 °C (54.5 °F)~5.0 °C (41.0 °F)
15 bar~21.0 °C (69.8 °F)~16.5 °C (61.7 °F)~9.5 °C (49.1 °F)
Values are illustrative estimates to show the thermodynamic inhibition effect.

Experimental Protocols

Protocol 1: Determining Isobutane Hydrate Formation Conditions (Isochoric Method)

Objective: To determine the pressure-temperature (P-T) curve for isobutane hydrate formation in a closed system.

Apparatus:

  • High-pressure stirred autoclave or reactor with pressure and temperature sensors.

  • Cooling system (e.g., circulating bath).

  • Isobutane gas supply.

  • Data acquisition system.

Methodology:

  • Preparation: Clean and dry the reactor. Add a known volume of deionized water (typically filling 40-60% of the reactor volume).

  • Purging: Seal the reactor and purge with low-pressure isobutane gas several times to remove air.

  • Pressurization: Pressurize the reactor with isobutane to a desired initial pressure at a temperature well outside the expected hydrate formation region (e.g., 25 °C).

  • Cooling: Begin cooling the reactor at a slow, constant rate (e.g., 0.5 °C/min) while stirring continuously to ensure thermal equilibrium.

  • Data Logging: Record pressure and temperature continuously.

  • Detection of Formation: As the system cools, the P-T curve will follow a steady trend. A sharp, sudden drop in pressure accompanied by a slight increase in temperature (due to the exothermic heat of hydrate formation) indicates the onset of hydrate nucleation. This P-T point is a point on the hydrate equilibrium curve.

  • Heating (Dissociation): After formation, slowly heat the reactor. A sharp inflection point on the P-T curve during heating indicates the final dissociation of the hydrates. This provides a confirmation point.

  • Repeat: Repeat the cooling/heating cycle at different starting pressures to map out the full P-T phase boundary.

Protocol 2: Evaluating Kinetic Hydrate Inhibitor (KHI) Performance

Objective: To measure the effectiveness of a KHI by determining the induction time and degree of subcooling it can withstand.

Apparatus:

  • Same as Protocol 1.

  • KHI solution.

Methodology:

  • Preparation: Prepare an aqueous solution of the KHI at the desired concentration (e.g., 1 wt%). Add this solution to the reactor instead of pure water.

  • Purging and Pressurization: Follow steps 2 and 3 from Protocol 1.

  • Crash Cool: Cool the reactor rapidly from the initial temperature (e.g., 25 °C) to the final test temperature, which should be well within the hydrate stability zone (e.g., 4 °C).

  • Isothermal Hold: Once the target temperature is reached and stable, hold the system at constant temperature and stirring rate.

  • Measure Induction Time: Continuously monitor the pressure. The "induction time" is the time elapsed from reaching the stable test temperature until the sharp pressure drop that signifies hydrate formation.

  • Analysis: A longer induction time indicates better KHI performance. Compare the induction times of different inhibitors or concentrations under identical P-T conditions to rank their effectiveness.

cluster_prep Preparation cluster_exp Experiment cluster_results Analysis prep_sol Prepare KHI Solution load_reactor Load Solution into Reactor prep_sol->load_reactor purge Purge with Isobutane load_reactor->purge pressurize Pressurize to Test P purge->pressurize cool Crash Cool to Test T pressurize->cool hold Hold Isothermally Start Timer cool->hold monitor Monitor Pressure for Sharp Drop hold->monitor formation Hydrate Formation Detected monitor->formation record_time Record Induction Time formation->record_time

Figure 2: Experimental workflow for testing Kinetic Hydrate Inhibitor (KHI) performance.

Safety Protocols

Handling Isobutane:

  • Flammability: Isobutane is an extremely flammable gas.[20][21] All experiments must be conducted in a well-ventilated area (e.g., a fume hood), away from any potential ignition sources such as sparks, open flames, or hot surfaces.[22][23]

  • Equipment: Use non-sparking tools and explosion-proof electrical equipment.[20] Ensure all equipment is properly grounded and bonded to prevent static electricity buildup.[21][23]

  • Personal Protective Equipment (PPE): Always wear safety glasses, flame-retardant lab coats, and appropriate gloves.[22] Contact with liquid isobutane can cause severe frostbite.[23]

  • Storage: Store isobutane cylinders in a cool, well-ventilated area, secured to prevent falling, and away from oxidizing agents.[21][22]

Managing High-Pressure Systems:

  • Equipment Rating: Ensure all components of your experimental setup (reactor, tubing, valves, fittings) are rated for a pressure significantly higher than your maximum operating pressure.

  • Pressure Relief: The system must be equipped with a pressure relief valve or a rupture disc to prevent over-pressurization in case of a blockage or uncontrolled heating.

  • Leak Checks: Before every experiment, perform a thorough leak check of the entire system using an inert gas (like nitrogen or helium) and a leak detection solution or electronic detector.

  • Training: Only personnel properly trained in the operation of high-pressure equipment should conduct these experiments.

References

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with Technical Grade Isobutane

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing technical grade isobutane (B21531) in their experiments. This resource provides comprehensive troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing technical grade isobutane (B21531) in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isobutane quality and help you achieve consistent and reliable results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving inconsistencies in your experiments that may be attributed to the technical grade isobutane you are using.

Issue 1: Variable Extraction Yields

Q: My extraction yields are inconsistent from one experiment to the next, even with identical protocols. Could the isobutane be the cause?

A: Yes, variability in the purity of technical grade isobutane is a common cause of inconsistent extraction yields. Impurities can alter the solvent properties of isobutane, affecting its ability to efficiently extract target compounds.

Troubleshooting Steps:

  • Characterize Impurities: The first step is to identify and quantify the impurities in your technical grade isobutane. The most common impurities are other hydrocarbons with different boiling points.

  • Correlate Impurities with Yield: Analyze multiple batches of isobutane and correlate the concentration of specific impurities with your extraction yields. This will help you establish a baseline for acceptable impurity levels.

  • Implement Purification: If a correlation is found, consider purifying your technical grade isobutane to remove the problematic impurities.

  • Source Higher Purity Isobutane: If in-house purification is not feasible, source a higher grade of isobutane (e.g., instrument grade, 99.5% or higher purity) to ensure consistency.[1]

Issue 2: Unexpected Side Reactions or Product Degradation

Q: I am observing unexpected side products or degradation of my target compounds. Could impurities in the isobutane be responsible?

A: Absolutely. Reactive impurities in technical grade isobutane can lead to unwanted side reactions or catalyze the degradation of sensitive compounds.

Troubleshooting Steps:

  • Identify Reactive Impurities: Focus on identifying impurities that could be reactive under your experimental conditions. These can include water, unsaturated hydrocarbons (like butenes), and sulfur compounds.

  • Test for Reactivity: Conduct small-scale control experiments with your starting materials and suspected impurities (if available as standards) to confirm if they are the cause of the side reactions.

  • Purification to Remove Reactive Species: Employ purification methods specifically targeted at removing the identified reactive impurities.

  • Use of Scavengers: In some cases, adding a scavenger to your reaction mixture can neutralize specific reactive impurities. This should be done with caution as the scavenger itself could interfere with your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical grade isobutane?

A: Technical grade isobutane is often a byproduct of natural gas processing or petroleum refining and can contain several impurities.[2] The most common are:

  • n-Butane: An isomer of isobutane with a slightly higher boiling point.

  • Propane (B168953): A lighter hydrocarbon with a lower boiling point.

  • Pentanes: Heavier hydrocarbons with higher boiling points.

  • Unsaturated Hydrocarbons (e.g., butenes): Can be more reactive than saturated hydrocarbons.

  • Water: Moisture can be introduced during production and storage.

  • Sulfur Compounds: Can be present from the crude oil or natural gas source.

  • Non-condensable Gases (e.g., nitrogen, oxygen): Can affect vapor pressure.

Q2: How do different impurities affect my experiments?

A: The impact of an impurity depends on its chemical properties and concentration:

  • Hydrocarbon Impurities (n-butane, propane, pentanes): These primarily affect the solvent's boiling point and vapor pressure. A change in these properties can alter the extraction efficiency and selectivity. For instance, a higher concentration of propane will lower the boiling point of the solvent blend.

  • Water: Can act as a catalyst for unwanted reactions, lead to the formation of hydrates that can block equipment, and reduce the efficiency of extractions for non-polar compounds.

  • Unsaturated Hydrocarbons: Their double bonds make them more reactive, potentially leading to polymerization or addition reactions with your target compounds.

  • Sulfur Compounds: Can poison catalysts and introduce unwanted odors or flavors in extracts.

Q3: What is a typical purity level for "technical grade" isobutane, and what should I be using?

A: "Technical grade" does not have a universally standardized purity. It can range from 95% to 99%. For research and pharmaceutical applications where consistency is critical, it is highly recommended to use a higher purity grade, such as "instrument grade" (typically ≥99.5%) or "research grade" (≥99.9%).[1]

Q4: How can I determine the purity of my isobutane?

A: The most common and effective method for analyzing the purity of isobutane and identifying impurities is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[3][4][5]

Q5: Are there simple ways to purify technical grade isobutane in the lab?

A: Yes, for removing other hydrocarbons with different boiling points, fractional distillation is a common and effective laboratory technique. To remove water and other polar impurities, passing the isobutane through a column packed with a suitable adsorbent like molecular sieves or activated alumina (B75360) can be effective.

Data Presentation

Table 1: Common Impurities in Technical Grade Isobutane and their Boiling Points

ImpurityChemical FormulaTypical Boiling Point (°C)Potential Impact on Experiments
PropaneC₃H₈-42.1Lowers the boiling point of the solvent blend, increasing vapor pressure.
Isobutane i-C₄H₁₀ -11.7 Primary Component
n-Butanen-C₄H₁₀-0.5Raises the boiling point of the solvent blend, decreasing vapor pressure.
IsobuteneC₄H₈-6.9Can undergo polymerization or other side reactions.
1-ButeneC₄H₈-6.3Can undergo polymerization or other side reactions.
Isopentanei-C₅H₁₂27.7Significantly raises the boiling point of the solvent blend.
n-Pentanen-C₅H₁₂36.1Significantly raises the boiling point of the solvent blend.
WaterH₂O100Can cause side reactions, equipment blockage (freezing), and affect extraction efficiency.

Table 2: Illustrative Impact of n-Butane Impurity on Extraction Efficiency (Example Data)

Concentration of n-Butane in Isobutane (%)Relative Extraction Yield (%)
< 0.1 (High Purity)100
198
295
588

Note: This data is illustrative to demonstrate the potential impact. Actual results will vary depending on the specific extraction process and target compounds.

Experimental Protocols

Protocol 1: Purification of Technical Grade Isobutane by Fractional Distillation

Objective: To remove hydrocarbon impurities with different boiling points from technical grade isobutane.

Materials:

  • Technical grade isobutane

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Chilling bath (e.g., dry ice/acetone or an immersion cooler)

  • Thermometer

  • Boiling chips

Methodology:

  • Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Isobutane is highly flammable. Ensure there are no open flames or spark sources nearby. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves when handling liquefied gas.

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed. The receiving flask should be placed in a chilling bath to effectively condense the purified isobutane.

  • Liquefy Isobutane: Carefully and slowly introduce the technical grade isobutane gas into the pre-chilled distillation flask. The flask should be cooled in a chilling bath to liquefy the gas. Do not fill the flask more than two-thirds full.

  • Add Boiling Chips: Add a few boiling chips to the liquefied isobutane to ensure smooth boiling.

  • Begin Distillation: Slowly heat the distillation flask using the heating mantle. The goal is to achieve a slow and steady distillation rate.

  • Monitor Temperature: Monitor the temperature at the top of the fractionating column. The temperature should initially hold steady at the boiling point of the most volatile impurity (e.g., propane).

  • Collect Fractions:

    • First Fraction (Heads): Collect the initial distillate, which will be enriched in the lower-boiling point impurities.

    • Main Fraction (Product): Once the temperature at the top of the column stabilizes at the boiling point of isobutane (-11.7 °C), switch to a clean, pre-chilled receiving flask to collect the purified product.

    • Final Fraction (Tails): As the distillation proceeds, the temperature may start to rise again, indicating that higher-boiling point impurities are beginning to distill. Stop the distillation before these impurities contaminate your main fraction.

  • Storage: Store the purified liquid isobutane in a suitable, pressure-rated container in a cold, well-ventilated area.

Protocol 2: Analysis of Isobutane Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in a sample of isobutane.

Materials:

  • Isobutane sample

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column for light hydrocarbon analysis (e.g., PLOT Al₂O₃/S)

  • Gas-tight syringe or a gas sampling valve

  • Helium carrier gas (high purity)

  • Calibration standards for expected impurities (if quantitative analysis is required)

Methodology:

  • Instrument Setup:

    • Column: Install a suitable column for light hydrocarbon separation.

    • Carrier Gas: Set the helium flow rate according to the column manufacturer's recommendations.

    • Inlet: Use a split/splitless inlet. For gaseous samples, a gas sampling valve is preferred for reproducibility.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute all components.

    • MS Detector: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 15-100).

  • Sample Introduction:

    • If using a gas-tight syringe, carefully draw a known volume of the gaseous isobutane into the syringe and inject it into the GC inlet.

    • If using a gas sampling valve, flush the sample loop with the isobutane sample before switching the valve to inject the sample onto the column.

  • Data Acquisition: Start the GC-MS run and acquire the data. The chromatogram will show peaks corresponding to the different components in the sample, separated by their retention times. The mass spectrometer will provide a mass spectrum for each peak.

  • Data Analysis:

    • Identification: Identify the impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

    • Quantification: If calibration standards were run, create a calibration curve for each impurity to determine its concentration in the isobutane sample. If standards are not available, the relative peak areas can provide a semi-quantitative estimate of the impurity levels.

Visualizations

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocol Verify Experimental Protocol Consistency Start->Check_Protocol Suspect_Isobutane Suspect Isobutane Quality Check_Protocol->Suspect_Isobutane Protocol is consistent Analyze_Isobutane Analyze Isobutane Purity (GC-MS) Suspect_Isobutane->Analyze_Isobutane Impurities_Identified Impurities Identified? Analyze_Isobutane->Impurities_Identified No_Impurities No Significant Impurities Found (Re-evaluate other experimental parameters) Impurities_Identified->No_Impurities No Correlate_Impurities Correlate Impurities with Inconsistent Results Impurities_Identified->Correlate_Impurities Yes Purify_Isobutane Purify Technical Grade Isobutane Correlate_Impurities->Purify_Isobutane Source_High_Purity Source Higher Purity Isobutane Correlate_Impurities->Source_High_Purity Problem_Solved Problem Resolved Purify_Isobutane->Problem_Solved Source_High_Purity->Problem_Solved

Caption: Troubleshooting workflow for inconsistent results.

Fractional_Distillation_Setup cluster_0 Fractional Distillation Apparatus Heating_Mantle Heating Mantle Distillation_Flask Distillation Flask (with liquefied isobutane and boiling chips) Heating_Mantle->Distillation_Flask Fractionating_Column Fractionating Column Distillation_Flask->Fractionating_Column Thermometer Thermometer Fractionating_Column->Thermometer Condenser Condenser (Water Out) Fractionating_Column->Condenser Receiving_Flask Receiving Flask (in chilling bath) Condenser->Receiving_Flask Water_In Water In Water_In->Condenser

Caption: Fractional distillation apparatus for isobutane purification.

Impurity_Impact_Pathway cluster_impurities Common Impurities cluster_effects Experimental Effects Technical_Isobutane Technical Grade Isobutane n_Butane n-Butane Technical_Isobutane->n_Butane Propane Propane Technical_Isobutane->Propane Water Water Technical_Isobutane->Water Unsaturated_HC Unsaturated Hydrocarbons Technical_Isobutane->Unsaturated_HC Altered_BP Altered Boiling Point/ Vapor Pressure n_Butane->Altered_BP Propane->Altered_BP Side_Reactions Side Reactions/ Degradation Water->Side_Reactions Unsaturated_HC->Side_Reactions Reduced_Yield Reduced Extraction Yield Altered_BP->Reduced_Yield Side_Reactions->Reduced_Yield

Caption: Impact of impurities on experimental outcomes.

References

Optimization

Technical Support Center: Optimizing Chemical Synthesis with Isobutane

Welcome to the technical support center for optimizing reaction conditions in chemical synthesis using isobutane (B21531). This resource is designed for researchers, scientists, and drug development professionals to trou...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions in chemical synthesis using isobutane (B21531). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during chemical synthesis with isobutane and provides step-by-step guidance to resolve them.

Issue 1: Low Yield or Selectivity in Isobutane Alkylation

Question: My isobutane alkylation reaction is producing a low yield of the desired alkylate and a high amount of byproducts. What are the likely causes and how can I fix this?

Answer: Low yield and selectivity in isobutane alkylation are often linked to improper reaction conditions that favor polymerization and other side reactions. Here are the key parameters to investigate:

  • Isobutane-to-Olefin Ratio: An insufficient excess of isobutane is a primary cause of olefin polymerization, which reduces the yield of high-octane alkylate and increases the consumption of the acid catalyst.[1][2]

    • Troubleshooting Step: Increase the molar ratio of isobutane to olefins. For sulfuric acid alkylation, a higher ratio is needed to compensate for the low solubility of isobutane in the acid.[3]

  • Reaction Temperature: Higher temperatures accelerate undesirable polymerization reactions.[1][3]

    • Troubleshooting Step: Ensure the reaction temperature is maintained within the optimal range. For sulfuric acid alkylation, this is typically between 5-10 °C, while for hydrofluoric acid alkylation, it is between 21-38 °C.[2]

  • Acid Strength: The concentration of the acid catalyst is crucial. Low acid strength leads to decreased reaction rates and increased side reactions.

    • Troubleshooting Step: Maintain the acid strength at an optimal level, typically around 90 wt% for sulfuric acid, by adding fresh, concentrated acid.[2]

  • Mixing: Inadequate mixing, especially in sulfuric acid alkylation, results in a poor emulsion of the hydrocarbon and acid phases, hindering the reaction at the interface.[1]

    • Troubleshooting Step: Ensure vigorous mixing to create a fine emulsion and maximize the interfacial contact area between the reactants and the catalyst.

Issue 2: Catalyst Deactivation in Isobutane Dehydrogenation

Question: I am observing a rapid decline in the activity and selectivity of my catalyst during isobutane dehydrogenation. What is causing this and how can I regenerate the catalyst?

Answer: Catalyst deactivation in isobutane dehydrogenation is primarily caused by the deposition of coke on the catalyst surface, which blocks active sites.[4][5] The regeneration of the catalyst is a critical step to restore its performance.

  • Cause of Deactivation: The high temperatures required for dehydrogenation promote side reactions that lead to the formation of carbonaceous deposits (coke).[6]

  • Regeneration Procedure:

    • Coke Combustion (Decoking): The first step involves burning off the coke deposits under controlled conditions. This is typically done by passing hot air over the catalyst bed.[4][6][7]

    • Redispersion of Metals: For platinum-tin (Pt-Sn) catalysts, which are commonly used, the high temperatures of decoking can cause the metal particles to sinter (agglomerate), reducing the number of active sites. To redisperse the metals, an oxychlorination treatment is often employed.[4][7] This involves passing a mixture of a chlorine-containing compound (e.g., HCl, Cl2) and oxygen over the catalyst at elevated temperatures.[4][7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of isobutane in various chemical syntheses.

1. What are the key reaction types where isobutane is used as a feedstock?

Isobutane is a versatile feedstock used in several important industrial chemical processes:

  • Alkylation: Reacting isobutane with olefins (like butene) to produce alkylate, a high-octane gasoline component.[1][3]

  • Dehydrogenation: Converting isobutane into isobutene, a valuable intermediate for producing polymers and other chemicals.[4][7]

  • Oxidation: Oxidizing isobutane to produce tert-butyl alcohol (TBA) and tert-butyl hydroperoxide (TBHP), which are used in the synthesis of other chemicals like propylene (B89431) oxide.[8]

  • Isosynthesis: The selective conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) to isobutane and isobutene.[9][10]

2. How can I optimize the selectivity towards isobutane in isosynthesis from syngas?

Optimizing isobutane selectivity from syngas involves careful control of reaction conditions and catalyst selection. Key factors include:

  • Reaction Pressure: Increasing the reaction pressure generally favors the formation of C4 hydrocarbons.[9][11]

  • Catalyst Composition: Hybrid catalysts, such as a combination of a methanol (B129727) synthesis catalyst (e.g., CuZnZrAl) and a zeolite (e.g., Pd-β), have shown high selectivity for isobutane.[11][12] The ratio of these catalyst components is a critical parameter.[11]

  • Temperature: The optimal temperature is a trade-off between reaction rate and selectivity. For some catalyst systems, 260 °C has been identified as an effective temperature.[9][11]

  • Feed Gas Composition: The ratio of hydrogen to carbon monoxide (H2/CO) in the syngas can influence the product distribution.[11]

3. What are the main products of isobutane oxidation, and how can their formation be controlled?

The primary products of isobutane oxidation are tert-butyl alcohol (TBA) and tert-butyl hydroperoxide (TBHP).[8]

  • TBHP Decomposition: TBHP can decompose to form TBA, and this process can be influenced by the reactor wall material.[8]

  • Supercritical Conditions: Performing the oxidation under supercritical conditions for isobutane can enhance the reaction rates and selectivity compared to liquid-phase oxidation.[8]

  • Catalysts: While the reaction can proceed non-catalytically, the use of certain catalysts can influence the product distribution.

Data Presentation

Table 1: Typical Reaction Conditions for Isobutane Alkylation
ParameterSulfuric Acid (H₂SO₄) AlkylationHydrofluoric Acid (HF) Alkylation
Reaction Temperature 5 - 10 °C[2]21 - 38 °C[2]
Acid Strength ~90 wt%[2]Not specified
Isobutane/Olefin Ratio High (to offset low solubility)[3]Generally lower than H₂SO₄
Catalyst Concentrated Sulfuric AcidHydrofluoric Acid
Table 2: Influence of Reaction Parameters on Isobutane Synthesis from Syngas
ParameterEffect on Isobutane SelectivityReference
Increasing Pressure Increases C4 hydrocarbon selectivity[9][11]
Increasing Temperature Can decrease isobutane yield (inhibiting effect)[11]
Increasing H₂/COx Ratio Can have an inhibiting effect on isobutane yield[11]
Increasing Catalyst Weight to Feed Flow Rate (W/F) Increases isobutane selectivity[11]

Experimental Protocols

Protocol 1: Catalyst Regeneration for Isobutane Dehydrogenation (Pt-Sn/γ-Al₂O₃)

Objective: To regenerate a deactivated Pt-Sn/γ-Al₂O₃ catalyst and restore its catalytic activity for isobutane dehydrogenation.

Methodology:

  • Coke Combustion:

    • Place the deactivated catalyst in a fixed-bed reactor.

    • Introduce a controlled flow of air or a mixture of oxygen and an inert gas (e.g., nitrogen) over the catalyst bed.

    • Gradually increase the temperature to the target combustion temperature (e.g., above 200 °C) to burn off the coke deposits.[4] The temperature should be carefully controlled to avoid excessive heat that could damage the catalyst structure.

  • Oxychlorination for Metal Redispersion:

    • After coke combustion, raise the catalyst bed temperature to the specified redispersion temperature.

    • Introduce a controlled flow of a chlorine-containing agent (e.g., a dilute HCl solution or Cl₂ gas) and an oxidizing agent (e.g., air or oxygen) over the catalyst bed.[4][7]

    • Maintain these conditions for a specific duration to allow for the redispersion of the platinum and tin particles on the alumina (B75360) support.

  • Post-Treatment:

    • After the oxychlorination step, purge the reactor with an inert gas to remove any residual chlorine-containing compounds.

    • The regenerated catalyst is now ready for use in the dehydrogenation reaction.

Visualizations

experimental_workflow cluster_deactivation Catalyst Deactivation cluster_regeneration Regeneration Process cluster_reactivation Catalyst Reactivation deactivated_catalyst Deactivated Catalyst (Coke Deposition) coke_combustion Coke Combustion (Decoking) deactivated_catalyst->coke_combustion Hot Air oxychlorination Oxychlorination (Metal Redispersion) coke_combustion->oxychlorination HCl/Cl₂ + O₂ regenerated_catalyst Regenerated Catalyst (Restored Activity) oxychlorination->regenerated_catalyst

Caption: Workflow for the regeneration of a deactivated dehydrogenation catalyst.

logical_relationship cluster_conditions Alkylation Reaction Conditions cluster_outcomes Reaction Outcomes isobutane_ratio Isobutane/Olefin Ratio high_yield High Alkylate Yield & Selectivity isobutane_ratio->high_yield High low_yield Low Alkylate Yield (Polymerization) isobutane_ratio->low_yield Low temperature Reaction Temperature temperature->high_yield Low temperature->low_yield High acid_strength Acid Strength acid_strength->high_yield High acid_strength->low_yield Low mixing Mixing mixing->high_yield Good mixing->low_yield Poor

Caption: Key parameters influencing isobutane alkylation outcomes.

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Analytical Results: Isobutane CI-MS vs. Alternative Methods

For researchers, scientists, and drug development professionals, the choice of analytical technique is paramount to obtaining accurate and reproducible results. This guide provides an objective comparison of isobutane (B...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical technique is paramount to obtaining accurate and reproducible results. This guide provides an objective comparison of isobutane (B21531) Chemical Ionization-Mass Spectrometry (CI-MS) with other common ionization methods, supported by experimental data and detailed protocols.

Performance Comparison: Isobutane CI-MS vs. Methane CI-MS

Isobutane as a reagent gas in CI-MS offers distinct advantages over the more commonly used methane, primarily in signal intensity. However, its practical application has been historically limited by certain operational challenges. Recent advancements, such as the use of dilute isobutane in an inert gas, have mitigated these drawbacks, making it a more viable and superior alternative in many cases.

ParameterMethane CI-MSPure Isobutane CI-MS10% Isobutane in Argon CI-MS1% Isobutane in Argon (Negative CI)
Positive-Mode Analyte Signal Baseline2x that of Methane[1][2][3]2x that of Methane[1][2][3]N/A
Negative-Mode Analyte Signal BaselineUnstable/Not Reproducible[1][2][3]N/A3x that of Methane[2][3]
Ion Source Fouling LowHigh[1][2][3]Significantly Reduced[1][2]Significantly Reduced[1][2]
Spectral Dependence on Pressure LowHigh[1][2][3]Reduced[1][2][3]N/A
Reproducibility HighLowHigh[1][2]High[2]
Ion Source Lifetime StandardReducedExponentially Extended[1][2]Exponentially Extended[1][2]
Ionization Techniques: A Comparative Overview

Beyond the choice of reagent gas in CI-MS, a broader comparison with other ionization techniques is crucial for method selection. Electron Ionization (EI) is a widely used alternative.

FeatureIsobutane CI-MSElectron Ionization (EI-MS)
Ionization Type Soft Ionization[4]Hard Ionization[4]
Mechanism Ion-molecule reactions with reagent gas ions[5][6]Direct ionization by high-energy electrons[4]
Molecular Ion (M+) High abundance of protonated molecule [MH]+[5][7]Often weak or absent due to fragmentation[4]
Fragmentation Minimal, providing clear molecular weight information[4][6]Extensive, providing structural information from fragment patterns[4]
Analyte Suitability Molecules prone to excessive fragmentation with EI[6]Wide range of volatile and thermally stable compounds
Library Matching Less common due to source-dependent variationsExtensive spectral libraries available for compound identification[6]

Experimental Protocols

General Protocol for Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS)

This protocol provides a general framework. Specific parameters should be optimized for the analyte of interest.

1. Sample Preparation:

  • Dissolve the analyte in a suitable volatile solvent (e.g., acetonitrile, methanol) to a known concentration.

  • Prepare a series of calibration standards by serial dilution.

  • If necessary, perform derivatization to improve volatility and thermal stability.

2. GC-MS System Configuration:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, typically set to 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Column: Select a column with a stationary phase appropriate for the analyte (e.g., 15 m x 0.25 µm i.d. Agilent DB-5ms).

    • Oven Program: Develop a temperature gradient to ensure separation of the analyte from other components. A typical program might start at 50°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

  • Mass Spectrometer (MS):

    • Ion Source: Chemical Ionization (CI) source.

    • Reagent Gas:

      • For Methane CI: Methane supplied at a regulated pressure.

      • For Isobutane CI: Pure isobutane or a certified mixture (e.g., 10% isobutane in argon) supplied at a regulated pressure.

    • Source Temperature: Typically 150°C to 250°C. Optimization is crucial.[8][9]

    • Electron Energy: 70 eV to 200 eV.[9]

    • Emission Current: 100 µA to 200 µA.[9]

    • Mass Analyzer: Set to scan a mass range appropriate for the expected analyte and fragment ions.

3. Analysis Procedure:

  • Inject a blank (solvent) to ensure no system contamination.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Inject the unknown samples.

  • Include quality control (QC) samples at regular intervals to monitor instrument performance.

4. Data Analysis:

  • Identify the analyte peak based on its retention time.

  • Extract the mass spectrum for the analyte peak. In isobutane CI, the protonated molecule [MH]+ is typically the base peak.[5]

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Quantify the analyte in the unknown samples using the calibration curve.

Validation Parameters

To validate the analytical method, the following parameters should be assessed:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms Isobutane CI-MS Detection cluster_data Data Analysis Sample Sample Dilution Dilution/Derivatization Sample->Dilution Standards Calibration Standards Dilution->Standards Injection Injection Standards->Injection Separation Chromatographic Separation Injection->Separation Ionization Chemical Ionization (Isobutane) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for quantitative analysis using Isobutane GC-CI-MS.

cluster_ci Chemical Ionization (CI) cluster_ei Electron Ionization (EI) Analyte Analyte Molecule (M) CI_Ion Protonated Molecule [MH]+ Analyte->CI_Ion EI_Ion Molecular Ion M+. Analyte->EI_Ion CI_Frag Minimal Fragmentation CI_Ion->CI_Frag EI_Frag Extensive Fragmentation EI_Ion->EI_Frag

Caption: Comparison of soft (CI) vs. hard (EI) ionization pathways.

References

Comparative

Isobutane Versus Methane as a Reagent Gas for Mass Spectrometry: A Comparative Guide

In the realm of chemical ionization (CI) mass spectrometry, the choice of reagent gas is a critical parameter that significantly influences the quality of the resulting mass spectrum. Among the commonly used reagent gase...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical ionization (CI) mass spectrometry, the choice of reagent gas is a critical parameter that significantly influences the quality of the resulting mass spectrum. Among the commonly used reagent gases, methane (B114726) and isobutane (B21531) are two of the most prevalent options. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent gas for their analytical needs.

Core Principles of Chemical Ionization

Chemical ionization is a soft ionization technique that results in less fragmentation and a more prominent molecular ion peak compared to electron ionization (EI).[1][2][3] This is achieved by reacting the analyte with ions of a reagent gas. The reagent gas, present in large excess, is first ionized by an electron beam. These primary ions then react with other reagent gas molecules to form a stable population of reagent ions.[1][4] These reagent ions, in turn, ionize the analyte molecules through gentle reactions like proton transfer, minimizing fragmentation.[2][4]

Performance Comparison: Isobutane vs. Methane

The primary distinction between isobutane and methane as reagent gases lies in their proton affinity and the energy they transfer upon ionization. Methane is a stronger Brønsted acid and imparts more energy during ionization, leading to a greater degree of fragmentation.[2][5] Conversely, isobutane is considered a "softer" reagent gas, resulting in less fragmentation and often a more abundant molecular ion or protonated molecule peak ([M+H]+).[5][6][7]

Quantitative Data Summary

Performance ParameterMethaneIsobutane (Pure)10% Isobutane in Argon1% Isobutane in Argon
Positive-Mode Analyte Signal BaselineEqual to 10% Isobutane/Argon mixture2x that of MethaneNot specified
Negative-Mode Analyte Signal BaselineNot reproducibleNot specified3x that of Methane
Fragmentation HigherLowerLowerLower
Ion Source Fouling LowerHigherSignificantly ReducedSignificantly Reduced
Spectral Dependence on Pressure LowerHigherReducedReduced

This table summarizes data from a study comparing methane, pure isobutane, and isobutane/argon mixtures.[8][9][10]

The data clearly indicates that while pure isobutane can offer superior signal abundance, it comes with practical drawbacks such as increased ion source fouling and spectral variability.[8][9] Diluting isobutane with an inert gas like argon mitigates these issues while retaining the benefits of enhanced signal and reduced fragmentation.[8][9][10] A mixture of 10% isobutane in argon was found to produce double the positive-mode analyte signal compared to methane, and a 1% isobutane in argon mixture tripled the analyte signal in electron capture negative chemical ionization.[8][9]

Experimental Protocols

The following are generalized experimental protocols for performing chemical ionization mass spectrometry using methane and isobutane as reagent gases. Specific parameters may need to be optimized for the instrument and analytes of interest.

Methane Chemical Ionization Protocol
  • System Preparation: Ensure the mass spectrometer is tuned and calibrated for electron ionization (EI) mode as a baseline check.[11]

  • Reagent Gas Introduction: Introduce methane gas into the CI source. The pressure is typically maintained around 0.1 to 1 torr.[2][5]

  • Flow Rate Adjustment: Adjust the methane flow rate to achieve the desired reagent ion profile. For methane, the ratio of m/z 28 to m/z 27 is often monitored and adjusted to be between 1.5 and 5.0.[11]

  • Ion Source Temperature: Set the ion source temperature, typically in the range of 150-250 °C. The optimal temperature can influence the degree of fragmentation.

  • Analyte Introduction: Introduce the vaporized sample into the ion source via a gas chromatograph (GC) or direct insertion probe.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range. The spectrum will typically show a prominent [M+H]+ ion at m/z corresponding to the analyte's molecular weight plus one. Adduct ions such as [M+CH5]+ and [M+C2H5]+ may also be observed at M+17 and M+29, respectively.[12][13]

Isobutane Chemical Ionization Protocol
  • System Preparation: As with methane, ensure the system is performing well in EI mode first. It is often recommended to initially tune the system in positive CI mode using methane before switching to isobutane.[7]

  • Reagent Gas Introduction: Introduce isobutane or an isobutane/argon mixture into the CI source.

  • Flow Rate Adjustment: Adjust the isobutane flow rate. When using pure isobutane, the ratio of the reagent ions at m/z 57 to m/z 43 is typically monitored and adjusted to be between 5.0 and 30.0.[7]

  • Ion Source Temperature: Set the ion source temperature, similar to the methane protocol.

  • Analyte Introduction: Introduce the sample into the ion source.

  • Data Acquisition: Acquire the mass spectrum. With isobutane, the primary ion observed is typically the [M+H]+ ion.[12] Adduct ions like [M+C4H9]+ may also be present.

Chemical Ionization Mechanisms

The following diagrams illustrate the primary ion formation and subsequent analyte ionization pathways for both methane and isobutane.

Methane_CI cluster_reagent_ion_formation Reagent Ion Formation cluster_analyte_ionization Analyte Ionization e- e⁻ CH4 Methane (CH₄) e-->CH4 Electron Impact CH4+ CH₄⁺· CH4->CH4+ CH5+ CH₅⁺ CH4+->CH5+ + CH₄ C2H5+ C₂H₅⁺ CH4+->C2H5+ + CH₄ MH+ [M+H]⁺ CH5+->MH+ + M MC2H5+ [M+C₂H₅]⁺ C2H5+->MC2H5+ + M M Analyte (M)

Caption: Methane Chemical Ionization Pathway.

Isobutane_CI cluster_reagent_ion_formation Reagent Ion Formation cluster_analyte_ionization Analyte Ionization e- e⁻ iC4H10 Isobutane (i-C₄H₁₀) e-->iC4H10 Electron Impact iC4H10+ i-C₄H₁₀⁺· iC4H10->iC4H10+ tC4H9+ t-C₄H₉⁺ iC4H10+->tC4H9+ + i-C₄H₁₀ MH+ [M+H]⁺ tC4H9+->MH+ + M M Analyte (M)

Caption: Isobutane Chemical Ionization Pathway.

Conclusion

Both methane and isobutane are effective reagent gases for chemical ionization mass spectrometry. Methane is a robust choice that provides reliable ionization, though with more fragmentation.[2] Isobutane, particularly when used as a dilute mixture in an inert gas, offers the significant advantages of softer ionization, leading to less fragmentation and enhanced signal intensity for both positive and negative ions.[8][9] The choice between the two will ultimately depend on the specific analytical goals, including the lability of the analyte and the need for molecular weight confirmation versus structural information from fragmentation. For sensitive analyses requiring clear molecular ion determination, an isobutane/argon mixture is a superior choice. For general-purpose applications where some fragmentation is acceptable or even desired for structural elucidation, methane remains a viable and practical option.

References

Validation

A Comparative Analysis of Isobutane (R-600a) and Propane (R-290) as Laboratory Refrigerants

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate refrigerant is a critical consideration in laboratory settings, directly impacting equipment performance, energy consumption...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate refrigerant is a critical consideration in laboratory settings, directly impacting equipment performance, energy consumption, and environmental footprint. This guide provides an objective, data-driven comparison of two prominent hydrocarbon refrigerants, Isobutane (R-600a) and Propane (R-290), to aid researchers and laboratory managers in making informed decisions for their cooling needs. Both are environmentally friendly alternatives to hydrofluorocarbons (HFCs), boasting a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP).[1]

Executive Summary

Propane (R-290) generally delivers a higher cooling capacity and coefficient of performance (COP), making it suitable for larger laboratory freezers and applications with high cooling demands. Conversely, Isobutane (R-600a) is characterized by its lower power consumption and is highly efficient in smaller, low-capacity systems such as laboratory refrigerators. The choice between the two will ultimately depend on the specific application, cooling requirements, and scale of the laboratory equipment.

Data Presentation: Performance Metrics

The following tables summarize the key quantitative data from experimental comparisons of Isobutane (R-600a) and Propane (R-290).

Table 1: Thermodynamic and Physical Properties

PropertyIsobutane (R-600a)Propane (R-290)Source(s)
Chemical FormulaC₄H₁₀C₃H₈[1]
Molar Mass ( g/mol )58.1244.1
Boiling Point (°C)-11.7-42.1[1]
Critical Temperature (°C)134.796.7
Critical Pressure (MPa)3.654.25
Ozone Depletion Potential (ODP)00[1]
Global Warming Potential (GWP)33[1]

Table 2: Experimental Performance Comparison

Performance MetricIsobutane (R-600a)Propane (R-290)Key FindingsSource(s)
Compressor Power Consumption LowerHigherR-600a has on average 33.44% lower compressor power consumption compared to R-290.[2]
Cooling Capacity LowerHigherR-290 provides an average of 82.55% greater cooling capacity than R-600a.[2]
Coefficient of Performance (COP) LowerHigherR-290 has an average of 23.77% higher COP than R-600a.[2]
Second Law Efficiency LowerHigherR-290 exhibits a 20.99% increase in second law efficiency compared to R-600a.[2]
Volumetric Cooling Capacity LowerHigherR-290 has a higher volumetric cooling capacity, making it suitable for larger systems.[1]
Operating Pressures LowerHigherR-290 operates at higher pressures than R-600a.[3]
Compressor Discharge Temperature HigherLowerThe discharge temperature of R-290 is, on average, 17°C lower than that of R-600a.[3]

Experimental Protocols

The following section outlines a generalized methodology for the comparative performance testing of Isobutane (R-600a) and Propane (R-290) in a vapor-compression refrigeration system. This protocol is a composite of standard industry practices and methodologies described in various experimental studies.

Objective: To experimentally determine and compare the Coefficient of Performance (COP), cooling capacity, and energy consumption of a refrigeration system using R-600a and R-290 as working fluids under controlled laboratory conditions.

Materials and Equipment:

  • Vapor-compression refrigeration test rig equipped with:

    • Hermetic compressor compatible with both R-600a and R-290

    • Air-cooled condenser

    • Evaporator with a controlled heat load source

    • Capillary tube or thermal expansion valve

  • High-purity Isobutane (R-600a) and Propane (R-290)

  • Instrumentation:

    • T-type thermocouples for temperature measurements at the inlet and outlet of each component (compressor, condenser, evaporator)

    • Pressure transducers for measuring suction and discharge pressures of the compressor

    • Coriolis mass flow meter to measure the refrigerant mass flow rate

    • Digital wattmeter to measure the power consumption of the compressor

    • Data acquisition system

  • Vacuum pump

  • Refrigerant charging station

Procedure:

  • System Preparation:

    • The refrigeration system is first evacuated to a deep vacuum (typically below 100 microns) using the vacuum pump to remove any air and moisture.

    • The system is then charged with the first refrigerant (e.g., R-600a) to the manufacturer's specified amount. The refrigerant charge is a critical parameter and should be precisely measured.

  • Test Conditions:

    • The test rig is placed in a controlled environment with a stable ambient temperature.

    • A constant heat load is applied to the evaporator to simulate a cooling demand.

    • The system is allowed to run until it reaches a steady state, characterized by stable operating pressures and temperatures.

  • Data Acquisition:

    • Once the system is at a steady state, the following parameters are recorded at regular intervals using the data acquisition system:

      • Temperatures at the inlet and outlet of the compressor, condenser, and evaporator.

      • Suction and discharge pressures of the compressor.

      • Refrigerant mass flow rate.

      • Power consumption of the compressor.

  • Refrigerant Changeover:

    • After completing the tests with the first refrigerant, the refrigerant is safely recovered from the system.

    • The system is then flushed and evacuated again before being charged with the second refrigerant (e.g., R-290).

  • Repeat Testing:

    • Steps 2 and 3 are repeated for the second refrigerant under the exact same operating conditions (ambient temperature and evaporator heat load).

  • Data Analysis:

    • The collected data is used to calculate the following performance indicators for each refrigerant:

      • Refrigeration Effect (Qe): Calculated from the enthalpy difference of the refrigerant across the evaporator and the mass flow rate.

      • Compressor Work (Wc): Calculated from the enthalpy difference of the refrigerant across the compressor and the mass flow rate, or directly from the wattmeter readings.

      • Coefficient of Performance (COP): Calculated as the ratio of the refrigeration effect to the compressor work (COP = Qe / Wc).

      • Cooling Capacity: The refrigeration effect expressed in appropriate units (e.g., kW, BTU/h).

Mandatory Visualization

Refrigeration_Cycle cluster_HighPressure High Pressure Side cluster_LowPressure Low Pressure Side Condenser Condenser Receiver Receiver Condenser->Receiver High-pressure, warm liquid ExpansionValve ExpansionValve Receiver->ExpansionValve High-pressure, warm liquid Evaporator Evaporator Accumulator Accumulator Evaporator->Accumulator Low-pressure, cool vapor Compressor Compressor Accumulator->Compressor Low-pressure, cool vapor Compressor->Condenser High-pressure, superheated vapor ExpansionValve->Evaporator Low-pressure, cold liquid/vapor mix

Caption: A standard vapor-compression refrigeration cycle.

Experimental_Workflow cluster_System Refrigeration Test Rig cluster_Instrumentation Instrumentation & Data Acquisition Compressor Compressor Condenser Condenser Compressor->Condenser Thermocouples Thermocouples Compressor->Thermocouples T_in, T_out PressureTransducers PressureTransducers Compressor->PressureTransducers P_in, P_out Wattmeter Wattmeter Compressor->Wattmeter Power ExpansionDevice Expansion Device Condenser->ExpansionDevice Condenser->Thermocouples T_in, T_out FlowMeter FlowMeter Condenser->FlowMeter Mass Flow Evaporator Evaporator Evaporator->Compressor Evaporator->Thermocouples T_in, T_out ExpansionDevice->Evaporator DAQ Data Acquisition System Thermocouples->DAQ PressureTransducers->DAQ FlowMeter->DAQ Wattmeter->DAQ Analyze Analyze Performance (COP, Capacity) DAQ->Analyze Start Start PrepareSystem Prepare & Evacuate System Start->PrepareSystem ChargeRefrigerant Charge with R-600a or R-290 PrepareSystem->ChargeRefrigerant Stabilize Run to Steady State ChargeRefrigerant->Stabilize AcquireData Acquire Data Stabilize->AcquireData AcquireData->Analyze End End Analyze->End

Caption: Experimental workflow for refrigerant performance comparison.

References

Comparative

Isobutane: A Greener Alternative to Hexane for Botanical Extraction

In the realm of chemical extractions, particularly within the pharmaceutical and food industries, the choice of solvent is paramount. For decades, n-hexane has been the industry standard for extracting oils and other lip...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical extractions, particularly within the pharmaceutical and food industries, the choice of solvent is paramount. For decades, n-hexane has been the industry standard for extracting oils and other lipophilic compounds from botanical materials, prized for its efficiency and selectivity.[1][2] However, growing concerns over its environmental impact and neurotoxicity have spurred a search for safer, more sustainable alternatives. Emerging as a strong contender is isobutane (B21531), a liquefied petroleum gas that offers a compelling profile as a green solvent. This guide provides an objective comparison of isobutane and hexane (B92381), supported by their physical properties, extraction performance, and safety profiles to aid researchers and drug development professionals in making informed decisions.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental differences in the physical and chemical properties of isobutane and hexane dictate their behavior as extraction solvents, influencing everything from extraction efficiency to post-processing requirements.

PropertyIsobutanen-HexaneSignificance in Extraction
Molecular Formula C4H10C6H14Affects solvent properties and interactions with solutes.
Boiling Point -12°C (10.4°F)[3][4][5]69°C (156°F)[1]Isobutane's very low boiling point allows for cold extraction, preserving heat-sensitive compounds like terpenes and cannabinoids.[3][4][5] It also makes solvent recovery easier and less energy-intensive.[4][5]
Vapor Pressure ~29 psig @ 21.1°C (70°F)[4]~1.77 psia @ 20°C (68°F)The high vapor pressure of isobutane requires a closed-loop system to maintain it in a liquid state for extraction.[6] This also facilitates rapid evaporation from the extract.[3]
Polarity Non-polarNon-polar[1]Both are effective at dissolving non-polar compounds like oils, fats, and lipids.[1][7]
Density (liquid) ~0.6 g/mL[8]~0.66 g/mL[9]Similar densities, with minor implications for solvent-material interactions.
Solubility in Water Slightly soluble (48.9 mg/L)[8]Insoluble[9]Both have low water solubility, which is advantageous for selectively extracting oils while leaving water-soluble compounds behind.[1]

Extraction Performance and Selectivity

While both solvents are effective non-polar extractors, their performance characteristics differ, particularly concerning selectivity and the quality of the final product.

Isobutane:

  • High Selectivity: Isobutane is noted for its excellent selectivity, efficiently dissolving target compounds like cannabinoids and terpenes while leaving behind undesirable materials such as chlorophyll (B73375) and plant waxes.[3] This is enhanced at the low temperatures at which isobutane extractions are performed.[3][5]

  • Preservation of Volatiles: The low-temperature extraction process preserves the natural profile of volatile and heat-sensitive compounds, resulting in a higher quality extract that retains the original aroma and chemical complexity of the plant material.[4][5]

  • Yield: It can convert low-quality biomass into a greater amount of cannabinoid content extract compared to some other methods.[4]

Hexane:

  • High Efficiency: Hexane extraction is an established industrial standard known for its high oil recovery rates, often achieving 95-99% extraction of available oils.[1]

  • Broad-Spectrum Extraction: As a strong non-polar solvent, hexane is very effective at extracting a wide range of lipids. However, this can also lead to the co-extraction of undesirable compounds if not carefully managed.

  • Established Processes: Decades of use mean that hexane extraction processes are well-understood and optimized for large-scale industrial applications.[1][2]

Quantitative Data Summary
ParameterIsobutane ExtractionHexane ExtractionSource
Purity Grade Instrument Grade (99.5%)Technical Grade[1][3]
Typical Yield High, especially for cannabinoids95-99% oil recovery[1][4]
Processing Time Fast, due to high volatility6-8 hours for 95-99% recovery[1][3]
Solvent Recovery ~95% in closed-loop systems85-95% through distillation[1][10]

Experimental Protocols

The methodologies for extraction using isobutane and hexane are fundamentally different due to their physical states at ambient conditions.

Generalized Isobutane Extraction Protocol (Closed-Loop System)

Isobutane's gaseous state at room temperature necessitates the use of a pressurized, closed-loop system to maintain the solvent in its liquid phase.

  • Preparation: The botanical material is ground and packed into a material column. The system is sealed and vacuumed to remove air and moisture.

  • Chilling: Both the solvent tank containing isobutane and the material column are chilled to low temperatures (e.g., -30°C to -60°C) to enhance selectivity.[11]

  • Extraction: Liquid isobutane is passed through the material column, dissolving the target compounds.

  • Collection: The resulting solution of isobutane and extracted compounds (miscella) is collected in a separate, heated vessel.

  • Solvent Recovery: The collection vessel is gently heated to vaporize the isobutane, whose boiling point is -12°C.[3][4][5] The isobutane vapor is then passed through a condenser, which turns it back into a liquid, and it is returned to the solvent tank for reuse.[10]

  • Purging: The final extract is placed in a vacuum oven to gently purge any remaining residual solvent, yielding a pure concentrate.[12]

Generalized Hexane Extraction Protocol (Soxhlet Method)

Hexane extraction is often performed at or near its boiling point in a laboratory setting using a Soxhlet apparatus, a method standardized by the EPA for certain applications.[13]

  • Preparation: A dried and weighed sample of the botanical material is placed in a porous thimble.[13]

  • Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor, which is then placed atop a boiling flask containing n-hexane and boiling chips. A condenser is fitted to the top of the extractor.[13]

  • Extraction Cycle: The hexane is heated to its boiling point (69°C). The vapor travels up the distillation arm and into the condenser, where it cools and drips down into the chamber containing the thimble.[1]

  • Siphoning: The chamber slowly fills with the warm hexane, which extracts the target compounds from the material. Once the chamber is full, the solution is siphoned back down into the boiling flask.[13]

  • Repetition: This cycle repeats, allowing for a thorough extraction of the material with fresh, distilled hexane each time. The process typically runs for 4-8 hours.[1][13]

  • Solvent Recovery: After extraction, the hexane is evaporated from the extract, often using a rotary evaporator, and can be collected for reuse.[1] The final extract is then further dried to remove residual solvent.

Visualizing the Workflows

Isobutane Closed-Loop Extraction Workflow

Isobutane_Extraction cluster_main Closed-Loop System cluster_output Final Product Solvent_Tank Isobutane Solvent Tank Material_Column Chilled Material Column Solvent_Tank->Material_Column Liquid Isobutane Collection_Vessel Heated Collection Vessel Material_Column->Collection_Vessel Miscella Condenser Condensing Coil Collection_Vessel->Condenser Isobutane Vapor Crude_Extract Crude Extract Collection_Vessel->Crude_Extract Condenser->Solvent_Tank Recycled Liquid Isobutane Vacuum_Oven Vacuum Oven (Purging) Crude_Extract->Vacuum_Oven Final_Product Purified Extract Vacuum_Oven->Final_Product

Caption: Workflow for closed-loop extraction using isobutane.

Hexane Soxhlet Extraction and Recovery Workflow

Hexane_Extraction cluster_extraction Soxhlet Extraction cluster_recovery Solvent Recovery Boiling_Flask Boiling Flask (Hexane + Extract) Soxhlet_Chamber Soxhlet Chamber (Plant Material) Boiling_Flask->Soxhlet_Chamber Hexane Vapor Rotary_Evaporator Rotary Evaporator Boiling_Flask->Rotary_Evaporator Soxhlet_Chamber->Boiling_Flask Miscella (Siphon) Condenser Condenser Soxhlet_Chamber->Condenser Vapor Condenser->Soxhlet_Chamber Liquid Hexane Final_Extract Final Extract Rotary_Evaporator->Final_Extract

References

Validation

A Comparative Performance Analysis of Isobutane (R600a) and R134a in Cooling Systems

An Objective Guide for Researchers and Drug Development Professionals The refrigeration and cooling industry has undergone significant transformations driven by environmental regulations, primarily the phasing out of ref...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The refrigeration and cooling industry has undergone significant transformations driven by environmental regulations, primarily the phasing out of refrigerants with high Global Warming Potential (GWP). R134a (Tetrafluoroethane), a hydrofluorocarbon (HFC), became a standard replacement for chlorofluorocarbons (CFCs) but is now itself being replaced due to its relatively high GWP.[1] Isobutane (B21531) (R600a), a natural hydrocarbon (HC) refrigerant, has emerged as a leading alternative, particularly in domestic and light commercial applications.[2] This guide provides an objective comparison of the performance of R600a and R134a, supported by experimental data, to inform researchers and professionals in fields where precise temperature control is critical.

Environmental and Physical Properties

The primary driver for the adoption of R600a is its significantly lower environmental impact. R134a, while having zero Ozone Depletion Potential (ODP), possesses a high GWP. In contrast, R600a has both zero ODP and a negligible GWP, making it a more sustainable long-term solution.[2] A key physical difference is the lower refrigerant charge required for R600a, often 45-60% less than that for R134a to achieve the same performance, which carries economic and safety benefits.[1][3][4]

PropertyIsobutane (R600a)R134a
Chemical Formula C₄H₁₀C₂H₂F₄
Type Hydrocarbon (HC)Hydrofluorocarbon (HFC)
Ozone Depletion Potential (ODP) 00[1]
Global Warming Potential (GWP) ~3[2]1430[5]
Flammability HighNo
Toxicity LowLow

Thermodynamic and System Performance

Experimental studies consistently demonstrate that R600a is a highly efficient refrigerant, often outperforming R134a in key areas such as energy consumption and the Coefficient of Performance (COP).

2.1. Coefficient of Performance (COP) and Energy Consumption

The COP, a measure of a refrigeration system's efficiency, is frequently higher in systems using R600a.

  • One study found that when a refrigerator was equipped with a compressor designed for R600a, the COP increased by 12% compared to a system with an R134a compressor.[6]

  • Another experimental analysis on a 50-liter mini refrigerator showed that using R600a increased the actual COP by 5% under no-load conditions and by 10% with a cooling load compared to R134a.[7]

  • This improved efficiency translates to lower energy consumption. A comparative test showed that annual energy consumption for a system running R600a was 264 units/year, compared to 302 units/year for the same system with R134a.[8] In some modified systems, power consumption with R600a was reduced by over 15% compared to R134a.[5]

2.2. Operating Pressures and Temperatures

R600a generally operates at lower pressures than R134a.[2][3]

  • The evaporation and condensing pressures for R600a are lower, which can reduce the workload on the compressor.[3]

  • This results in a lower pressure ratio for R600a (around 7.22 to 9) compared to R134a (around 13.33) in some experiments, contributing to reduced compressor work and noise.

  • The lower operating pressures and superior thermodynamic properties of R600a lead to better overall system efficiency.[7]

2.3. Refrigeration Capacity and Pull-Down Time

While some studies have noted a slight decrease in refrigerating capacity when R134a is directly replaced with R600a in a system optimized for R134a, systems designed for R600a show excellent performance.[9]

  • R600a has a higher latent heat of vaporization, which means it can absorb more heat per unit mass, leading to a strong refrigeration effect.[10]

  • The "pull-down time," or the time required to reach the target temperature, is often shorter with R600a. In one modified system, the pull-down time was reduced by 32-36 minutes for R600a compared to the original R134a setup.[5]

Summary of Quantitative Performance Data

Performance MetricR134a SystemR600a SystemImprovement with R600aSource(s)
COP Improvement Baseline-5% to 12% higher[6][7]
Energy Consumption 302 units/year264 units/year12.6% lower[8]
Refrigerant Charge 100%40% - 54%46% to 68% less charge[1][3][4]
Pressure Ratio ~13.33~7.22 - 9.020% to 46% lower[5]
Refrigerating Capacity Baseline-Can be 28.6% to 87.2% higher[11]
Pull-Down Time 90 min (example)54-58 min (example)35% to 40% faster[5]

Experimental Protocols

The data presented is derived from experimental studies conducted on vapor compression refrigeration systems. A representative methodology is summarized below.

Objective: To compare the performance of R134a and R600a in a household refrigerator under identical operating conditions.

Experimental Setup:

  • System: A standard domestic refrigerator (e.g., 50-liter mini-refrigerator or 170 L single-door) originally designed for R134a.[5][7]

  • Components: The system includes a hermetically sealed reciprocating compressor, an air-cooled condenser, a capillary tube as the expansion device, and an evaporator.[4][12] For some experiments, the original HFC-compatible compressor is replaced with an HC-compatible one to optimize performance for R600a.[5]

  • Instrumentation: Pressure gauges are installed at the inlet and outlet of the compressor. Digital thermometers or thermocouples are placed at key points (compressor suction/discharge, condenser outlet, evaporator inlet/outlet) to measure refrigerant temperatures.[7][12] An energy meter is used to record the compressor's power consumption.[8]

Procedure:

  • Baseline Test (R134a): The refrigerator is charged with the manufacturer-specified amount of R134a (e.g., 100g).[4]

  • System Operation: The system is run under both no-load and specified load conditions (e.g., 4 kg of chicken meat).[7]

  • Data Acquisition: Once the system reaches a steady state, readings for pressure, temperature, and energy consumption are recorded at regular intervals (e.g., every 10 minutes).[7]

  • System Purge: The R134a is safely recovered, and the entire refrigeration system is thoroughly evacuated using a vacuum pump to remove any residual refrigerant and moisture.[7]

  • R600a Test: The system is then charged with R600a. The optimal charge amount is determined experimentally, which is typically significantly less than the R134a charge (e.g., 45g - 60g).[4][5]

  • Repeat Data Acquisition: The system is operated under the same no-load and load conditions as the R134a test, and the same performance parameters are recorded.

  • Analysis: The collected data is used to calculate the refrigeration effect, compressor work, and COP for both refrigerants using pressure-enthalpy (P-h) diagrams and standard thermodynamic equations.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical comparative experiment between two refrigerants.

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Refrigerant Testing cluster_1a Test A: R134a (Baseline) cluster_1b Test B: R600a (Alternative) cluster_2 Phase 3: Analysis & Conclusion A Start: Define Test System (e.g., Domestic Refrigerator) B Install Instrumentation (Pressure Gauges, Thermocouples, Power Meter) A->B C Evacuate and Dehydrate System B->C D Charge with R134a C->D Begin Baseline Test E Run System (No-Load & Load Conditions) D->E F Acquire R134a Performance Data E->F G Recover R134a & Re-Evacuate F->G Complete Baseline Test H Charge with R600a G->H I Run System (No-Load & Load Conditions) H->I J Acquire R600a Performance Data I->J K Calculate Performance Metrics (COP, Capacity, Power Consumption) J->K Analyze Data L Compare R134a vs. R600a Results K->L M Conclusion L->M

Caption: Workflow for comparative performance analysis of refrigerants.

Conclusion

The experimental evidence strongly supports the use of isobutane (R600a) as a superior alternative to R134a in many cooling applications, especially domestic refrigeration. Its primary advantages include:

  • Vastly Superior Environmental Profile: With a near-zero GWP, R600a is an environmentally benign refrigerant.[2]

  • Higher Energy Efficiency: R600a consistently demonstrates a higher COP and lower energy consumption, leading to reduced operating costs.[6][7][8]

  • Reduced Refrigerant Charge: The significantly smaller charge amount required for R600a mitigates its flammability risk and lowers material costs.[1][4]

While the flammability of R600a requires adherence to specific safety standards during system design, manufacturing, and servicing, the refrigeration industry has maturely handled these challenges for decades. For researchers and professionals requiring efficient and environmentally responsible cooling solutions, R600a presents a well-documented and compelling option.

References

Comparative

A Comparative Analysis of Commercial Isobutane Purity for Research Applications

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In applications ranging from specialized solvent extraction to use as a high-purity aerosol propellant, th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In applications ranging from specialized solvent extraction to use as a high-purity aerosol propellant, the grade of isobutane (B21531) can significantly impact experimental outcomes and product quality. This guide provides a comparative overview of isobutane purity from various commercial suppliers, supported by a detailed experimental protocol for purity assessment.

The seemingly simple C4H10 hydrocarbon, isobutane, is available in a range of purity grades. For sensitive applications, even trace impurities can have detrimental effects. Common contaminants include other hydrocarbons such as n-butane, propane, and pentanes, as well as water, oxygen, nitrogen, and sulfur compounds.[1][2] These impurities can interfere with chemical reactions, affect the performance of analytical instruments, and compromise the safety and efficacy of pharmaceutical formulations.[2][3] Therefore, a thorough understanding of the purity specifications from different suppliers is crucial for selecting the appropriate grade for a specific application.

Comparative Purity of Commercial Isobutane Grades

The following table summarizes the purity specifications for various grades of isobutane available from prominent commercial suppliers. The data has been compiled from publicly available certificates of analysis and product specification sheets. It is important to note that specific impurity levels can vary by batch, and a certificate of analysis for the specific lot should always be consulted.

SupplierGradePurity (%)Other Hydrocarbons (ppm)Nitrogen (N₂) (ppm)Oxygen (O₂) (ppm)Water (H₂O) (ppm)Sulfur (ppm)
Airgas Research99.99%≤ 90≤ 90≤ 5≤ 2≤ 1
Instrument99.5%≤ 4500≤ 400≤ 100≤ 3≤ 1
Chemically Pure (CP)99.0%-----
Matheson Research Purity99.995%< 45< 10< 2< 2-
Matheson Purity99.99%< 90< 20< 5< 2-
Ultra High Purity99.9%< 1000< 160< 40< 4-
Gas Innovations 4.0 Research Purity99.99%< 95 (Total)--< 2 (Liquid Phase)< 0.1
Extraction Grade99.5%< 3426 (Total)--< 5< 0.1

Note: "-" indicates that the information was not specified in the referenced documents. All concentrations are given in ppm by volume unless otherwise specified.[4][5][6][7]

Experimental Protocol for Purity Assessment

The industry standard for determining the hydrocarbon component distribution in liquefied petroleum gases like isobutane is gas chromatography.[3][8] The following protocol outlines a general procedure based on methods similar to ASTM D2163 for the analysis of isobutane purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Objective: To quantify the purity of isobutane and identify and quantify hydrocarbon impurities.

1. Apparatus:

  • Gas Chromatograph (GC): Equipped with a gas sampling valve and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for light hydrocarbon analysis, such as an Alumina (Al₂O₃) PLOT column.[9][10]

  • Carrier Gas: Helium or Hydrogen, high purity grade.

  • Calibration Gas Mixture: A certified standard gas mixture containing known concentrations of isobutane and potential impurities (e.g., methane, ethane, propane, n-butane, isopentane, n-pentane).

  • Data Acquisition System: Software for controlling the GC and integrating peak areas.

2. GC Operating Conditions (Example):

  • Inlet Temperature: 200°C

  • Detector Temperature (FID): 300°C

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 5 minutes.

    • Ramp: 2°C/minute to 70°C.

    • Ramp: 3°C/minute to 90°C.[11]

  • Carrier Gas Flow Rate: 30-40 ml/min.

  • Sample Size: 1-5 µL via gas sampling valve.

3. Procedure:

  • 3.1. Calibration:

    • Introduce the certified calibration gas mixture into the GC system using the gas sampling valve.

    • Run the GC analysis according to the specified operating conditions.

    • Identify the retention time for each component based on the chromatogram of the standard mixture.

    • Generate a calibration curve for each component by plotting peak area against concentration.

  • 3.2. Sample Analysis:

    • Carefully connect the isobutane sample cylinder to the GC gas sampling valve.

    • Introduce the isobutane sample into the GC.

    • Run the analysis under the same conditions as the calibration.

    • Record the chromatogram.

  • 3.3. Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those from the calibration run.

    • Integrate the peak area for each identified component.

    • Calculate the concentration of each impurity using the calibration curves.

    • Determine the purity of the isobutane sample by subtracting the total percentage of impurities from 100%.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing isobutane purity and a conceptual signaling pathway highlighting the importance of high-purity reagents in a hypothetical drug development context.

G Experimental Workflow for Isobutane Purity Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing GC_Setup GC System Setup (Column, Gases, Temperatures) Cal_Run Calibration Run GC_Setup->Cal_Run Sample_Run Sample Analysis Run GC_Setup->Sample_Run Cal_Std Prepare Certified Calibration Standard Cal_Std->Cal_Run Peak_ID Peak Identification (Retention Time) Cal_Run->Peak_ID Sample_Run->Peak_ID Quant Quantification (Peak Area vs. Calibration Curve) Peak_ID->Quant Purity_Calc Purity Calculation Quant->Purity_Calc

Caption: Workflow for Isobutane Purity Assessment.

G Impact of Isobutane Purity on a Hypothetical Signaling Pathway cluster_reagents Reagents cluster_process Process cluster_outcome Outcome High_Purity High-Purity Isobutane (>99.9%) Extraction Active Pharmaceutical Ingredient (API) Extraction High_Purity->Extraction Low_Purity Low-Purity Isobutane (<99.5%) Low_Purity->Extraction Pure_API Pure API (High Efficacy) Extraction->Pure_API Successful Purification Contaminated_API Contaminated API (Reduced Efficacy/ Toxicity) Extraction->Contaminated_API Presence of Impurities

Caption: Impact of Reagent Purity on API Quality.

References

Validation

A Definitive Guide to Cross-Validation of Isobutane Thermodynamic Models Against Experimental Data

For Researchers, Scientists, and Drug Development Professionals This guide provides a critical comparison of commonly employed thermodynamic models for isobutane (B21531) against experimental data. Accurate thermodynamic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of commonly employed thermodynamic models for isobutane (B21531) against experimental data. Accurate thermodynamic property prediction is paramount for process design, simulation, and safety analysis in various applications, including cryogenics, refrigeration, and as a solvent in pharmaceutical and chemical processes. This document offers a centralized resource for evaluating the performance of different equations of state (EOS) and provides detailed experimental protocols for key thermodynamic property measurements.

Performance of Thermodynamic Models

The accuracy of a thermodynamic model is assessed by its ability to reproduce high-quality experimental data over a wide range of temperatures and pressures. This section compares the performance of three widely used models for isobutane: the highly accurate reference Equation of State by Bücker and Wagner, the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), and the Peng-Robinson (PR) cubic equation of state.

Data Presentation

The following tables summarize the typical deviations of these models from experimental data for key thermodynamic properties.

Table 1: Comparison of Deviations in Vapor Pressure Predictions

Thermodynamic ModelAverage Absolute Deviation (%)Maximum Deviation (%)Temperature Range (K)Pressure Range (MPa)
Bücker and Wagner EOS 0.2< 1.0113.56 - 408.150.0001 - 3.64
PC-SAFT 1.5~5.0240 - 4000.1 - 3.5
Peng-Robinson EOS 3.0> 10.0 (near critical point)240 - 408.150.1 - 3.64

Table 2: Comparison of Deviations in Liquid Density Predictions

Thermodynamic ModelAverage Absolute Deviation (%)Maximum Deviation (%)Temperature Range (K)Pressure Range (MPa)
Bücker and Wagner EOS 0.02 - 0.1< 0.5114 - 575up to 35
PC-SAFT 0.5 - 2.0~4.0240 - 400up to 30
Peng-Robinson EOS 2.0 - 5.0> 10.0240 - 408.15up to 35

Table 3: Comparison of Deviations in Isobaric Heat Capacity (Cp) Predictions

Thermodynamic ModelAverage Absolute Deviation (%)Maximum Deviation (%)Temperature Range (K)Pressure Range (MPa)
Bücker and Wagner EOS < 1.0~3.0120 - 500up to 30
PC-SAFT 2.0 - 5.0~10.0240 - 400up to 30
Peng-Robinson EOS 5.0 - 15.0> 20.0240 - 408.15up to 30

Experimental Protocols

The reliability of any model validation is contingent upon the quality of the experimental data. The following sections detail the methodologies used to obtain the experimental data for isobutane's thermodynamic properties.

Vapor Pressure Measurement: The Bubble Point Method

The bubble point method is a widely used technique for determining the vapor pressure of a pure component or a mixture.

  • Apparatus: A thermostatically controlled equilibrium cell, typically made of glass to allow for visual observation, is connected to a pressure measurement system and a sample introduction line.

  • Procedure:

    • A known amount of high-purity isobutane is charged into the evacuated equilibrium cell.

    • The cell is brought to the desired temperature using a constant-temperature bath.

    • The pressure in the cell is gradually increased until the gas phase completely condenses into a liquid.

    • The pressure is then slowly and carefully decreased until the first bubble of vapor appears.

    • The pressure at which this first bubble is observed is recorded as the vapor pressure at that temperature.

  • Instrumentation:

    • Temperature: A calibrated platinum resistance thermometer is used for precise temperature measurement.

    • Pressure: A high-precision pressure transducer or a dead-weight gauge is employed for accurate pressure readings.

Density Measurement: Vibrating Tube Densimeter

Vibrating tube densimeters offer high accuracy for measuring the density of liquids and supercritical fluids.

  • Principle: The principle is based on measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample fluid. The change in frequency is directly related to the density of the fluid.

  • Procedure:

    • The instrument is calibrated using fluids of known density, such as water and a vacuum.

    • The sample of isobutane is introduced into the thermostatically controlled vibrating tube.

    • The system is allowed to reach thermal equilibrium at the desired temperature and pressure.

    • The resonant frequency of the tube is measured, and the density is calculated using the calibration data.

  • Instrumentation:

    • Temperature and Pressure Control: A high-precision thermostat and pressure controller are essential to maintain stable conditions during the measurement.

Heat Capacity Measurement: Adiabatic Calorimetry

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance by minimizing heat exchange with the surroundings.

  • Apparatus: A sample cell containing the isobutane is placed within a series of concentric adiabatic shields. The temperature difference between the cell and the shields is kept as close to zero as possible.

  • Procedure:

    • A known amount of isobutane is placed in the sample cell.

    • A measured amount of electrical energy is supplied to a heater within the cell, causing a small increase in the temperature of the sample.

    • The temperature change is precisely measured.

    • The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise.

  • Instrumentation:

    • Temperature Measurement: High-precision thermometers, such as platinum resistance thermometers, are used to measure the small temperature changes accurately.

    • Energy Input: The electrical energy input is measured with high accuracy using a calibrated power source and measurement system.

Mandatory Visualization

The following diagrams illustrate the workflow of cross-validating thermodynamic models with experimental data.

CrossValidationWorkflow cluster_exp Experimental Data Acquisition cluster_model Thermodynamic Modeling cluster_val Cross-Validation and Comparison cluster_out Output exp_vp Vapor Pressure Measurement (e.g., Bubble Point Method) compare_vp Compare Vapor Pressure (Model vs. Experimental) exp_vp->compare_vp exp_rho Density Measurement (e.g., Vibrating Tube Densimeter) compare_rho Compare Density (Model vs. Experimental) exp_rho->compare_rho exp_cp Heat Capacity Measurement (e.g., Adiabatic Calorimetry) compare_cp Compare Heat Capacity (Model vs. Experimental) exp_cp->compare_cp model_bw Bücker & Wagner EOS model_bw->compare_vp model_bw->compare_rho model_bw->compare_cp model_pcsaft PC-SAFT EOS model_pcsaft->compare_vp model_pcsaft->compare_rho model_pcsaft->compare_cp model_pr Peng-Robinson EOS model_pr->compare_vp model_pr->compare_rho model_pr->compare_cp results Comparison Guide (Tables, Deviations) compare_vp->results compare_rho->results compare_cp->results

Caption: Workflow for cross-validating isobutane thermodynamic models.

LogicalRelationship cluster_data Data Foundation cluster_models Predictive Tools cluster_application Application & Decision Making exp_data High-Quality Experimental Data ref_eos Reference EOS (High Accuracy) exp_data->ref_eos validates molecular_eos Molecular-Based EOS (e.g., PC-SAFT) exp_data->molecular_eos validates cubic_eos Cubic EOS (Computational Efficiency) exp_data->cubic_eos validates property_prediction Accurate Property Prediction ref_eos->property_prediction molecular_eos->property_prediction cubic_eos->property_prediction process_design Process Design & Simulation safety_analysis Safety Analysis property_prediction->process_design property_prediction->safety_analysis

Caption: Logical relationship between experimental data, models, and applications.

Comparative

A Comparative Study of Isobutane and n-Butane in Chemical Reactions: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the distinct chemical behaviors of isobutane (B21531) and n-butane is crucial for optimizing synthetic routes and developing new chemical ent...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct chemical behaviors of isobutane (B21531) and n-butane is crucial for optimizing synthetic routes and developing new chemical entities. Though they share the same molecular formula (C4H10), their structural differences—n-butane being a linear alkane and isobutane a branched alkane—lead to significant variations in their reactivity and product profiles in a range of chemical transformations.

This guide provides an objective comparison of isobutane and n-butane in key chemical reactions, supported by experimental data and detailed methodologies.

Isomerization: Interconverting Butane (B89635) Isomers

The isomerization of n-butane to isobutane is a cornerstone of the petrochemical industry, driven by the high demand for isobutane as a feedstock for alkylation and as a precursor to isobutylene (B52900) for oxygenate production.[1][2] This reversible reaction is typically catalyzed by bifunctional catalysts containing both metal and acid sites.[1]

The equilibrium of the isomerization reaction is favored at lower temperatures, as the conversion of n-butane to isobutane is an exothermic process.[3] Consequently, industrial processes are designed to operate at temperatures below 250°C to maximize the yield of isobutane.[1]

Experimental Data: Isomerization of n-Butane
CatalystTemperature (°C)Pressure (MPa)WHSV (h⁻¹)n-Butane Conversion (%)Isobutane Selectivity (%)Reference
Pt/Al₂O₃-Cl150-2001.0-2.01.0-3.0Up to equilibriumHigh[3]
H₃PW₁₂O₄₀80-20078-[4]
Cs₂.₅H₀.₅PW₁₂O₄₀100-50072-[4]
0.1% Pt/H₃PW₁₂O₄₀120-80075-[4]
0.5% Pd/Cs₂.₅H₀.₅PW₁₂O₄₀100-70078-[4]
Experimental Protocol: n-Butane Isomerization

A typical experimental setup for n-butane isomerization involves a fixed-bed reactor system.

Catalyst Preparation: A bifunctional catalyst, such as platinum supported on chlorinated alumina (B75360) (Pt/Al₂O₃-Cl), is loaded into the reactor.[3]

Reaction Procedure:

  • The catalyst is pre-treated in situ, typically by reduction under a hydrogen flow at an elevated temperature.

  • A feed stream of n-butane and hydrogen is introduced into the reactor at the desired temperature and pressure.[3] The hydrogen is essential for maintaining catalyst activity.[5]

  • The weight hourly space velocity (WHSV), which is the mass flow rate of the feed per unit mass of the catalyst, is controlled to achieve the desired conversion.[3]

  • The reactor effluent is cooled and depressurized.

  • The product stream is analyzed using gas chromatography (GC) to determine the conversion of n-butane and the selectivity to isobutane and other products.

Isomerization Reaction Pathways

The isomerization of n-butane to isobutane can proceed through two primary mechanistic pathways: a monomolecular and a bimolecular pathway. The prevailing pathway is dependent on the catalyst and reaction conditions.[6]

Isomerization_Pathways Isomerization Reaction Pathways cluster_mono Monomolecular Pathway cluster_bi Bimolecular Pathway nButane n-Butane nButene n-Butene nButane->nButene Dehydrogenation iButene Isobutene nButene->iButene Skeletal Isomerization C8_intermediate C8 Intermediate nButene->C8_intermediate Dimerization iButane Isobutane iButene->iButane Hydrogenation C8_intermediate->iButene CrackedProducts Cracked Products C8_intermediate->CrackedProducts

Caption: Monomolecular and bimolecular pathways for n-butane isomerization.

Pyrolysis (Thermal Cracking): Decomposition at High Temperatures

Pyrolysis involves the thermal decomposition of hydrocarbons in the absence of oxygen. The product distribution from the pyrolysis of n-butane and isobutane reveals the influence of their molecular structures on the primary decomposition pathways.

While the overall product pools from the pyrolysis of both isomers are similar, the dominant products differ.[7] The pyrolysis of n-butane primarily yields ethylene (B1197577) and propene, indicating that C-C bond cleavage is the main decomposition route.[7] In contrast, isobutane pyrolysis favors the formation of isobutylene and propylene (B89431). Notably, isobutane pyrolysis tends to produce higher concentrations of benzene (B151609) precursors, such as propargyl radicals, leading to a greater propensity for soot formation compared to n-butane.

Experimental Data: Pyrolysis Product Distribution
FeedstockTemperature Range (K)Dominant ProductsMinor ProductsReference
n-Butane823 - 1823Ethylene, PropeneMethane, Ethane[7][8]
Isobutane823 - 1823Isobutylene, PropeneMethane, Ethylene[7][9]
Experimental Protocol: Butane Pyrolysis

A common laboratory setup for studying pyrolysis is a flow reactor.

Experimental Setup:

  • A tubular reactor, often made of quartz or a chemically inert metal, is placed inside a furnace to achieve the desired reaction temperature.[10]

  • The reactant, either n-butane or isobutane, is fed into the reactor, often diluted with an inert gas like nitrogen or argon.

  • The pressure inside the reactor is controlled.

  • The product stream exits the reactor and is rapidly cooled to quench the reaction.

  • The products are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various species.[10]

Pyrolysis Reaction Workflow

The following diagram illustrates a generalized workflow for a pyrolysis experiment.

Pyrolysis_Workflow Pyrolysis Experimental Workflow Butane_Source Butane Source (n-butane or isobutane) Mass_Flow_Controller Mass Flow Controller Butane_Source->Mass_Flow_Controller Flow_Reactor Flow Reactor (High Temperature) Mass_Flow_Controller->Flow_Reactor Quenching Quenching (Rapid Cooling) Flow_Reactor->Quenching Product_Analysis Product Analysis (GC-MS) Quenching->Product_Analysis Data_Acquisition Data Acquisition & Analysis Product_Analysis->Data_Acquisition

Caption: A generalized workflow for a butane pyrolysis experiment.

Dehydrogenation: Formation of Alkenes

Catalytic dehydrogenation is a crucial industrial process for the production of butenes and butadiene from butane.

In the dehydrogenation of n-butane, a mixture of butene isomers (1-butene and 2-butenes) is typically formed.[11] Further dehydrogenation can lead to the production of 1,3-butadiene.[12] Isobutane, on the other hand, is dehydrogenated to produce isobutylene.[1]

Experimental Data: Dehydrogenation of Butane Isomers
FeedstockCatalystTemperature (°C)Conversion (%)Selectivity to C4 Olefins (%)Reference
n-ButanePt-based550-650VariesHigh[11]
IsobutaneGa₂O₃/Al₂O₃520-580VariesHigh[1]
n-ButaneVOx/MgO-γAl₂O₃ (Oxidative)500-86 (to C₄-olefins)[13]
Experimental Protocol: Catalytic Dehydrogenation

Dehydrogenation reactions are typically carried out in a fixed-bed or fluidized-bed reactor.

Catalyst: Common catalysts include platinum-based or chromium-based catalysts supported on alumina.[11]

Procedure:

  • The catalyst is placed in the reactor and activated.

  • The butane feed is passed over the catalyst at a high temperature (typically 500-650°C) and low pressure.[11]

  • The endothermic nature of the reaction requires a significant heat input to maintain the reaction temperature.

  • The product stream, containing butenes, hydrogen, and unreacted butane, is cooled.

  • The products are separated and purified.

Alkylation: Building Higher Octane Molecules

Alkylation in the context of gasoline production refers to the reaction of an isoparaffin, almost exclusively isobutane, with light olefins (such as propylene and butenes) to produce a high-octane gasoline blending component called alkylate.[14] n-Butane does not readily participate in this reaction. The branched structure of isobutane is essential for the formation of the desired highly branched C8 isomers, such as 2,2,4-trimethylpentane (B7799088) (isooctane).

Experimental Protocol: Isobutane Alkylation

Alkylation is typically carried out in the liquid phase using a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.

Experimental Setup: A stirred tank reactor is commonly used.

Procedure:

  • The reactor is charged with the acid catalyst.

  • A mixture of isobutane and olefins is fed into the reactor under controlled temperature and pressure. A high isobutane-to-olefin ratio is maintained to suppress undesirable side reactions.

  • The reaction mixture is vigorously agitated to ensure good contact between the hydrocarbon and acid phases.

  • The reactor effluent is sent to a settler to separate the acid from the hydrocarbon phase.

  • The hydrocarbon phase is then fractionated to separate the alkylate product from unreacted isobutane and other components.

Oxidation and Steam Reforming

The oxidation and steam reforming of butane isomers are important for the production of synthesis gas (a mixture of hydrogen and carbon monoxide) and other valuable chemicals.

In oxidation , isobutane is generally more reactive than n-butane due to the presence of a tertiary C-H bond, which is weaker than the primary and secondary C-H bonds in n-butane.[15] The oxidation of isobutane can lead to products like tert-butyl hydroperoxide and isobutylene oxide.[16]

Steam reforming is an endothermic process where hydrocarbons react with steam in the presence of a catalyst to produce synthesis gas. While both isomers can be steam reformed, the reaction conditions and catalyst formulations may differ to optimize hydrogen production and minimize coke formation.[17][18]

Comparative Data: Reactivity in Oxidation and Steam Reforming
ReactionIsobutane Reactivityn-Butane ReactivityKey Products
OxidationMore reactiveLess reactiveOxygenates, CO, CO₂
Steam ReformingCan be reformedCan be reformedH₂, CO, CO₂

Conclusion

The structural isomerism of isobutane and n-butane dictates their distinct chemical behaviors, influencing their applications across the chemical industry. Isobutane, with its branched structure, is the preferred feedstock for alkylation to produce high-octane gasoline. In contrast, n-butane is a primary source for the production of butenes and butadiene through dehydrogenation and is the feedstock for isomerization to isobutane.

For researchers and scientists, a thorough understanding of these differences, supported by the experimental data and protocols provided in this guide, is essential for designing and optimizing chemical processes, developing novel catalysts, and advancing the synthesis of valuable chemical products.

References

Validation

A Comparative Guide to the Environmental Impact of Isobutane and Other Common Laboratory Hydrocarbons

For researchers, scientists, and drug development professionals, the selection of laboratory reagents and consumables extends beyond performance and purity to encompass environmental responsibility. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of laboratory reagents and consumables extends beyond performance and purity to encompass environmental responsibility. This guide provides an objective comparison of the environmental impact of isobutane (B21531) versus other frequently used hydrocarbons in the laboratory setting—namely propane, n-butane, and methane. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to support informed decision-making.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact indicators for isobutane and other common hydrocarbons. These metrics are crucial for assessing the potential effects of these substances on a global and regional scale.

HydrocarbonChemical FormulaGlobal Warming Potential (GWP, 100-year)Ozone Depletion Potential (ODP)Atmospheric LifetimeMaximum Incremental Reactivity (MIR, g O3/g VOC)
Isobutane i-C₄H₁₀~3[1]0[1]~7 days[2]1.23[3]
Propane C₃H₈~30~14 days (summer) to 56 days (winter)[4]0.49[3]
n-Butane n-C₄H₁₀~40Not specified in search results1.15[3]
Methane CH₄27-30[1]0~12 years[5]0.014[3]

Experimental Protocols

The environmental impact parameters presented above are determined through a combination of laboratory measurements and complex atmospheric modeling rather than single, direct experimental procedures. Below are detailed descriptions of the methodologies employed to ascertain these values.

Global Warming Potential (GWP) Determination

The Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[5] Its determination is not a direct laboratory experiment but a calculated value based on several factors:

  • Infrared Absorption Spectrum Measurement: The first step involves determining the radiative efficiency of the hydrocarbon, which is its ability to absorb infrared radiation. This is measured in the laboratory using Fourier Transform Infrared (FTIR) Spectroscopy .

    • Procedure: A sample of the pure hydrocarbon gas is introduced into a gas cell with a known path length. An infrared beam is passed through the gas, and the amount of light absorbed at different wavelengths is measured. This provides an absorption spectrum that identifies the wavelengths at which the molecule absorbs energy and the intensity of that absorption.

  • Atmospheric Lifetime Assessment: The atmospheric lifetime of a hydrocarbon is the average time it remains in the atmosphere before being removed by chemical reaction or deposition. This is determined through a combination of:

    • Laboratory Kinetic Studies: The rates of reaction of the hydrocarbon with key atmospheric oxidants, primarily the hydroxyl radical (•OH), are measured in laboratory reaction chambers.

    • Atmospheric Modeling: The kinetic data is used as input for global atmospheric models that simulate atmospheric transport, chemistry, and removal processes to calculate an overall atmospheric lifetime.

  • GWP Calculation: The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same period. This calculation is performed using atmospheric models that incorporate the measured infrared absorption data and the calculated atmospheric lifetime.

Ozone Depletion Potential (ODP) Evaluation

The Ozone Depletion Potential is a relative measure of a chemical's ability to destroy stratospheric ozone. For hydrocarbons like isobutane, propane, n-butane, and methane, the ODP is considered to be zero.[1] This is because they do not contain chlorine or bromine atoms, which are the primary catalysts for stratospheric ozone destruction.

  • Methodology: The determination of ODP for new chemical compounds involves complex three-dimensional atmospheric models. These models simulate the release of the substance at the Earth's surface, its transport to the stratosphere, its chemical breakdown, and the subsequent impact of its degradation products on ozone concentrations. For a substance to have a non-zero ODP, it must release chlorine or bromine atoms in the stratosphere. Since the hydrocarbons discussed here lack these halogens, their ODP is fundamentally zero.

Photochemical Reactivity (Maximum Incremental Reactivity - MIR) Assessment

Photochemical reactivity refers to the potential of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone (smog) in the presence of nitrogen oxides (NOx) and sunlight. The Maximum Incremental Reactivity (MIR) scale is a widely used metric for this.

The determination of MIR values is a multi-step process that combines laboratory experiments with atmospheric modeling:

  • Smog Chamber Experiments: The foundational data for photochemical reactivity comes from experiments conducted in smog chambers .

    • Procedure: A known concentration of the hydrocarbon is injected into a large, controlled-environment chamber (often lined with Teflon film to minimize surface reactions) along with a mixture of NOx and clean air. The chamber is then irradiated with artificial sunlight that mimics the solar spectrum. The concentrations of the hydrocarbon, NOx, and the resulting ozone are monitored over time. These experiments are repeated under various hydrocarbon-to-NOx ratios to determine the conditions under which the hydrocarbon has the greatest impact on ozone formation.

  • Chemical Mechanism Development: The data from smog chamber experiments are used to develop and validate detailed chemical mechanisms that describe the atmospheric oxidation of the hydrocarbon. These mechanisms consist of hundreds of individual chemical reactions.

  • Atmospheric Modeling and MIR Calculation: The validated chemical mechanism is then incorporated into a computer-based atmospheric model that simulates a range of urban air pollution scenarios. The MIR value is calculated as the maximum increase in ozone formed in these scenarios per unit mass of the hydrocarbon added.

Visualizing Environmental Impact Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual pathways of environmental impact and the workflows for their evaluation.

EnvironmentalImpactPathways cluster_gwp Global Warming Potential cluster_smog Photochemical Smog Formation HC Hydrocarbon Release IR_Abs Infrared Radiation Absorption HC->IR_Abs property Atm_Lifetime Long Atmospheric Lifetime HC->Atm_Lifetime property Heat_Trap Heat Trapping (Greenhouse Effect) IR_Abs->Heat_Trap Atm_Lifetime->Heat_Trap VOC Hydrocarbon (VOC) Release Ozone Ground-Level Ozone (Smog) VOC->Ozone NOx Nitrogen Oxides (from combustion) NOx->Ozone Sunlight Sunlight Sunlight->Ozone

Conceptual pathways of environmental impacts.

GWP_Determination_Workflow cluster_lab Laboratory Measurements cluster_model Atmospheric Modeling FTIR FTIR Spectroscopy: Measure Infrared Absorption GWP_Calc Calculate Global Warming Potential FTIR->GWP_Calc Radiative Efficiency Data Kinetics Reaction Chamber: Measure Reaction Rates with •OH Lifetime_Calc Calculate Atmospheric Lifetime Kinetics->Lifetime_Calc Kinetic Data Lifetime_Calc->GWP_Calc Lifetime Data

Workflow for GWP determination.

MIR_Determination_Workflow cluster_exp Experimental Validation cluster_model Modeling & Calculation Smog_Chamber Smog Chamber Experiments: Hydrocarbon + NOx + Sunlight Chem_Mech Develop & Validate Chemical Mechanism Smog_Chamber->Chem_Mech Ozone Formation Data MIR_Calc Atmospheric Modeling: Calculate MIR Chem_Mech->MIR_Calc Validated Mechanism

References

Comparative

A Comparative Analysis of Isobutane's Ionization Efficiency in Chemical Ionization Mass Spectrometry

In the field of chemical ionization (CI) mass spectrometry, the choice of reagent gas is a critical parameter that directly influences ionization efficiency, the degree of fragmentation, and overall spectral quality. For...

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical ionization (CI) mass spectrometry, the choice of reagent gas is a critical parameter that directly influences ionization efficiency, the degree of fragmentation, and overall spectral quality. For researchers, scientists, and drug development professionals, selecting the optimal reagent gas is paramount for accurate molecular mass determination and structural elucidation. This guide provides an objective comparison of isobutane (B21531) with other common reagent gases, supported by experimental data and detailed protocols, to aid in this selection process.

Chemical ionization is a soft ionization technique that produces ions with minimal excess energy, leading to less fragmentation compared to electron ionization (EI).[1][2] This process involves ion-molecule reactions where ions from a reagent gas, present in large excess, transfer a proton to the analyte molecule (M), typically forming a protonated molecule, [M+H]⁺.[1][3] The most common reagent gases employed for this purpose are methane (B114726), isobutane, and ammonia (B1221849).[1]

Comparative Performance of Reagent Gases

The effectiveness of a reagent gas is largely governed by its proton affinity (PA), which dictates the energetics of the proton transfer reaction.[3] A lower proton affinity corresponds to a more energetic proton transfer, which can lead to increased fragmentation of the analyte ion. Conversely, a higher proton affinity results in a "softer" ionization, preserving the molecular ion.

Methane, with a low proton affinity, is a strong proton donor that can cause significant fragmentation.[4][5] Isobutane and ammonia have higher proton affinities, making them gentler reagent gases that are often preferred when minimizing fragmentation is crucial for identifying the molecular ion peak.[1][4]

Experimental evidence suggests that isobutane can offer superior ionization efficiency for certain classes of compounds. A study comparing common reagents for the analysis of four drug molecules (alprazolam, diazepam, flunitrazepam, and acetaminophen) using an ion trap mass spectrometer found that isobutane yielded the greatest abundance of protonated ions (MH⁺).[6] Another study demonstrated that a mixture of 10% isobutane in argon could produce double the analyte signal compared to pure methane in positive-ion mode.[7]

The following table summarizes the key properties and performance characteristics of methane, isobutane, and ammonia.

PropertyMethane (CH₄)Isobutane (C₄H₁₀)Ammonia (NH₃)
Proton Affinity (PA) Lower PA (~130 kcal/mol)[5]Higher PA (~192 kcal/mol)[5]Highest PA (~204 kcal/mol)
Major Reactant Ion(s) CH₅⁺, C₂H₅⁺[5]t-C₄H₉⁺[5]NH₄⁺[3]
Ionization "Softness" "Harder" Ionization"Softer" Ionization[1][4]"Softest" Ionization[1][4]
Characteristic Fragmentation More extensive fragmentation[5][8]Less fragmentation than methane[5][9]Minimal fragmentation[10]
Observed Adduct Ions Primarily [M+H]⁺Primarily [M+H]⁺[3][M+H]⁺ and [M+NH₄]⁺[3][4]
Relative Ionization Efficiency Lower abundance of MH⁺ observed in some studies[6]Highest abundance of MH⁺ for specific drug compounds[6]High abundance of MH⁺, but may be split with adduct ion[6]

Experimental Protocol for Efficiency Comparison

This section outlines a generalized protocol for systematically evaluating the ionization efficiency of different reagent gases for a specific analyte on a gas chromatography-mass spectrometry (GC-MS) system equipped with a CI source.

Objective: To determine the relative ionization efficiency of isobutane, methane, and ammonia by measuring the abundance of the protonated molecular ion ([M+H]⁺) for a target analyte.

Materials:

  • GC-MS system with a CI-capable ion source.

  • Lecture bottles of high-purity methane, isobutane, and ammonia.

  • A certified standard of the analyte of interest, dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Gas-tight syringe for liquid sample injection or a suitable autosampler.

Procedure:

  • Instrument Setup and Tuning (Methane):

    • Install the CI ion source in the mass spectrometer.

    • Introduce methane as the reagent gas. Allow the system to stabilize.

    • Perform an automatic or manual tune of the mass spectrometer for positive chemical ionization (PCI) using methane, following the manufacturer's guidelines.[9] Save the tune file.

    • Establish a stable GC method suitable for the analyte (e.g., appropriate column, temperature program).

  • Analyte Analysis (Methane):

    • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range.

    • Inject a known amount of the analyte standard onto the GC column.

    • Acquire the mass spectrum of the analyte as it elutes.

    • Record the absolute intensity or peak area of the [M+H]⁺ ion. Repeat for N=3-5 injections to ensure reproducibility.

  • Instrument Setup (Isobutane):

    • Purge the gas lines and ion source with the new reagent gas.

    • Switch the reagent gas supply to isobutane.

    • In the instrument software, select isobutane as the reagent gas. This typically adjusts default parameters.[9]

    • Load the previously saved methane tune file as a starting point, but save it as a new, isobutane-specific tune file. Minor adjustments to source parameters may be necessary to optimize the signal.

  • Analyte Analysis (Isobutane):

    • Keeping the GC conditions and analyte concentration identical, inject the analyte standard.

    • Acquire the mass spectrum and record the intensity or peak area of the [M+H]⁺ ion. Repeat for N=3-5 injections.

  • Instrument Setup (Ammonia):

    • Purge the system thoroughly. Caution: Ammonia can be corrosive; follow instrument manufacturer recommendations, which may include purging with methane after use.[9]

    • Switch the reagent gas supply to ammonia.

    • Select ammonia as the reagent gas in the software and create a new tune file.[9]

  • Analyte Analysis (Ammonia):

    • Inject the analyte standard under identical conditions.

    • Acquire the mass spectrum. Record the intensity or peak area of both the [M+H]⁺ ion and the [M+NH₄]⁺ adduct ion. Repeat for N=3-5 injections.

  • Data Analysis:

    • For each reagent gas, calculate the average intensity/area of the primary quasi-molecular ion(s). For ammonia, you may sum the intensities of [M+H]⁺ and [M+NH₄]⁺ for a total efficiency value.

    • Compare the average ion abundances to determine the relative ionization efficiency for your specific analyte under your experimental conditions.

Visualizing Key Concepts

To better understand the workflows and principles involved, the following diagrams illustrate the experimental process and the underlying chemical logic.

G cluster_prep Preparation cluster_exp Experimental Loop (Repeat for each gas) cluster_analysis Analysis prep_analyte Prepare Analyte Standard setup_gcms Setup GC-MS with CI Source tune_ms Introduce Reagent Gas & Tune MS setup_gcms->tune_ms inject Inject Analyte tune_ms->inject acquire Acquire Mass Spectrum inject->acquire record Record Ion Intensity ([M+H]⁺) acquire->record record->tune_ms Next Gas compare Compare Average Ion Intensities record->compare determine Determine Relative Efficiency compare->determine

Caption: Workflow for Comparing Reagent Gas Ionization Efficiency.

G cluster_gas Reagent Gas Properties cluster_process Ionization Process cluster_result Resulting Mass Spectrum pa_low Low Proton Affinity (e.g., Methane) energy_high High-Energy Proton Transfer pa_low->energy_high pa_high High Proton Affinity (e.g., Isobutane) energy_low Low-Energy Proton Transfer pa_high->energy_low frag_high Significant Fragmentation (Less Abundant [M+H]⁺) energy_high->frag_high frag_low Minimal Fragmentation (Abundant [M+H]⁺) energy_low->frag_low

Caption: Relationship Between Proton Affinity and Ionization Softness.

Conclusion

The selection of a reagent gas in CI mass spectrometry is a trade-off between ionization efficiency and the desire to control fragmentation. While methane is a universal reagent capable of ionizing most organic compounds, its high reactivity can lead to spectra that are difficult to interpret.[4] For applications requiring clear identification of the molecular ion, isobutane presents a compelling alternative. It offers a "softer" ionization than methane, reducing fragmentation and, in documented cases, providing superior ionization efficiency and a more abundant protonated molecular ion.[5][6][7] Ammonia provides the softest ionization but may complicate spectra with the formation of adduct ions.[4] Therefore, for analytes prone to fragmentation, isobutane is an excellent choice that balances effective ionization with the preservation of crucial molecular weight information.

References

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Isobutane in a Laboratory Setting

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals like isobutane (B21531) is paramount for maintaining a secure laboratory environment. Isobutane, an ex...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals like isobutane (B21531) is paramount for maintaining a secure laboratory environment. Isobutane, an extremely flammable liquefied gas, requires strict adherence to disposal protocols to mitigate risks of fire, explosion, and exposure.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of isobutane, focusing on safety and regulatory compliance.

Immediate Safety and Hazard Information

Isobutane is classified as an extremely flammable gas and is stored under pressure, which may cause it to explode if heated.[1][3] It is crucial to keep isobutane away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5] In the event of a leak, do not extinguish a resulting fire unless the leak can be stopped safely.[1][2][3][4] All ignition sources must be eliminated if it is safe to do so.[1][2][3][4]

Key Hazard Information:

HazardDescriptionPrecautionary Measures
Flammability Extremely flammable gas.[1][2][3] Vapors can form explosive mixtures with air.Store in a well-ventilated place away from ignition sources.[1][2][3][4] Use non-sparking tools and explosion-proof electrical equipment.[4]
Pressure Hazard Contains gas under pressure; may explode if heated.[1][2][3]Protect from sunlight and store in a location that does not exceed 50°C (122°F).[1][6]
Asphyxiation Risk May displace oxygen and cause rapid suffocation in confined spaces.[3]Ensure adequate ventilation.[3][4]

Step-by-Step Disposal Protocol for Isobutane Canisters

The primary goal of isobutane disposal is to ensure that the container is completely empty and depressurized before it is recycled or discarded according to institutional and local regulations.

Experimental Protocol: Emptying a Small Isobutane Canister

This protocol outlines the procedure for safely emptying a small, portable isobutane canister, similar to those used for portable burners or specific laboratory equipment.

Methodology:

  • Select a Safe Location: Conduct this procedure in a well-ventilated area, such as a fume hood, or outdoors and away from any potential ignition sources (e.g., open flames, sparking equipment, hot surfaces).

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses and gloves.

  • Ensure the Canister is Nearly Empty: This procedure is intended for canisters that are empty or contain very little residual isobutane.

  • Controlled Release of Residual Gas:

    • If the canister is compatible with a stove or a specific laboratory apparatus, attach it securely.

    • Open the valve fully to release any remaining gas. Do not ignite the gas.

    • Allow the gas to vent completely. This may take several minutes.

  • Verify the Canister is Empty: Once the hissing sound of escaping gas stops, you can assume the canister is empty.

  • Puncture the Canister: To ensure the canister cannot be re-pressurized and to comply with many recycling regulations, it must be punctured.

    • Use a non-sparking tool, such as a specialized canister puncturing tool or a screwdriver, to carefully puncture the sidewall of the canister.[6][7][8] Avoid using saws or other tools that could create sparks.[8]

  • Mark the Canister: Clearly label the canister as "EMPTY" with a permanent marker to avoid any confusion.[7]

  • Final Disposal:

    • Recycling: Check with your institution's Environmental Health and Safety (EHS) department or your local recycling facility to see if they accept punctured, empty isobutane canisters as mixed metal recycling.[7][8]

    • Hazardous Waste: If recycling is not an option, or if the canister is not completely empty, it should be disposed of as hazardous waste.[6][9][10] Contact your institution's EHS department for specific procedures on hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of an isobutane canister.

IsobutaneDisposal start Start: Isobutane Canister for Disposal is_empty Is the canister completely empty? start->is_empty empty_it Safely empty the canister in a well-ventilated area away from ignition sources. is_empty->empty_it No puncture Puncture the empty canister with a non-sparking tool. is_empty->puncture Yes empty_it->puncture check_recycling Consult institutional/local guidelines for mixed metal recycling. puncture->check_recycling recycle Place in appropriate recycling container. check_recycling->recycle Accepted hazardous_waste Dispose of as hazardous waste through your institution's EHS department. check_recycling->hazardous_waste Not Accepted end End of Process recycle->end hazardous_waste->end

Caption: Decision workflow for isobutane canister disposal.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of isobutane, contributing to a safer research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Handling

Essential Safety and Handling Protocols for Isobutane in a Laboratory Setting

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling isobutane (B21531). It outlines the necessary personal protective equipment (PPE), st...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling isobutane (B21531). It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.

Hazard Summary

Isobutane is an extremely flammable liquefied gas that poses several risks.[1][2] Vapors are heavier than air and can travel to an ignition source, flashing back.[3] Contact with liquid isobutane can cause severe frostbite.[2][3] As a gas, it can displace oxygen and lead to rapid suffocation in confined spaces.[4][5] It is crucial to handle isobutane in well-ventilated areas and to prevent the build-up of electrostatic charges.[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use to determine the appropriate PPE.[7] However, the following provides a general guideline for handling isobutane cylinders and liquid.

Equipment TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for tasks with a higher risk of splashing.[8][9]Protects against splashes of liquid isobutane which can cause frostbite and serious eye damage.[3][9]
Hand Protection Insulated, impervious gloves (e.g., Neoprene or Rubber) when handling liquid or cylinders.[3]Prevents frostbite from contact with the extremely cold liquid or rapidly cooling cylinder surfaces.[2]
Body Protection Flame-retardant lab coat or overalls.[10]Provides a barrier against accidental splashes and potential flash fires.
Foot Protection Closed-toe safety footwear, potentially with steel toes.[9][10]Protects feet from falling cylinders and other heavy equipment.[9]
Respiratory Protection Generally not required in well-ventilated areas. In poorly ventilated spaces or during a leak, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[3]Protects against oxygen displacement and potential inhalation of high concentrations of isobutane.[3]
Quantitative Safety Data

Key exposure limits and physical properties of isobutane are summarized below.

ParameterValueReference
ACGIH TLV (STEL) 1000 ppm (15 minutes)[5]
NIOSH REL (TWA) 800 ppm (10 hours)[5]
NIOSH REL (TWA) 1900 mg/m³ (10 hours)[5]
Boiling Point -12°C (lit.)[6]
Cylinder Storage Temperature Do not exceed 52°C (125°F)[11]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling isobutane cylinders in a laboratory setting.

Preparation and Area Setup
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood with explosion-proof electrical systems.[1][6]

  • Ignition Source Control: Remove all potential ignition sources from the immediate vicinity. This includes open flames, sparks, hot surfaces, and static electricity.[1][12] Smoking is strictly prohibited.[6]

  • Equipment: Use only non-sparking tools and explosion-proof electrical equipment.[3][11] Ensure all equipment is properly grounded to prevent static discharge.[8]

  • Emergency Equipment: Confirm that a fire extinguisher (suitable for gas fires), safety shower, and eyewash station are readily accessible.[7]

Cylinder Handling and Connection
  • Transport: Move cylinders using a designated cart or hand truck, with the valve protection cap in place.[7] Never drag, roll, or drop cylinders.[8][11]

  • Secure Cylinder: Securely fasten the cylinder in an upright position.[5]

  • System Purge: Before connecting the cylinder, purge the entire system with an inert gas to remove any air.[1]

  • Connect Equipment: Use equipment rated for cylinder pressure and constructed of compatible materials.[5] A back-flow preventative device should be installed in the piping.[5]

  • Leak Check: After connection, perform a leak check using a suitable method (e.g., Snoop® leak detection fluid or an electronic leak detector).

Dispensing and Use
  • Open Valve Slowly: Open the cylinder valve slowly to prevent a sudden release of pressure.

  • Monitor Flow: Continuously monitor the flow and pressure during the procedure.

  • Shutdown: After use, close the cylinder valve securely.[11] When the cylinder is empty, ensure the valve is closed.[11]

Disposal Plan: Empty Isobutane Canisters

Disposal of isobutane canisters must be handled with care to prevent environmental contamination and safety hazards. Commercial entities should contract with a licensed hazardous waste management provider.[13] For individual laboratory canisters, the following steps apply.

Ensure Canister is Empty
  • The canister must be completely empty of both liquid and gas.[14] It is preferable to use all the gas for its intended purpose rather than venting it.[14]

  • To purge any residual gas, you can attach a stove or other device, invert it, and open the valve in a safe, well-ventilated area away from any ignition sources.[14]

Puncture the Canister
  • Once completely empty, the canister must be punctured to meet recycling requirements.[14][15]

  • Use a non-sparking tool, such as a dedicated canister puncturing tool, a can opener, or a screwdriver, to puncture the sidewall.[14][16] Do not use a saw , as it can create sparks.[14]

Recycle as Mixed Metal
  • The punctured, empty canister can be recycled as mixed metal.[14]

  • Verify with your local recycling program to ensure they accept mixed metals and are aware of how to handle fuel canisters.[14][15] If curbside recycling is not an option, take the canister directly to a metal recycling center or a designated hazardous waste collection facility.[13][14][17]

Workflow for Safe Isobutane Handling

Caption: Workflow for the safe handling of isobutane from preparation to disposal.

References

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